XL041
説明
特性
IUPAC Name |
2-[2-[2-(2,6-dichlorophenyl)propan-2-yl]-1-[2-fluoro-4-[3-fluoro-4-(hydroxymethyl)-5-methylsulfonylphenyl]phenyl]imidazol-4-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28Cl2F2N2O4S/c1-28(2,26-19(30)7-6-8-20(26)31)27-34-25(29(3,4)37)14-35(27)23-10-9-16(11-22(23)33)17-12-21(32)18(15-36)24(13-17)40(5,38)39/h6-14,36-37H,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAJDMYOTDNOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(C(=N1)C(C)(C)C2=C(C=CC=C2Cl)Cl)C3=C(C=C(C=C3)C4=CC(=C(C(=C4)S(=O)(=O)C)CO)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28Cl2F2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256918-39-4 | |
| Record name | BMS-852927 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256918394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-852927 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9649L8MZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of XL041 (BMS-852927)
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL041, also identified as BMS-852927, is a potent and selective agonist of the Liver X Receptor Beta (LXRβ), a nuclear receptor that plays a pivotal role in cholesterol homeostasis, inflammation, and lipid metabolism.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and preclinical activity. Quantitative data from in vitro and in vivo studies are summarized, and key experimental protocols are described to facilitate reproducibility and further investigation.
Introduction to Liver X Receptors (LXRs)
Liver X Receptors are ligand-activated transcription factors that form a heterodimer with the Retinoid X Receptor (RXR). There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which are encoded by separate genes.[3] Upon activation by oxysterols, their natural ligands, or synthetic agonists, LXRs bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression. LXRs are critical regulators of reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.[4] They also exert significant anti-inflammatory effects.[5]
This compound: A Selective LXRβ Agonist
This compound is a synthetic LXR agonist with demonstrated selectivity for the LXRβ isoform.[1][2] This selectivity is a key attribute, as the distinct tissue distribution and target gene profiles of LXRα and LXRβ may allow for a more targeted therapeutic effect with potentially fewer side effects compared to pan-LXR agonists.
Quantitative Profile of this compound
The following tables summarize the key in vitro potency and activity parameters of this compound.
| Parameter | Value | Species | Assay | Reference |
| EC50 | 9 nM | Human | Whole-Blood Endogenous Target Gene Activation (ABCA1) | [1][2] |
| EC50 | 10 nM | Human | Whole-Blood Endogenous Target Gene Activation (ABCG1) | [2] |
| LXRα Binding Affinity (Ki) | 19 nM | Not Specified | Not Specified | [1] |
| LXRβ Binding Affinity (Ki) | 12 nM | Not Specified | Not Specified | [1] |
| LXRα Activity | 20% (compared to a full pan agonist) | Not Specified | Transactivation Assay | [1] |
| LXRβ Activity | 88% (compared to a full pan agonist) | Not Specified | Transactivation Assay | [1] |
| alpha1-AGP Binding | 97.3% | Not Specified | Not Specified | [2] |
Mechanism of Action
The primary mechanism of action of this compound is the activation of LXRβ, leading to the transcriptional regulation of target genes involved in cholesterol transport and inflammation.
Reverse Cholesterol Transport (RCT)
A major consequence of LXR activation by this compound is the induction of genes encoding for ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1.[4] These transporters are crucial for the efflux of cholesterol from cells, particularly macrophages within atherosclerotic plaques, to high-density lipoprotein (HDL) particles. This process is a cornerstone of reverse cholesterol transport.
Caption: this compound activates the LXRβ/RXR heterodimer, inducing ABCA1/G1 gene expression and promoting cholesterol efflux.
Anti-Inflammatory Effects
LXR activation also leads to the transrepression of pro-inflammatory genes. This occurs through mechanisms that involve the SUMOylation of the LXR, which then binds to co-repressor complexes on the promoters of inflammatory genes, inhibiting their transcription.[5] This anti-inflammatory action is a key therapeutic rationale for LXR agonists in diseases with an inflammatory component, such as atherosclerosis.
Preclinical Efficacy
Preclinical studies in animal models have demonstrated the therapeutic potential of this compound.
In Vivo Cholesterol Efflux
In a study using C57BL/6J mice, a 7-day pretreatment with this compound resulted in a potent, dose-dependent stimulation of cholesterol efflux.[1] At a dose of 3 mg/kg/day, a 70% increase in the initial efflux rate above the vehicle control was observed.[1] Similar positive results were also seen in LDLR knockout (KO) mice.[1]
Atherosclerosis Inhibition
In a 12-week study in LDLR KO mice, this compound demonstrated inhibition of atherosclerosis progression.[1] Importantly, the dose-response for this anti-atherosclerotic effect (0.1-3 mg/kg/day) was comparable to the dose-response for stimulating macrophage reverse cholesterol transport (0.03-3 mg/kg/day), strongly suggesting that the therapeutic benefit is mediated by its primary mechanism of action.[1]
Clinical Development
A Phase 1 clinical trial (NCT01651273) was initiated in November 2012 by Bristol-Myers Squibb to evaluate this compound in patients with hypercholesterolemia.[1] However, the development of this compound, along with other LXR agonists, was ultimately discontinued (B1498344) due to adverse effects.[5]
Experimental Protocols
In Vitro Peritoneal Macrophage Stimulation
-
Objective: To assess the effect of LXR agonists on gene expression in macrophages.
-
Methodology:
-
Harvest peritoneal macrophages from male C57BL/6 mice 4 days after stimulation with 4% thioglycolate.
-
Culture the macrophages in DMEM supplemented with 20% FBS and 100 U/mL antibiotic-antimycotic.
-
Incubate the macrophages with this compound or other LXR agonists in serum-free DMEM for 20 hours.
-
Subsequently, treat the cells with LPS (20 ng/mL) for 5 hours.
-
Determine the effect of the agonists on the mRNA levels of target genes, such as IL-23α and Mertk, via quantitative PCR.[1]
-
Caption: Workflow for in vitro evaluation of this compound's effect on macrophage gene expression.
In Vivo Neutrophil Response Study
-
Objective: To investigate the effects of LXR agonists on circulating neutrophil levels.
-
Methodology:
-
Acclimate C57BL/6 mice to oral dosing.
-
Randomly assign mice (n=8/group) to receive vehicle, this compound (0.03, 0.1, 1, or 3 mg/kg/day), or another LXR agonist (e.g., GW3965) for 3 days via oral gavage.
-
On day 3, anesthetize the mice with isoflurane.
-
Collect blood via retro-orbital bleeding.
-
Analyze neutrophil levels using an Advia hematology instrument with peroxidase staining.[1]
-
Conclusion
This compound is a well-characterized, potent, and selective LXRβ agonist that has demonstrated significant efficacy in preclinical models of atherosclerosis, primarily through the stimulation of reverse cholesterol transport. While its clinical development was halted due to adverse effects, the study of this compound has provided valuable insights into the therapeutic potential and challenges of targeting the LXR pathway. The detailed mechanistic and protocol information presented here serves as a resource for further research into LXR biology and the development of next-generation LXR modulators with improved therapeutic windows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. platform.opentargets.org [platform.opentargets.org]
- 4. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of XL041 (BMS-852927): A Selective LXRβ Agonist
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of XL041 (also known as BMS-852927), a selective Liver X Receptor beta (LXRβ) agonist. Liver X Receptors are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2] The selective activation of LXRβ has been a key focus of drug discovery efforts to harness the therapeutic benefits of LXR activation, such as promoting reverse cholesterol transport and reducing atherosclerosis, while mitigating the undesirable lipogenic effects associated with LXRα activation.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (BMS-852927) from various in vitro and in vivo studies.
Table 1: In Vitro Activity and Selectivity of this compound (BMS-852927)
| Parameter | LXRβ | LXRα | Assay Type | Reference |
| Binding Affinity (Ki) | 12 nM | 19 nM | Competitive Binding Assay | [4] |
| Agonist Activity (EC50) | 24 nM | >25% activity | Cell-based transactivation assays | [4] |
| Efficacy (% of full pan-agonist) | 88% | 20% | Transactivation Assays | [5][6] |
| Human Whole Blood Assay (hWBA) EC50 (ABCA1) | 9 nM (26% activity) | - | Endogenous Target Gene Activation | [7] |
| Human Whole Blood Assay (hWBA) EC50 (ABCG1) | 10 nM (33% activity) | - | Endogenous Target Gene Activation | [7] |
Table 2: In Vivo Efficacy of this compound (BMS-852927) in Murine Models of Atherosclerosis
| Animal Model | Dosing Regimen | Duration | Key Findings | Reference |
| C57BL/6J Mice | 0.03 - 3 mg/kg/day (oral) | 7 days | Potent, dose-dependent stimulation of cholesterol efflux (up to 70% above vehicle) | [5][6] |
| LDLR Knockout (KO) Mice | 0.1 - 3 mg/kg/day (oral) | 12 weeks | Dose-dependent inhibition of atherosclerosis progression | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of this compound (BMS-852927).
LXRβ/LXRα Transactivation Assay (Luciferase Reporter Assay)
This protocol describes a common method to assess the agonist activity of compounds on LXRβ and LXRα.
Objective: To determine the potency (EC50) and efficacy of this compound as an agonist for LXRβ and LXRα.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression vectors for full-length human LXRβ and LXRα
-
Luciferase reporter vector containing LXR response elements (LXREs) upstream of the luciferase gene (e.g., pGL4.24[luc2/minP/Hygro])
-
Renilla luciferase vector for transfection control (e.g., pRL-TK)
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM with 10% charcoal-stripped fetal bovine serum (FBS)
-
This compound (BMS-852927) and a reference full LXR agonist (e.g., T0901317)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in DMEM with 10% charcoal-stripped FBS.
-
After 24 hours, transfect the cells with the LXR expression vector (β or α), the LXRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh DMEM containing various concentrations of this compound or the reference agonist. Typically, a 10-point dose-response curve is prepared, ranging from 1 pM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Calculate the efficacy of this compound as a percentage of the maximal activation achieved with the reference full agonist.
-
Human Whole Blood Endogenous Target Gene Activation Assay (hWBA)
This assay measures the ability of a compound to induce the expression of LXR target genes in a physiologically relevant ex vivo setting.
Objective: To assess the potency and efficacy of this compound in inducing the expression of LXR target genes (e.g., ABCA1, ABCG1) in human whole blood.
Materials:
-
Freshly drawn human whole blood from healthy volunteers (with appropriate consent).
-
RPMI 1640 medium.
-
This compound (BMS-852927) at various concentrations.
-
RNA isolation kit suitable for blood (e.g., PAXgene Blood RNA Kit).
-
Reverse transcription kit.
-
Primers and probes for target genes (ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH) for quantitative real-time PCR (qRT-PCR).
-
qRT-PCR instrument.
Procedure:
-
Blood Treatment:
-
Aliquot fresh human whole blood into tubes.
-
Add different concentrations of this compound to the blood samples and incubate at 37°C in a 5% CO2 incubator for a specified time (e.g., 6 or 24 hours).
-
Include a vehicle control.
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the blood samples using a suitable kit according to the manufacturer's protocol.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers and probes for the target genes (ABCA1, ABCG1) and the housekeeping gene.
-
Run the PCR in triplicate for each sample.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Plot the fold induction of gene expression against the logarithm of the this compound concentration to determine the EC50.
-
In Vivo Atherosclerosis Study in LDLR Knockout Mice
This protocol outlines a typical study to evaluate the anti-atherosclerotic efficacy of an LXR agonist in a murine model.
Objective: To determine the effect of this compound on the development of atherosclerotic lesions in LDL receptor knockout (LDLR-/-) mice.
Materials:
-
Male LDLR-/- mice (on a C57BL/6 background), typically 8-12 weeks old.
-
Western-type diet (high-fat, high-cholesterol).
-
This compound (BMS-852927) formulated for oral gavage.
-
Vehicle control for oral gavage.
-
Surgical tools for perfusion and aorta dissection.
-
Oil Red O or Sudan IV stain.
-
Microscope with a digital camera and image analysis software.
Procedure:
-
Animal Acclimation and Diet:
-
Acclimate the LDLR-/- mice for at least one week.
-
Switch the mice to a Western-type diet to induce atherosclerosis.
-
-
Compound Administration:
-
Randomize the mice into different treatment groups (e.g., vehicle control, and different doses of this compound).
-
Administer this compound or vehicle daily by oral gavage for the duration of the study (e.g., 12 weeks).
-
-
Tissue Collection and Lesion Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the circulatory system with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the entire aorta from the heart to the iliac bifurcation.
-
Stain the aorta en face with Oil Red O or Sudan IV to visualize the atherosclerotic lesions.
-
Capture images of the stained aortas.
-
-
Data Analysis:
-
Quantify the lesion area in the captured images using image analysis software.
-
Express the lesion area as a percentage of the total aortic surface area.
-
Compare the lesion areas between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the LXRβ signaling pathway and a typical experimental workflow for the discovery and characterization of an LXRβ agonist like this compound.
Caption: LXRβ Signaling Pathway Activation by this compound.
Caption: this compound Discovery and Development Workflow.
Conclusion
This compound (BMS-852927) is a potent and selective LXRβ agonist that has demonstrated promising preclinical efficacy in promoting reverse cholesterol transport and inhibiting the progression of atherosclerosis in animal models.[5][6] The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cardiovascular disease and nuclear receptor drug discovery. While the clinical development of this compound was halted due to adverse effects observed in human trials, the insights gained from its development continue to inform the design of next-generation LXR modulators with improved therapeutic windows.[1][3] Further research into tissue-selective and gene-selective LXR agonists remains a promising avenue for the development of novel therapies for atherosclerosis and other metabolic and inflammatory diseases.
References
- 1. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common and Differential Transcriptional Actions of Nuclear Receptors Liver X Receptors α and β in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-redundant roles for LXRα and LXRβ in atherosclerosis susceptibility in low density lipoprotein receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic LXR ligand inhibits the development of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
BMS-852927: A Technical Guide for Researchers
An In-depth Examination of the LXRβ-Selective Agonist
Introduction
BMS-852927, also known as XL041, is a potent and selective small molecule agonist of the Liver X Receptor beta (LXRβ).[1][2] As a nuclear receptor, LXRβ plays a crucial role in the regulation of cholesterol metabolism, fatty acid metabolism, and inflammation. The selective activation of LXRβ over LXRα has been a key objective in drug discovery to harness the therapeutic benefits of LXR activation, such as promoting reverse cholesterol transport, while mitigating the potential for adverse effects like hypertriglyceridemia, which is associated with LXRα agonism.[3][4] BMS-852927 has been investigated for its potential in treating atherosclerosis and hypercholesterolemia.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for BMS-852927.
Chemical Structure and Physicochemical Properties
BMS-852927 is a complex synthetic molecule with a biphenyl (B1667301) imidazole (B134444) core structure. Its systematic IUPAC name is 2-(2-(2-(2,6-dichlorophenyl)propan-2-yl)-1-(3,3′-difluoro-4′-(hydroxymethyl)-5′-(methylsulfonyl)biphenyl-4-yl)-1H-imidazol-4-yl)propan-2-ol.[1]
The key physicochemical properties of BMS-852927 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C29H28Cl2F2N2O4S | [1] |
| Molecular Weight | 609.51 g/mol | [1] |
| CAS Number | 1256918-39-4 | [1] |
| Appearance | White to off-white solid | [5] |
| SMILES | CC(O)(C1=CN(C2=CC=C(C3=CC(S(=O)(C)=O)=C(CO)C(F)=C3)C=C2F)C(C(C)(C4=C(Cl)C=CC=C4Cl)C)=N1)C | [1] |
| InChIKey | HNAJDMYOTDNOBK-UHFFFAOYSA-N | [1] |
Pharmacological Properties and Mechanism of Action
BMS-852927 functions as a selective partial agonist of LXRβ.[1] It exhibits a significantly higher agonistic activity towards LXRβ compared to LXRα, which is a desirable characteristic for therapeutic applications. The compound has demonstrated the ability to induce the expression of LXR target genes, such as ATP-binding cassette transporters ABCA1 and ABCG1, which are pivotal in mediating cholesterol efflux from cells to high-density lipoprotein (HDL) particles.[1][3] This action forms the basis of its potential to enhance reverse cholesterol transport.
The following table summarizes the key pharmacological parameters of BMS-852927.
| Parameter | Value | Target/System | Reference |
| Ki (LXRβ) | 12 nM | Human LXRβ | [2] |
| Ki (LXRα) | 19 nM | Human LXRα | [2] |
| EC50 (LXRβ activity) | 24 nM | Cell-based assay | [2] |
| LXRβ Agonist Activity | 88% | Transactivation assay | [1] |
| LXRα Agonist Activity | <25% | Transactivation assay | [3] |
| hWBA ABCA1 EC50 | 9 nM (26% activity) | Human whole blood | [1] |
| hWBA ABCG1 EC50 | 10 nM (33% activity) | Human whole blood | [1] |
Signaling Pathway
BMS-852927 exerts its effects by binding to LXRβ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcriptional activation.
Experimental Protocols
The following sections provide an overview of the methodologies that have been employed in the preclinical evaluation of BMS-852927.
In Vitro Macrophage Assay for Gene Expression
This protocol describes a general method for assessing the effect of BMS-852927 on target gene expression in macrophages.
-
Cell Culture: Peritoneal macrophages are isolated from male C57BL/6 mice four days after stimulation with 4% thioglycolate.[6] The cells are then cultured in DMEM supplemented with 20% FBS and 100 U/mL antibiotic-antimycotic.[6]
-
Treatment: Macrophages are incubated with varying concentrations of BMS-852927 (or a vehicle control) in serum-free DMEM for 20 hours.[6] Following this, the cells are treated with LPS (20 ng/mL) for 5 hours.[6]
-
Endpoint Analysis: The expression levels of target genes, such as IL-23α and Mertk mRNAs, are determined using quantitative real-time PCR (qRT-PCR).[6]
In Vivo Murine Model of Cholesterol Efflux
This protocol outlines an in vivo study to evaluate the effect of BMS-852927 on cholesterol efflux in mice.
-
Animal Model: Male C57BL/6J mice are used for the study.[6]
-
Dosing and Administration: BMS-852927 is administered orally to the mice for 7 consecutive days at various dose levels (e.g., 0.03, 0.1, 1, or 3 mg/kg/day).[6] A vehicle control group is also included.
-
Cholesterol Efflux Measurement: The primary endpoint is the stimulation of cholesterol efflux.[6] This can be assessed by measuring the movement of radiolabeled cholesterol from macrophages to the plasma and ultimately to the feces.[7][8]
-
Data Analysis: The rate of cholesterol efflux in the treated groups is compared to that of the vehicle control group to determine the efficacy of BMS-852927.[6]
Conclusion
BMS-852927 is a potent and selective LXRβ agonist with a well-defined chemical structure and pharmacological profile. Its ability to preferentially activate LXRβ and induce the expression of genes involved in reverse cholesterol transport has made it a valuable tool for research in atherosclerosis and lipid metabolism. The experimental protocols outlined in this guide provide a foundation for further investigation into the therapeutic potential of this compound. While it showed promise in preclinical models, it's noteworthy that in human clinical trials, BMS-852927 was observed to elevate triglycerides and LDL-cholesterol after multiple days of dosing, indicating a limited therapeutic window.[4][5] This highlights the complexities of translating preclinical findings to human outcomes and underscores the need for continued research in the development of LXR modulators.
References
- 1. medkoo.com [medkoo.com]
- 2. BMS-852927 |CAS:1256918-39-4 Probechem Biochemicals [probechem.com]
- 3. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Induction of obesity impairs reverse cholesterol transport in ob/ob mice | PLOS One [journals.plos.org]
- 8. physiogenex.com [physiogenex.com]
The Role of XL041 in Reverse Cholesterol Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL041, also known as BMS-852927, is a selective agonist of the Liver X Receptor Beta (LXRβ), a nuclear receptor that plays a pivotal role in the transcriptional regulation of lipid metabolism. This technical guide provides an in-depth analysis of the function of this compound in promoting reverse cholesterol transport (RCT), a critical process for the removal of excess cholesterol from peripheral tissues and its subsequent excretion. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to Reverse Cholesterol Transport and the Role of Liver X Receptors
Reverse cholesterol transport is a multi-step process crucial for maintaining cholesterol homeostasis and preventing the development of atherosclerosis.[1] The pathway involves the efflux of cholesterol from peripheral cells, particularly macrophages within atherosclerotic plaques, to high-density lipoprotein (HDL) particles in the circulation.[1] This cholesterol is then transported to the liver for conversion to bile acids and excretion from the body.[1]
Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are key regulators of this process.[2] As nuclear receptors, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[2] Key LXR target genes involved in RCT include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), which are essential for mediating cholesterol efflux from macrophages to apolipoprotein A-I (apoA-I) and HDL, respectively.[3]
This compound: A Selective LXRβ Agonist
This compound (BMS-852927) is a potent and selective agonist for LXRβ. In transactivation assays, this compound demonstrates 88% LXRβ activity and 20% LXRα activity compared to a full pan-agonist.[4] It has an EC50 of 9 nM in an in vitro human whole-blood endogenous target gene activation assay.[4] The binding affinities for LXRα and LXRβ are similar, at 19 nM and 12 nM, respectively.[4] The selectivity for LXRβ is of therapeutic interest, as it is hypothesized that this could potentially mitigate some of the adverse effects associated with pan-LXR agonism, such as hypertriglyceridemia, which is primarily mediated by LXRα in the liver.
Preclinical Evidence of this compound in Promoting Reverse Cholesterol Transport
Preclinical studies in murine models have demonstrated the efficacy of this compound in stimulating key steps of reverse cholesterol transport.
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| Cholesterol Efflux | C57BL/6J Mice | This compound | 3 mg/kg/day | 7 days | 70% increase in initial efflux rate above vehicle | [4] |
| Atherosclerosis Progression | LDLR Knockout Mice | This compound | 0.1 - 3 mg/kg/day | 12 weeks | Inhibition of atherosclerosis progression | [4] |
| Macrophage RCT Stimulation | LDLR Knockout Mice | This compound | 0.03 - 3 mg/kg/day | Not Specified | Dose-dependent stimulation | [4] |
Experimental Protocol: In Vivo Macrophage-to-Feces Reverse Cholesterol Transport Assay
The following protocol outlines a common method used to assess the in vivo efficacy of LXR agonists in promoting RCT in mice.[1][3][5]
Objective: To quantify the movement of cholesterol from macrophages to feces.
Materials:
-
J774 murine macrophage cell line
-
[³H]-cholesterol
-
Acetyl-LDL (acLDL)
-
LXR agonist (e.g., this compound) or vehicle
-
C57BL/6 mice (or other appropriate strain)
-
Metabolic cages for fecal collection
-
Scintillation counter
Procedure:
-
Macrophage Cholesterol Loading and Labeling:
-
Culture J774 macrophages in DMEM supplemented with 10% FBS.
-
Incubate macrophages with [³H]-cholesterol and acLDL for 24-48 hours to induce foam cell formation and radiolabel the intracellular cholesterol pool.
-
Wash cells extensively with PBS to remove unincorporated [³H]-cholesterol and acLDL.
-
-
Animal Treatment:
-
Treat mice with the LXR agonist (e.g., this compound) or vehicle daily via oral gavage for a predetermined period (e.g., 7-10 days) prior to macrophage injection.
-
-
Macrophage Injection:
-
Harvest the [³H]-cholesterol-labeled macrophages and inject them intraperitoneally into the treated mice.
-
-
Sample Collection:
-
House the mice in metabolic cages for the collection of feces over a 48-hour period.
-
Collect blood samples at specified time points (e.g., 24 and 48 hours) to measure plasma [³H]-cholesterol levels.
-
At the end of the experiment, euthanize the mice and harvest the livers.
-
-
Analysis:
-
Extract lipids from plasma, liver, and feces.
-
Quantify the amount of [³H]-cholesterol in each sample using a scintillation counter.
-
Calculate the percentage of injected [³H]-cholesterol that is recovered in the plasma, liver, and feces.
-
Visualization of Experimental Workflow
In Vivo Macrophage RCT Experimental Workflow
Clinical Evidence for this compound
A Phase I clinical trial (NCT01651273) investigated the effects of BMS-852927 in healthy subjects and patients with hypercholesterolemia.[6] The study revealed both beneficial and adverse effects on lipid metabolism.[6]
Quantitative Data from Clinical Study
| Parameter | Population | Treatment | Outcome | Reference |
| Plasma Triglycerides (TG) | Healthy Subjects & Hypercholesterolemic Patients | BMS-852927 | Increased | [6] |
| Plasma LDL-C | Healthy Subjects & Hypercholesterolemic Patients | BMS-852927 | Increased | [6] |
| Plasma apoB | Healthy Subjects & Hypercholesterolemic Patients | BMS-852927 | Increased | [6] |
| Plasma apoE | Healthy Subjects & Hypercholesterolemic Patients | BMS-852927 | Increased | [6] |
| Plasma CETP | Healthy Subjects & Hypercholesterolemic Patients | BMS-852927 | Increased | [6] |
| Circulating Neutrophils | Healthy Subjects & Hypercholesterolemic Patients | BMS-852927 | Decreased | [6] |
| Reverse Cholesterol Transport Pathways | Healthy Subjects & Hypercholesterolemic Patients | BMS-852927 | Induced | [6] |
Note: Specific percentage changes were not detailed in the provided search results.
The clinical findings highlight a translational challenge, as the primate model significantly underestimated the lipogenic responses observed in humans.[6]
Signaling Pathway of this compound in Macrophages
This compound exerts its effects on reverse cholesterol transport primarily by activating the LXRβ/RXR heterodimer in macrophages. This activation leads to the increased transcription of genes encoding for the ABCA1 and ABCG1 transporters, which are critical for cholesterol efflux.
This compound-Mediated LXR Signaling in Macrophages
Conclusion
This compound, a selective LXRβ agonist, has demonstrated a clear role in the potentiation of reverse cholesterol transport in preclinical models, primarily through the upregulation of ABCA1 and ABCG1 expression in macrophages. This mechanism leads to increased cholesterol efflux and has been associated with the inhibition of atherosclerosis progression in animal studies. However, clinical data, while confirming the induction of RCT pathways, also revealed undesirable effects on plasma lipids and neutrophils in humans. These findings underscore the complexities of translating preclinical efficacy to clinical safety and efficacy for LXR agonists. Further research is warranted to explore strategies that can dissociate the beneficial effects on RCT from the adverse lipogenic and other off-target effects. This may involve the development of next-generation LXR modulators with improved tissue selectivity or the exploration of combination therapies.
References
- 1. Pharmacological activation of liver X receptors promotes reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Macrophage-Specific In Vivo Reverse Cholesterol Transport in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. physiogenex.com [physiogenex.com]
- 6. Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of XL041 (BMS-852927) in Atherosclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL041, also known as BMS-852927, is a synthetic, selective Liver X Receptor β (LXRβ) agonist that has been investigated for its therapeutic potential in atherosclerosis. The primary mechanism of action involves the activation of LXR-mediated gene transcription, leading to an increase in reverse cholesterol transport (RCT), a key process for removing cholesterol from atherosclerotic plaques. Preclinical studies in murine and primate models demonstrated significant anti-atherogenic effects. However, clinical development was halted due to adverse lipogenic effects observed in a Phase I trial, specifically an elevation in plasma triglycerides. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols, and relevant signaling pathways.
Introduction to this compound
This compound (BMS-852927) is a potent, orally bioavailable small molecule designed to selectively activate LXRβ over LXRα.[1] Liver X Receptors are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis.[1] The rationale for developing an LXRβ-selective agonist was to harness the anti-atherosclerotic benefits of LXR activation while minimizing the LXRα-mediated lipogenic side effects, such as increased hepatic triglyceride synthesis.[1][2]
Mechanism of Action in Atherosclerosis
The therapeutic strategy for using LXR agonists like this compound in atherosclerosis is centered on enhancing Reverse Cholesterol Transport (RCT).[1] This process involves the removal of excess cholesterol from peripheral tissues, particularly from foam cells within atherosclerotic plaques, and its transport back to the liver for excretion.[3][4]
Key Molecular Events:
-
LXR-RXR Heterodimerization: Upon binding this compound, LXRβ forms a heterodimer with the Retinoid X Receptor (RXR).[1]
-
LXRE Binding: This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes.[1]
-
Gene Upregulation: This binding event upregulates the transcription of key genes involved in cholesterol efflux, most notably ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[1][5]
-
Cholesterol Efflux: ABCA1 and ABCG1 are membrane transporters that actively pump cholesterol and phospholipids (B1166683) out of macrophages to lipid-poor apolipoprotein A-I (ApoA-I) and High-Density Lipoprotein (HDL) particles, respectively.[4]
-
Plaque Reduction: By promoting the removal of cholesterol from plaque-resident macrophages, this compound was shown in preclinical models to inhibit the progression of atherosclerosis.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical investigations of this compound.
Table 1: In Vitro Activity and Potency of this compound
| Parameter | Value | Species/System | Reference |
| LXRβ Activity | 88% (relative to full agonist) | Transactivation Assay | [5][6] |
| LXRα Activity | 20% (relative to full agonist) | Transactivation Assay | [5][6] |
| EC₅₀ (hWBA) | 9 nM | Human Whole-Blood Assay | [6][7] |
| ABCA1 EC₅₀ (hWBA) | 9 nM (26% activity) | Human Whole-Blood Assay | [5] |
| ABCG1 EC₅₀ (hWBA) | 10 nM (33% activity) | Human Whole-Blood Assay | [5] |
| Binding Affinity (LXRβ) | 12 nM | N/A | [6][7] |
| Binding Affinity (LXRα) | 19 nM | N/A | [6][7] |
hWBA: Human Whole-Blood endogenous target gene activation Assay
Table 2: Preclinical In Vivo Efficacy of this compound in Atherosclerosis Models
| Model | Treatment Duration | Dosage Range | Key Findings | Reference |
| C57BL/6J Mice | 7 days | 0.03 - 3 mg/kg/day | Potent, dose-dependent stimulation of cholesterol efflux (up to 70% above vehicle at 3 mg/kg/day). | [6] |
| LDLR Knockout Mice | 12 weeks | 0.1 - 3 mg/kg/day | Dose-dependent inhibition of atherosclerosis progression. | [6][7] |
| Cynomolgus Monkeys | N/A | N/A | Favorable efficacy and therapeutic index reported. | [5][6] |
Table 3: Clinical Trial Summary for this compound (BMS-852927)
| Trial Identifier | Phase | Condition | Status | Key Outcomes & Adverse Effects | Reference |
| NCT01651273 | Phase I | Hypercholesterolemia | Discontinued | Efficacy: Increased ABCA1 expression in subjects. Adverse Effects: Elevated plasma and liver lipids (triglycerides), elevated LDL, and neutropenia. Lipogenic effects were not fully attenuated by co-administration of statins. | [6][8][9] |
Signaling Pathway and Workflow Diagrams
LXR Agonist Signaling Pathway
The following diagram illustrates the core signaling cascade initiated by an LXR agonist like this compound, leading to anti-atherogenic effects and the undesirable lipogenic side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. sec.gov [sec.gov]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activation of liver X receptors promotes reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - CAS:1256918-39-4 - KKL Med Inc. [m.kklmed.com]
- 8. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 9. researchgate.net [researchgate.net]
XL041: A Technical Guide to its Role in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL041, also known as BMS-852927, is a synthetic, selective agonist of the Liver X Receptor beta (LXRβ). LXRs are nuclear receptors that function as critical regulators of cholesterol, fatty acid, and glucose homeostasis. As a selective LXRβ agonist, this compound has been investigated for its potential therapeutic effects in metabolic and cardiovascular diseases, with a particular focus on its impact on lipid metabolism. This technical guide provides an in-depth overview of the effects of this compound on lipid metabolism, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Core Mechanism of Action: LXRβ Agonism
Liver X Receptors exist as two isoforms, LXRα and LXRβ. While both isoforms play roles in lipid metabolism, LXRα is highly expressed in the liver and is associated with the induction of fatty acid and triglyceride synthesis, a potentially undesirable side effect. LXRβ is more ubiquitously expressed and is thought to mediate many of the beneficial effects of LXR activation on cholesterol efflux and anti-inflammatory pathways. This compound is a selective LXRβ agonist, designed to harness the therapeutic benefits of LXR activation while potentially minimizing the lipogenic side effects associated with LXRα activation.[1]
Upon binding to this compound, LXRβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription. Key target genes of LXRβ involved in lipid metabolism include ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).
Effects on Lipid Metabolism: Preclinical and Clinical Data
The effects of this compound on lipid metabolism have been evaluated in various preclinical models, including mice and cynomolgus monkeys, as well as in a Phase 1 human clinical trial. The quantitative data from these studies are summarized below.
Cholesterol Efflux and Reverse Cholesterol Transport
A primary mechanism by which LXR agonists are thought to exert their anti-atherosclerotic effects is by promoting reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. A key step in RCT is the efflux of cholesterol from macrophages, mediated by ABCA1 and ABCG1.
Table 1: Effect of this compound on Cholesterol Efflux in Mice
| Species/Model | Compound | Dose | Duration | Effect on Cholesterol Efflux | Reference |
| C57BL/6J Mice | This compound | 3 mg/kg/day | 7 days | 70% increase above vehicle in initial efflux rate | [1] |
| LDLR knockout (KO) Mice | This compound | Not specified | Not specified | Similar results to C57BL/6J mice | [1] |
Plasma Lipid Profile
The impact of this compound on circulating lipid levels has been a key area of investigation, with some differing results between preclinical models and humans.
Table 2: Effect of this compound on Plasma Lipids in Cynomolgus Monkeys (Pharmacodynamic Study)
| Parameter | Vehicle | This compound (0.1 mg/kg/day) | This compound (0.3 mg/kg/day) | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) | T0901317 (10 mg/kg/day) | Reference |
| Plasma Lipids | Baseline | Day 1, 4, 7, 14 | Day 1, 4, 7, 14 | Day 1, 4, 7, 14 | Day 1, 4, 7, 14 | Day 1, 4, 7, 14 | [1] |
Note: Specific quantitative changes in plasma lipids from this study were not detailed in the provided search results.
Table 3: Effects of BMS-852927 (this compound) on Human Lipid and Lipoprotein Metabolism
| Population | Effect | Reference |
| Healthy Subjects & Hypercholesterolemic Patients | Induction of reverse cholesterol transport pathways | [2] |
| Healthy Subjects & Hypercholesterolemic Patients | Increased plasma and hepatic triglycerides (TG) | [2] |
| Healthy Subjects & Hypercholesterolemic Patients | Increased plasma LDL-C, apoB, and apoE | [2] |
| Normocholesterolemic Subjects & Statin-treated Patients | Similar increases in LDL-C | [2] |
Atherosclerosis
The ability of this compound to inhibit the development of atherosclerosis has been demonstrated in a preclinical model.
Table 4: Effect of this compound on Atherosclerosis in LDLR Knockout Mice
| Species/Model | Compound | Dose | Duration | Effect on Atherosclerosis | Reference |
| LDLR knockout (KO) Mice | This compound | 0.1-3 mg/kg/day | 12 weeks | Inhibition of the progression of atherosclerosis | [1] |
Experimental Protocols
Macrophage Cholesterol Efflux Assay
This in vitro assay is used to quantify the capacity of macrophages to efflux cholesterol to an acceptor, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL).
Protocol Outline:
-
Cell Culture and Labeling:
-
Isolate peritoneal macrophages from mice (e.g., C57BL/6) following stimulation with thioglycolate.
-
Culture the macrophages in DMEM supplemented with FBS and antibiotics.
-
Label the cellular cholesterol pool by incubating the cells with [3H]-cholesterol for 24-48 hours.
-
-
Equilibration and LXR Agonist Treatment:
-
Wash the cells to remove unincorporated [3H]-cholesterol.
-
Incubate the cells in serum-free medium to allow the labeled cholesterol to equilibrate within the cell.
-
Treat the cells with this compound or a vehicle control for a specified period (e.g., 20 hours) to induce the expression of cholesterol transporters.
-
-
Cholesterol Efflux:
-
Wash the cells to remove the LXR agonist.
-
Incubate the cells with a cholesterol acceptor (e.g., apoA-I or HDL) in serum-free medium for a defined period (e.g., 4 hours).
-
-
Quantification:
-
Collect the medium and lyse the cells.
-
Measure the radioactivity in both the medium and the cell lysate using liquid scintillation counting.
-
Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) * 100.
-
Atherosclerosis Assessment in LDLR Knockout Mice
LDLR knockout (KO) mice are a widely used model for studying atherosclerosis as they develop hypercholesterolemia and atherosclerotic plaques, particularly when fed a high-fat diet.
Protocol Outline:
-
Animal Model and Diet:
-
Use male or female LDLR KO mice on a C57BL/6J background.
-
Feed the mice a Western-type high-fat diet to induce hypercholesterolemia and accelerate atherosclerosis development.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the mice daily via oral gavage for a specified duration (e.g., 12 weeks). The dose range typically investigated is 0.1 to 3 mg/kg/day.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and heart.
-
-
Quantification of Atherosclerotic Lesions:
-
Aortic Root Analysis: Embed the upper portion of the heart in OCT medium, and collect serial cryosections of the aortic root. Stain the sections with Oil Red O to visualize neutral lipids within the atherosclerotic plaques. Quantify the lesion area using image analysis software.
-
En Face Aorta Analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O. Capture images of the entire aorta and quantify the percentage of the aortic surface area covered by lesions.
-
Signaling Pathways and Experimental Workflows
LXRβ Signaling Pathway in Lipid Metabolism
The following diagram illustrates the central role of LXRβ in regulating the expression of genes involved in cholesterol efflux and fatty acid synthesis.
Caption: LXRβ signaling pathway activated by this compound.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical workflow for the preclinical assessment of this compound's effects on lipid metabolism and atherosclerosis.
References
A Technical Guide to the Preclinical Studies of BMS-852927, a Selective Liver X Receptor β (LXRβ) Agonist
Introduction
BMS-852927, also known as XL041, is a small molecule that has been investigated for its potential therapeutic effects. It is important for researchers to note that, contrary to potential misconceptions, the primary literature consistently characterizes BMS-852927 not as an inhibitor of Interleukin-2-inducible T-cell kinase (ITK), but as a potent and selective agonist of the Liver X Receptor β (LXRβ).[1] Liver X Receptors are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[2] The development of LXRβ-selective agonists like BMS-852927 was driven by the hypothesis that selective activation of the β isoform could promote reverse cholesterol transport (RCT) and provide anti-atherosclerotic benefits, while avoiding the hepatic lipogenesis (leading to elevated triglycerides) associated with LXRα activation.[2][3] This guide provides a detailed overview of the preclinical data for BMS-852927, focusing on its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used in its evaluation.
Mechanism of Action: LXRβ Signaling
Upon binding by an agonist such as BMS-852927, LXRβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes.[2] This binding event recruits coactivators and initiates the transcription of genes central to cholesterol efflux and transport, most notably the ATP Binding Cassette (ABC) transporters ABCA1 and ABCG1.[2][3] These transporters are crucial for moving cholesterol out of peripheral cells, such as macrophages in arterial plaques, to high-density lipoprotein (HDL) particles for transport back to the liver, a process known as reverse cholesterol transport.[2]
In Vitro Profile
BMS-852927 was characterized through a series of in vitro assays to determine its potency, selectivity, and activity in a relevant cellular context. The compound demonstrates a similar binding affinity for both LXR isoforms but functions as a potent LXRβ agonist with only partial agonist activity at LXRα.[1][3]
| Parameter | LXRα | LXRβ | Assay Type | Reference |
| Binding Affinity (nM) | 19 | 12 | Radioligand Binding | [1] |
| Agonist Activity (%) | 20% | 88% | Transactivation Assay | [1] |
| hWBA EC50 (nM) | \multicolumn{2}{c | }{9} | Human Whole Blood Assay | [1] |
| hWBA Activity (%) | \multicolumn{2}{c | }{26%} | Human Whole Blood Assay | [1] |
Key Experimental Protocols: In Vitro Assays
-
Transactivation Assays:
-
Objective: To determine the functional agonist activity of BMS-852927 on LXRα and LXRβ isoforms.
-
Methodology: HEK293 cells are transiently co-transfected with expression vectors for full-length human LXRα or LXRβ, along with a luciferase reporter plasmid containing LXR response elements. Cells are then incubated with varying concentrations of the test compound (e.g., BMS-852927) or a full pan-agonist control. After incubation, cells are lysed, and luciferase activity is measured as a readout of receptor activation. The activity is typically expressed as a percentage relative to the maximal activation achieved by the full pan-agonist.[1]
-
-
Human Whole-Blood Endogenous Target Gene Activation Assay (hWBA):
-
Objective: To measure the potency of the compound in a physiologically relevant ex vivo system by quantifying the induction of LXR target genes.
-
Methodology: Freshly collected human whole blood is incubated with various concentrations of BMS-852927 for a specified period (e.g., 6 hours). Following incubation, total RNA is isolated from the blood cells. The expression levels of LXR target genes, such as ABCA1 and ABCG1, are quantified using quantitative real-time PCR (qRT-PCR). The EC50 is calculated as the concentration of the compound that produces 50% of the maximal gene induction.[1][3]
-
In Vivo Preclinical Studies
Preclinical evaluation of BMS-852927 was conducted in mice and cynomolgus monkeys to assess its pharmacodynamic effects and efficacy in models of atherosclerosis.
Mouse Studies
In mouse models, BMS-852927 demonstrated potent stimulation of reverse cholesterol transport and efficacy in reducing atherosclerosis.[1]
| Animal Model | Dosing | Key Findings | Reference |
| C57BL/6J Mice | 0.03 - 3 mg/kg/day (7 days) | Potent, dose-dependent stimulation of cholesterol efflux, with a 70% increase at 3 mg/kg/day. | [1] |
| LDLR Knockout Mice | 0.1 - 3 mg/kg/day (12 weeks) | Inhibition of atherosclerosis progression. The dose-response for atherosclerosis inhibition was similar to that for RCT stimulation. | [1] |
Cynomolgus Monkey Studies
Studies in cynomolgus monkeys were critical for evaluating the therapeutic window, specifically the ability to induce target genes in blood cells without significantly elevating plasma triglycerides.[3]
| Study Type | Dosing (14 days) | Key Findings | Reference |
| Pharmacodynamics | 0.1, 0.3, 1 mg/kg/day | Robust, dose-dependent induction of ABCG1 in blood cells (4.7- to 15-fold). | [4] |
| Lipid Profile | 0.1, 0.3, 1 mg/kg/day | Modest, non-significant elevations in plasma triglycerides (8-20% over baseline). | [4] |
Key Experimental Protocols: In Vivo Studies
-
Atherosclerosis Inhibition in LDLR KO Mice:
-
Objective: To determine if the LXRβ agonist can inhibit the development of atherosclerotic plaques.
-
Animal Model: LDL Receptor knockout (LDLR KO) mice, which are prone to developing atherosclerosis, especially on a high-fat diet.
-
Methodology: Mice are placed on a Western-type high-fat diet. They are randomized into vehicle control and treatment groups receiving different oral doses of BMS-852927 daily for an extended period (e.g., 12 weeks). At the end of the study, mice are euthanized, and the aorta is dissected. The extent of atherosclerotic lesion area is quantified, typically by en face analysis after Oil Red O staining.[1]
-
-
Pharmacodynamic (PD) Study in Cynomolgus Monkeys:
-
Objective: To assess the induction of LXR target genes in a non-human primate model and monitor for adverse lipid effects.
-
Animal Model: Male cynomolgus monkeys.
-
Methodology: Animals are randomized into treatment groups and dosed orally once daily with vehicle or BMS-852927 for a set period (e.g., 14 days). Blood samples are collected at baseline and at multiple time points during the study. RNA is isolated from whole blood to measure the expression of target genes like ABCG1 via qRT-PCR. Plasma is analyzed to determine levels of triglycerides and cholesterol.[1][4]
-
Translational Challenges and Conclusion
The preclinical profile of BMS-852927 was highly favorable, demonstrating potent LXRβ-mediated target gene engagement and anti-atherosclerotic efficacy in mice, along with a wide therapeutic window in cynomolgus monkeys.[1][5] Based on these promising results, the compound advanced into Phase I clinical trials.[6]
However, in human subjects, BMS-852927 produced not only the desired induction of reverse cholesterol transport pathways but also significant adverse effects, including increased plasma and hepatic triglycerides, elevated LDL-cholesterol, and decreased circulating neutrophils.[5][7] These effects were not predicted by the preclinical monkey model, which markedly underestimated the human lipogenic response.[5][7] This discrepancy highlights a significant translational challenge in LXR agonist development and underscores that even LXRβ-selective compounds with low partial LXRα activity may not be sufficient to avoid undesirable lipid elevations in humans.[3] While BMS-852927 itself did not progress, the extensive preclinical and clinical data generated have provided invaluable insights for the field of LXR-targeted drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. platform.opentargets.org [platform.opentargets.org]
- 7. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of XL041 for Liver X Receptor Beta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1][2][3] Activation of LXRs has been a promising therapeutic strategy for atherosclerosis. However, the clinical development of pan-LXR agonists has been hampered by adverse effects, primarily hepatic steatosis (fatty liver) and hypertriglyceridemia, which are predominantly mediated by the activation of LXRα in the liver.[4] This has spurred the development of LXRβ-selective agonists, aiming to retain the anti-atherosclerotic benefits while minimizing the undesirable metabolic side effects. XL041 (also known as BMS-852927) has emerged as a potent and selective LXRβ agonist. This technical guide provides an in-depth analysis of the selectivity of this compound for LXRβ, presenting key data, experimental methodologies, and visual representations of the underlying molecular and cellular mechanisms.
Quantitative Data Summary
The selectivity of this compound for LXRβ is not based on a significant difference in binding affinity but rather on a pronounced difference in functional efficacy. While this compound binds to both LXRα and LXRβ with similar high affinity, it demonstrates substantially greater agonistic activity on LXRβ. This differential activation is the cornerstone of its selective profile.
| Parameter | LXRα | LXRβ | Data Source |
| Binding Affinity (Ki) | 19 nM | 12 nM | [5] |
| Functional Activity (% Efficacy vs. Pan-Agonist) | 20% | 88% | [5] |
| Human Whole-Blood Assay (EC50) | - | 9 nM | [5] |
Experimental Protocols
To determine the binding affinity and functional selectivity of compounds like this compound, several key in vitro assays are employed. The following are representative, detailed protocols for the types of experiments used to characterize LXR modulators.
LXRα and LXRβ Competitive Binding Assay (Scintillation Proximity Assay)
This assay quantifies the ability of a test compound to compete with a known radiolabeled LXR ligand for binding to the LXRα or LXRβ ligand-binding domain (LBD).
Materials:
-
Recombinant human LXRα-LBD and LXRβ-LBD (e.g., His-tagged)
-
Radiolabeled LXR ligand (e.g., [3H]-T0901317 or [3H]-24(S),25-epoxycholesterol)
-
Scintillation Proximity Assay (SPA) beads (e.g., Nickel or Copper His-Tag SPA beads)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% BSA and 5 mM DTT
-
Test compound (this compound) and a reference pan-agonist (e.g., T0901317)
-
96-well or 384-well microplates
Procedure:
-
Protein Immobilization: Incubate the His-tagged LXRα-LBD or LXRβ-LBD with the SPA beads in the assay buffer to allow for binding of the receptor to the beads.
-
Assay Setup: In a microplate, add the assay buffer, the LXR-bead slurry, and the radiolabeled LXR ligand at a concentration close to its Kd.
-
Compound Addition: Add increasing concentrations of the test compound (this compound) or the unlabeled reference compound to the wells. Include a control with no competitor (maximum binding) and a control with a high concentration of the reference compound (non-specific binding).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium.
-
Signal Detection: Measure the scintillation counts using a microplate scintillation counter. The signal is generated only when the radioligand is bound to the receptor on the bead, bringing it in close proximity to the scintillant within the bead.
-
Data Analysis: Plot the scintillation counts against the logarithm of the competitor concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
LXRα and LXRβ Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate the transcriptional activity of LXRα or LXRβ.
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1, or HeLa)
-
Expression plasmids for full-length human LXRα and LXRβ
-
A luciferase reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a minimal promoter driving the luciferase gene.
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and serum.
-
Test compound (this compound) and a reference pan-agonist.
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System).
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density.
-
Transfection: Co-transfect the cells with the LXRα or LXRβ expression plasmid, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After an overnight incubation to allow for protein expression, replace the medium with fresh medium containing increasing concentrations of the test compound (this compound) or the reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration. The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy (% activation relative to the reference pan-agonist).
Visualizations
LXRβ Signaling Pathway
Caption: LXRβ signaling pathway activated by this compound.
Experimental Workflow for Determining LXRβ Selectivity
Caption: Workflow for assessing the LXRβ selectivity of this compound.
Logical Relationship of this compound's Selectivity
Caption: The basis of this compound's functional selectivity for LXRβ.
Conclusion
This compound demonstrates a clear functional selectivity for LXRβ over LXRα. This selectivity is not driven by preferential binding but by a differential ability to induce a transcriptionally active conformation in the LXRβ isoform. The data strongly support the classification of this compound as a selective LXRβ agonist, a characteristic that holds significant promise for the development of new therapeutics for atherosclerosis and other inflammatory diseases, potentially avoiding the LXRα-mediated side effects that have challenged previous LXR-targeting strategies. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive understanding of the evaluation and mechanism of selectivity for this important class of molecules.
References
- 1. LanthaScreen™ TR-FRET LXR beta Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online [thermofisher.com]
- 2. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Crystal structure of the heterodimeric complex of LXRα and RXRβ ligand‐binding domains in a fully agonistic conformation | The EMBO Journal [link.springer.com]
- 4. Fatty acid binding profile of the liver X receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LanthaScreen TR-FRET LXR alpha Coactivator Assay Kit, goat | LabX.com [labx.com]
The LXRβ Agonist XL041: A Deep Dive into its Impact on Inflammatory Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL041, also known as BMS-852927, is a potent and selective agonist of the Liver X Receptor beta (LXRβ), a nuclear receptor that plays a pivotal role in regulating cholesterol homeostasis and inflammation.[1] The anti-inflammatory properties of LXR agonists have garnered significant interest for their therapeutic potential in a range of inflammatory diseases. This technical guide provides an in-depth analysis of this compound's impact on inflammatory gene expression, offering detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways.
Core Mechanism: LXRβ Activation and Anti-Inflammatory Effects
Liver X Receptors, upon activation by endogenous oxysterols or synthetic agonists like this compound, form heterodimers with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription. The anti-inflammatory actions of LXR agonists are primarily attributed to two mechanisms:
-
Transrepression of Pro-inflammatory Genes: LXR activation can interfere with the activity of key pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, often referred to as transrepression, leads to a downregulation of a wide array of inflammatory genes, including cytokines, chemokines, and enzymes involved in the inflammatory cascade.
-
Upregulation of Cholesterol Efflux Genes: LXRs are master regulators of reverse cholesterol transport. They upregulate the expression of genes like ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for the removal of excess cholesterol from macrophages. This process of cholesterol efflux itself has anti-inflammatory consequences.
Quantitative Impact of this compound on Inflammatory Gene Expression
| Gene Category | Target Gene | Anticipated Effect of this compound |
| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | ↓ (Inhibition) |
| Interleukin-6 (IL-6) | ↓ (Inhibition) | |
| Interleukin-1 beta (IL-1β) | ↓ (Inhibition) | |
| Interleukin-23 alpha (IL-23α) | ↓ (Inhibition) | |
| Inflammatory Enzymes | Inducible Nitric Oxide Synthase (iNOS/NOS2) | ↓ (Inhibition) |
| Cyclooxygenase-2 (COX-2) | ↓ (Inhibition) | |
| Chemokines | Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) | ↓ (Inhibition) |
| Other | Mer Tyrosine Kinase (Mertk) | ↑ (Upregulation) |
Table 1: Anticipated Impact of this compound on Key Inflammatory Gene Expression in Macrophages.
Key Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on inflammatory gene expression in murine peritoneal macrophages.
Isolation and Culture of Murine Peritoneal Macrophages
This protocol describes the elicitation and harvesting of peritoneal macrophages from mice.
-
Materials:
-
Male C57BL/6 mice
-
4% thioglycolate solution (sterile)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Antibiotic-antimycotic solution (100x)
-
Sterile phosphate-buffered saline (PBS)
-
Ice
-
-
Procedure:
-
Inject male C57BL/6 mice intraperitoneally with 1 mL of sterile 4% thioglycolate solution to elicit macrophage recruitment.
-
After 4 days, euthanize the mice and disinfect the abdominal area.
-
Make a small incision in the abdominal skin and peritoneum.
-
Wash the peritoneal cavity with 5-10 mL of ice-cold, sterile PBS.
-
Collect the peritoneal lavage fluid and centrifuge at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in DMEM supplemented with 20% FBS and 1% antibiotic-antimycotic solution.
-
Plate the cells in appropriate culture dishes and incubate at 37°C in a 5% CO2 incubator. Allow macrophages to adhere for 2-4 hours.
-
Wash the plates with warm PBS to remove non-adherent cells.
-
Macrophage Treatment with this compound and LPS Stimulation
This protocol outlines the treatment of cultured macrophages with this compound followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Materials:
-
Adherent peritoneal macrophages (from Protocol 1)
-
This compound (BMS-852927)
-
Lipopolysaccharide (LPS) from E. coli
-
Serum-free DMEM
-
-
Procedure:
-
Replace the culture medium of the adherent macrophages with serum-free DMEM.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the cells at the desired final concentrations. A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells with this compound for 20 hours at 37°C in a 5% CO2 incubator.[1]
-
Following the pre-incubation, add LPS to the culture medium at a final concentration of 20 ng/mL to stimulate an inflammatory response.[1]
-
Incubate the cells for an additional 5 hours.[1]
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the analysis of inflammatory gene expression at the mRNA level.
-
Materials:
-
Treated macrophages (from Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target genes (e.g., Tnf, Il6, Il1b, Nos2, Il23a, Mertk) and a housekeeping gene (e.g., Gapdh, Actb)
-
qRT-PCR instrument
-
-
Procedure:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quantity and quality using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up qRT-PCR reactions using a qPCR master mix, cDNA template, and gene-specific primers.
-
Perform the qRT-PCR on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated, LPS-stimulated control group.
-
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.
References
the role of XL041 in macrophage function
An In-depth Technical Guide on the Role of XL041 (BMS-852927) in Macrophage Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, also known as BMS-852927, is a potent and selective synthetic agonist for the Liver X Receptor β (LXRβ), a nuclear receptor that functions as a master regulator of cholesterol homeostasis and inflammation. In macrophages, the activation of LXRβ by this compound orchestrates a dual response: it robustly promotes the efflux of excess cholesterol, a key process in preventing the formation of atherosclerotic foam cells, and it suppresses pro-inflammatory gene expression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on macrophage functions, detailed experimental protocols for studying these effects, and visual diagrams of the core signaling pathways and experimental workflows.
Introduction to this compound (BMS-852927)
This compound is an orally bioavailable, selective agonist of LXRβ.[1] LXRs, which include two isoforms, LXRα and LXRβ, are ligand-activated transcription factors that play pivotal roles in metabolism and immunity.[2][3] LXRβ is ubiquitously expressed, including in macrophages, while LXRα expression is more restricted to metabolic tissues like the liver, adipose tissue, and macrophages.[3][4] Upon activation by an agonist like this compound, LXRβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcriptional activation. The selectivity of this compound for LXRβ is intended to harness the therapeutic benefits of LXR activation while potentially mitigating some adverse effects, such as hypertriglyceridemia, which are more strongly associated with LXRα activation in the liver.[5][6]
Core Mechanism: The LXRβ Signaling Pathway in Macrophages
The primary role of this compound in macrophages is to activate the LXRβ signaling pathway, which has two major downstream consequences: the regulation of cholesterol transport and the modulation of inflammatory responses.
-
Transactivation of Cholesterol Homeostasis Genes: LXRβ activation directly induces the expression of genes critical for reverse cholesterol transport (RCT). Key target genes include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), and Apolipoprotein E (ApoE).[4][7] These proteins work in concert to efflux excess cholesterol from macrophages to extracellular high-density lipoprotein (HDL) particles, a crucial step in preventing the lipid accumulation that drives atherosclerosis.[8]
-
Transrepression of Inflammatory Genes: LXR activation also potently suppresses inflammatory signaling pathways. This occurs primarily through a mechanism called transrepression, where the LXR/RXR heterodimer interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[3] This prevents the transcription of a wide array of inflammatory mediators, including cytokines like IL-6, IL-1β, and TNF-α, and enzymes like inducible nitric oxide synthase (iNOS).[9][10]
Quantitative Data on this compound and Macrophage Function
The following tables summarize the known quantitative effects of this compound on macrophage-related functions.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| LXRβ Activity | 88% (vs. full agonist) | Transactivation Assay | [1] |
| LXRα Activity | 20% (vs. full agonist) | Transactivation Assay | [1] |
| LXRβ Binding Affinity (Ki) | 12 nM | Human | [1] |
| LXRα Binding Affinity (Ki) | 19 nM | Human | [1] |
| ABCA1 Activation (EC₅₀) | 9 nM | Human Whole Blood Assay |[1] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Effect | Dose Range | Model | Finding | Reference |
|---|---|---|---|---|
| Stimulation of Cholesterol Efflux | 3 mg/kg/day | C57BL/6J Mice | 70% increase above vehicle | [1] |
| Macrophage RCT Stimulation | 0.03 - 3 mg/kg/day | LDLR KO Mice | Dose-dependent increase | [1] |
| Inhibition of Atherosclerosis | 0.1 - 3 mg/kg/day | LDLR KO Mice | Dose-dependent inhibition |[1] |
Table 3: General Effects of LXR Agonism on Macrophage Inflammatory Profile (Data from Pan-Agonists like T0901317)
| Inflammatory Marker | Effect | Macrophage Type | Note | Reference |
|---|---|---|---|---|
| IL-6, IL-1β, TNF-α | Expression Decreased | LPS-stimulated murine/human | LXR activation inhibits NF-κB pathway | [9][10][11] |
| iNOS (M1 Marker) | Expression Decreased | ox-LDL-stimulated murine | Promotes shift away from M1 phenotype | [11] |
| CD86 (M1 Marker) | Expression Decreased | ox-LDL-stimulated murine | Reduces pro-inflammatory surface markers | [11] |
| Arg1 (M2 Marker) | Expression Increased | ox-LDL-stimulated murine | Promotes shift towards M2 phenotype | [11] |
| CD206 (M2 Marker) | Expression Increased | ox-LDL-stimulated murine | Enhances anti-inflammatory/reparative markers |[11] |
Note: The data in Table 3, derived from studies using pan-LXR agonists, illustrates the expected anti-inflammatory and M2-polarizing effects of LXR activation. Specific quantitative data for this compound on these markers is not extensively available in public literature.
Detailed Experimental Protocols
Protocol: In Vitro Cholesterol Efflux Assay
This protocol details a common method to quantify the ability of this compound to promote cholesterol efflux from macrophages using a fluorescently labeled cholesterol analog.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Culture medium: RPMI-1640, 10% FBS, Penicillin-Streptomycin
-
PMA (for THP-1 differentiation)
-
NBD-cholesterol (fluorescent cholesterol analog)
-
This compound (BMS-852927)
-
Apolipoprotein A-I (ApoA-I) or HDL as cholesterol acceptor
-
Serum-free RPMI-1640
-
Cell Lysis Buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader (Ex/Em = 485/523 nm)
Methodology:
-
Cell Seeding and Differentiation:
-
Seed J774A.1 cells at 1 x 10⁵ cells/well in a 96-well plate. Allow to adhere overnight.
-
For THP-1 monocytes, seed at 5 x 10⁴ cells/well and differentiate into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.
-
-
Cholesterol Loading and Labeling:
-
Aspirate the culture medium.
-
Add 100 µL/well of labeling medium (serum-free RPMI containing 1-5 µg/mL NBD-cholesterol).
-
Incubate for 4-6 hours at 37°C, protected from light.
-
-
Equilibration and Treatment:
-
Gently wash the cells twice with warm PBS to remove excess NBD-cholesterol.
-
Add 100 µL/well of serum-free RPMI containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM).
-
Incubate for 18-24 hours at 37°C to allow for the upregulation of target genes (e.g., ABCA1).
-
-
Efflux Measurement:
-
Aspirate the treatment medium.
-
Add 100 µL/well of efflux medium (serum-free RPMI) containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I). Include wells with no acceptor as a negative control.
-
Incubate for 4 hours at 37°C.
-
-
Data Collection:
-
After incubation, carefully collect the supernatant (efflux medium) from each well.
-
Add 100 µL of Cell Lysis Buffer to the remaining cells in each well and incubate for 10 minutes.
-
Measure the fluorescence of the supernatant and the cell lysate in a microplate reader (Ex/Em = 485/523 nm).
-
-
Calculation:
-
Percent Efflux = [Fluorescence(supernatant) / (Fluorescence(supernatant) + Fluorescence(lysate))] * 100
-
Protocol: Macrophage Polarization Assay
This protocol outlines a method to assess the effect of this compound on macrophage polarization using qPCR to measure M1 and M2 markers.
Materials:
-
Primary bone marrow-derived macrophages (BMDMs) or RAW264.7 cells
-
Culture medium: DMEM, 10% FBS, Penicillin-Streptomycin, M-CSF (for BMDMs)
-
This compound (BMS-852927)
-
Lipopolysaccharide (LPS) for M1 polarization
-
Interleukin-4 (IL-4) for M2 polarization
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1 (CD206), Il10) and a housekeeping gene (e.g., Gapdh).
Methodology:
-
Cell Culture and Pre-treatment:
-
Culture macrophages in 12-well plates until 80% confluent.
-
Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 24 hours.
-
-
Polarization:
-
To induce M1 polarization, add LPS (100 ng/mL) to the pre-treated cells.
-
To induce M2 polarization, add IL-4 (20 ng/mL) to a separate set of pre-treated cells.
-
Include an M0 control group (no polarization stimulus).
-
Incubate for 6-24 hours depending on the target gene.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green master mix and primers for M1, M2, and housekeeping genes.
-
Run reactions in triplicate on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle-treated polarized control.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Activation of LXR Nuclear Receptors Impairs the Anti-Inflammatory Gene and Functional Profile of M-CSF-Dependent Human Monocyte-Derived Macrophages [frontiersin.org]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive activation of LXR in macrophages regulates metabolic and inflammatory gene expression: identification of ARL7 as a direct target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting macrophages in atherosclerosis using nanocarriers loaded with liver X receptor agonists: A narrow review [frontiersin.org]
- 6. Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of macrophage liver X receptors as inhibitors of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Crosstalk Between LXR and Caveolin-1 Signaling Supports Cholesterol Efflux and Anti-Inflammatory Pathways in Macrophages [frontiersin.org]
- 10. Frontiers | LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing [frontiersin.org]
- 11. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]
The Development of BMS-852927: A Liver X Receptor Agonist for Cardiovascular Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-852927, also known as XL041, is a potent and selective agonist of the Liver X Receptor beta (LXRβ). Developed by Bristol-Myers Squibb, this small molecule was investigated for its potential in treating atherosclerosis due to its role in promoting reverse cholesterol transport. The rationale behind its development was to selectively activate LXRβ to upregulate genes involved in cholesterol efflux, such as ABCA1 and ABCG1, while minimizing the lipogenic side effects associated with LXRα activation, namely hypertriglyceridemia. Preclinical studies in mice and cynomolgus monkeys demonstrated a favorable profile with robust target gene induction and a wide therapeutic index. However, a Phase I clinical trial in healthy volunteers and hypercholesterolemic patients, while confirming the induction of reverse cholesterol transport pathways, also revealed undesirable effects, including increased plasma and hepatic triglycerides, elevated LDL-cholesterol, and decreased circulating neutrophils. These findings ultimately led to the discontinuation of its development. This guide provides a comprehensive technical overview of the development history of BMS-852927, detailing its pharmacological profile, experimental evaluation, and clinical outcomes.
Introduction: Targeting the Liver X Receptor in Atherosclerosis
The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that play a pivotal role in the regulation of cholesterol, fatty acid, and glucose homeostasis.[1] Activation of LXRs leads to the transcriptional induction of genes involved in reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported to the liver for excretion.[2][3] This makes LXR a compelling therapeutic target for the treatment of atherosclerosis, a disease characterized by the buildup of cholesterol-laden plaques in arteries.
The two LXR isoforms, while sharing some overlapping functions, exhibit distinct tissue distribution and gene regulatory profiles. LXRα is predominantly expressed in the liver, intestine, adipose tissue, and macrophages, whereas LXRβ is ubiquitously expressed.[4] Crucially, LXRα activation is linked to the induction of lipogenic genes, such as sterol regulatory element-binding protein 1c (SREBP-1c), leading to increased plasma and hepatic triglycerides, a significant side effect that has hampered the development of pan-LXR agonists.[5] The development of LXRβ-selective agonists like BMS-852927 was therefore pursued to harness the beneficial effects on RCT while avoiding the adverse lipogenic outcomes.[1]
Discovery and Preclinical Development of BMS-852927
Rationale for LXRβ Selectivity
The primary goal in the development of BMS-852927 was to create a compound with a therapeutic window that separated the desired anti-atherosclerotic effects from the unwanted lipogenic side effects. By selectively targeting LXRβ, researchers aimed to upregulate the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1 in peripheral cells like macrophages, thereby promoting cholesterol efflux to high-density lipoprotein (HDL) particles, without significantly impacting hepatic lipid metabolism controlled by LXRα.[6]
In Vitro Pharmacology
BMS-852927 was identified as a potent LXRβ-selective agonist. In vitro studies demonstrated its high affinity and functional selectivity for LXRβ over LXRα.
Table 1: In Vitro Activity of BMS-852927
| Assay | Parameter | Value | Reference |
| LXRα Binding Affinity | Ki | 19 nM | [7] |
| LXRβ Binding Affinity | Ki | 12 nM | [7] |
| LXRα Transactivation | % Activity vs. Full Agonist | 20% | [7] |
| LXRβ Transactivation | % Activity vs. Full Agonist | 88% | [7] |
| Human Whole Blood Assay (ABCA1 induction) | EC50 | 9 nM | [7] |
| Human Whole Blood Assay (ABCA1 induction) | % Activity | 26% | [7] |
| Human Whole Blood Assay (ABCG1 induction) | EC50 | 10 nM | [6] |
| Human Whole Blood Assay (ABCG1 induction) | % Activity | 33% | [6] |
In Vivo Preclinical Studies
Preclinical evaluation of BMS-852927 was conducted in mice and cynomolgus monkeys to assess its pharmacokinetics, pharmacodynamics, and safety profile.
In mouse models, BMS-852927 demonstrated potent, dose-dependent stimulation of cholesterol efflux.[7] Pre-treatment of C57BL/6J mice for 7 days resulted in a significant increase in the initial rate of cholesterol efflux, reaching a maximum of 70% above the vehicle control at a dose of 3 mg/kg/day.[7] Similar positive results were observed in LDLR knockout mice.[7] Furthermore, in a 12-week study in LDLR knockout mice, BMS-852927 inhibited the progression of atherosclerosis in a dose range of 0.1-3 mg/kg/day.[7]
Cynomolgus monkeys were considered a critical preclinical model for assessing the lipid effects of LXR agonists. In these animals, BMS-852927 showed a favorable profile, with robust induction of the target gene ABCG1 in blood cells and only modest elevations in plasma triglycerides.[6] This suggested a promising therapeutic window, supporting the decision to advance the compound into clinical trials.[6]
Table 2: Preclinical In Vivo Data for BMS-852927
| Species | Study Type | Dose | Key Findings | Reference |
| Mouse (C57BL/6J) | Cholesterol Efflux | 3 mg/kg/day (7 days) | 70% increase in initial efflux rate | [7] |
| Mouse (LDLR KO) | Atherosclerosis Progression | 0.1-3 mg/kg/day (12 weeks) | Inhibition of atherosclerosis progression | [7] |
| Cynomolgus Monkey | Pharmacodynamics | - | Robust ABCG1 induction in blood cells with modest triglyceride elevation | [6] |
Clinical Development: Phase I Trial
BMS-852927 advanced to a Phase I clinical trial (NCT01651273) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with hypercholesterolemia.[7]
Study Design
The Phase I trial was a randomized, placebo-controlled, dose-escalation study. Participants received single and multiple ascending doses of BMS-852927.
Clinical Outcomes
The clinical trial confirmed the engagement of the reverse cholesterol transport pathway, as evidenced by the induction of target genes in a manner similar to that observed in preclinical animal models.[8] However, the study also revealed several clinically significant adverse effects that were not predicted by the preclinical studies, particularly the cynomolgus monkey model.[8]
Beneficial Effects:
-
Induction of reverse cholesterol transport pathways in both healthy subjects and hypercholesterolemic patients.[8]
Adverse Effects:
-
Increased plasma and hepatic triglycerides.[8]
-
Increased plasma LDL-cholesterol, apolipoprotein B (apoB), and apolipoprotein E (apoE).[8]
-
Increased cholesteryl ester transfer protein (CETP) activity.[8]
-
Decreased circulating neutrophils (neutropenia).[8]
These adverse lipid and hematological effects were observed in both normocholesterolemic and statin-treated hypercholesterolemic patients.[8] The primate model significantly underestimated the lipogenic response in humans and failed to predict the effects on neutrophils.[8] Due to this unfavorable risk-benefit profile, the clinical development of BMS-852927 was terminated.[5]
Table 3: Summary of BMS-852927 Phase I Clinical Trial Outcomes
| Parameter | Outcome | Reference |
| Pharmacodynamics | ||
| Reverse Cholesterol Transport | Pathways induced as expected | [8] |
| Adverse Events | ||
| Plasma & Hepatic Triglycerides | Increased | [8] |
| Plasma LDL-C, ApoB, ApoE | Increased | [8] |
| CETP | Increased | [8] |
| Circulating Neutrophils | Decreased | [8] |
Experimental Protocols
LXR Transactivation Assay
This assay is used to determine the functional activity of a compound as an agonist or antagonist of the LXRα and LXRβ receptors.
-
Cell Line: A suitable mammalian cell line, such as HEK293T or CV-1, is used.
-
Plasmids: Cells are transiently transfected with two key plasmids:
-
An expression vector encoding the ligand-binding domain (LBD) of either human LXRα or LXRβ fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are then co-transfected with the LXR-LBD and reporter plasmids.
-
After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compound (e.g., BMS-852927) or a vehicle control.
-
Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Data Analysis: The luminescence signal is proportional to the level of LXR activation. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and the maximal efficacy of the compound relative to a full LXR agonist.
Human Whole Blood Assay for ABCA1/G1 Induction
This ex vivo assay assesses the ability of a compound to induce the expression of LXR target genes in a physiologically relevant human matrix.
-
Sample: Freshly drawn human whole blood from healthy donors.
-
Procedure:
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
The incubation is typically carried out for a period of 6 to 24 hours at 37°C.
-
Following incubation, total RNA is isolated from the blood cells.
-
The expression levels of target genes, such as ABCA1 and ABCG1, are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
-
Data Analysis: The fold induction of the target genes relative to the vehicle control is calculated to determine the potency (EC50) and efficacy of the compound.
In Vivo Macrophage Reverse Cholesterol Transport (RCT) Assay
This in vivo assay measures the movement of cholesterol from macrophages to the plasma, liver, and ultimately for excretion in the feces.
-
Macrophage Preparation:
-
Mouse peritoneal macrophages are harvested and cultured.
-
The macrophages are loaded with radiolabeled cholesterol (e.g., [³H]-cholesterol) by incubation with labeled acetylated LDL.
-
-
Procedure:
-
The radiolabeled macrophages are injected into the peritoneal cavity of recipient mice.
-
The mice are treated with the test compound or vehicle control.
-
Over a period of 24 to 48 hours, plasma, liver, and fecal samples are collected.
-
-
Data Analysis:
-
The amount of radiolabeled cholesterol is quantified in the plasma, liver, and feces using liquid scintillation counting.
-
The percentage of the injected radiolabel that is recovered in each compartment is calculated to assess the rate of reverse cholesterol transport.
-
Signaling Pathways and Experimental Workflows
Liver X Receptor (LXR) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Measurement of Macrophage-Specific In Vivo Reverse Cholesterol Transport in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. Fatty acid binding profile of the liver X receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
XL041: A Technical Guide to its Potential in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL041, also known as BMS-852927, is a potent and selective agonist of the Liver X Receptor β (LXRβ), a nuclear receptor that plays a crucial role in regulating cholesterol homeostasis, inflammation, and lipid metabolism. While initially investigated for cardiovascular diseases, its ability to modulate key pathological pathways has garnered interest in the context of neurodegenerative disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and a discussion of its potential and challenges in neurodegenerative disease research.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. Emerging evidence points to the intricate interplay of dysregulated cholesterol metabolism, neuroinflammation, and impaired clearance of pathological protein aggregates (e.g., amyloid-β and tau) in the pathogenesis of these disorders. Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are key transcriptional regulators that control the expression of genes involved in these very processes. Activation of LXRs has been shown to be a promising therapeutic strategy in preclinical models of neurodegenerative diseases.[1][2]
This compound is a synthetic LXR agonist with preferential activity towards LXRβ.[3] This selectivity is of particular interest as LXRβ is ubiquitously expressed, including in the central nervous system (CNS), whereas LXRα is more restricted to peripheral tissues like the liver, adipose tissue, and intestine. This document aims to consolidate the available technical information on this compound to aid researchers in evaluating its potential as a tool compound or a therapeutic lead for neurodegenerative disease research.
Mechanism of Action: The LXR Signaling Pathway
This compound exerts its effects by binding to and activating LXRβ. LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes. Upon ligand binding, the LXR:RXR heterodimer undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This molecular switch initiates the transcription of a suite of genes involved in reverse cholesterol transport, lipid metabolism, and inflammation.[1]
Key target genes of LXR activation relevant to neurodegeneration include:
-
ATP-binding cassette transporter A1 (ABCA1): Facilitates the efflux of cholesterol from cells to apolipoprotein E (ApoE) and apolipoprotein A-I (ApoA-I), playing a critical role in cholesterol homeostasis in the brain.[1][2]
-
Apolipoprotein E (ApoE): The primary cholesterol carrier in the brain. LXR activation increases ApoE expression and lipidation, which is thought to enhance the clearance of amyloid-β.
-
Sterol regulatory element-binding protein-1c (SREBP-1c): A key regulator of fatty acid and triglyceride synthesis. Activation of SREBP-1c by LXR agonists in the liver is a major contributor to the side effect of hepatic steatosis.[4]
The activation of LXR also leads to the transrepression of inflammatory genes, thereby exerting anti-inflammatory effects.[4]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from published literature.
Table 1: In Vitro Activity and Binding Affinity of this compound
| Parameter | Species | Value | Notes | Reference |
| EC50 | Human | 9 nM | In vitro whole-blood endogenous target gene activation assay. | [3] |
| LXRα Activity | - | 20% | Compared to a full pan agonist in transactivation assays. | [3] |
| LXRβ Activity | - | 88% | Compared to a full pan agonist in transactivation assays. | [3] |
| Binding Affinity (Ki) for LXRα | - | 19 nM | [3] | |
| Binding Affinity (Ki) for LXRβ | - | 12 nM | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| C57BL/6J Mice | 3 mg/kg/day (7 days) | 70% increase in cholesterol efflux above vehicle. | [3] |
| LDLR knockout (KO) Mice | 0.1-3 mg/kg/day (12 weeks) | Inhibition of atherosclerosis progression. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vivo Administration
Objective: To prepare this compound for in vivo administration in animal models.
Materials:
-
This compound (BMS-852927)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline
-
Corn Oil
-
20% SBE-β-CD in Saline
Protocols:
-
Protocol 1 (Aqueous Formulation):
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following solvents to achieve the final concentration: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Ensure complete dissolution. Gentle heating and/or sonication can be applied if precipitation occurs. The reported solubility is ≥ 2.5 mg/mL.[3]
-
-
Protocol 2 (Cyclodextrin Formulation):
-
Prepare a stock solution of this compound in DMSO.
-
Add 90% (20% SBE-β-CD in Saline) to the DMSO stock to reach the final desired concentration. The reported solubility is ≥ 2.5 mg/mL.[3]
-
-
Protocol 3 (Oil Formulation):
-
Prepare a stock solution of this compound in DMSO.
-
Add 90% Corn Oil to the DMSO stock to reach the final desired concentration. The reported solubility is ≥ 2.5 mg/mL.[3]
-
Note: For in vivo experiments, it is recommended to prepare working solutions freshly on the day of use.
Macrophage Activation Assay
Objective: To assess the effect of this compound on gene expression in macrophages.
Materials:
-
Male C57BL/6 mice
-
4% thioglycolate
-
DMEM supplemented with 20% FBS and 100 U/mL antibiotic-antimycotic
-
This compound
-
Lipopolysaccharide (LPS)
-
Reagents for RNA extraction and quantitative PCR (qPCR)
Protocol:
-
Elicit peritoneal macrophages by intraperitoneal injection of 4% thioglycolate into C57BL/6 mice.
-
Harvest peritoneal macrophages 4 days post-injection.
-
Culture macrophages in DMEM with 20% FBS.
-
Treat macrophages with desired concentrations of this compound in serum-free DMEM for 20 hours.
-
Stimulate the cells with LPS (e.g., 20 ng/mL) for 5 hours.
-
Harvest the cells and extract total RNA.
-
Perform qPCR to determine the mRNA levels of target genes (e.g., IL-23α, Mertk).[3]
Potential in Neurodegenerative Disease Research
The therapeutic potential of this compound in neurodegenerative diseases stems from its ability to activate LXRβ, which can favorably modulate several key pathological cascades:
-
Enhanced Amyloid-β Clearance: By upregulating ABCA1 and ApoE, LXR activation can promote the lipidation of ApoE, which is believed to enhance the clearance of amyloid-β plaques from the brain, a hallmark of Alzheimer's disease.
-
Neuroinflammation Suppression: LXRs can suppress the expression of pro-inflammatory genes in microglia and astrocytes, the resident immune cells of the brain. This anti-inflammatory action could mitigate the chronic neuroinflammation that contributes to neuronal damage in various neurodegenerative conditions.[4]
-
Cholesterol Homeostasis: Dysregulation of cholesterol metabolism in the brain has been implicated in the pathogenesis of several neurodegenerative diseases. By promoting cholesterol efflux, LXR agonists like this compound could help restore cholesterol balance.
Challenges and Future Directions
Despite its therapeutic promise, the clinical development of this compound and other LXR agonists has been hindered by significant challenges, primarily the induction of hepatic lipogenesis (fatty liver) and hypertriglyceridemia.[1][2] This on-target side effect is mediated by the LXRα-dependent induction of SREBP-1c in the liver.
Future research efforts in this area could focus on:
-
Developing Brain-Penetrant LXRβ-Selective Agonists: Designing LXR agonists that can efficiently cross the blood-brain barrier while minimizing peripheral exposure could help circumvent the liver-related side effects.
-
Investigating Dissociated LXR Agonists: The development of "dissociated" LXR agonists that selectively activate the transrepression pathway (anti-inflammatory effects) without strongly inducing the transactivation pathway (lipogenic effects) is an active area of research.
-
Combination Therapies: Exploring the synergistic effects of LXR agonists with other therapeutic agents targeting different pathological pathways in neurodegenerative diseases could offer a more effective treatment strategy.
Conclusion
This compound is a valuable research tool for investigating the role of LXRβ in the central nervous system and its potential as a therapeutic target for neurodegenerative diseases. While its systemic side effect profile has limited its clinical translation, the insights gained from studying this compound and other LXR agonists continue to inform the development of next-generation modulators with improved therapeutic windows. The detailed information provided in this guide is intended to support the scientific community in further exploring the complex biology of LXRs and their implications for brain health.
References
- 1. biorxiv.org [biorxiv.org]
- 2. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for XL041 in Primary Macrophage Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Executive Summary
XL041, also known as BMS-852927, is a potent and selective agonist for the Liver X Receptor Beta (LXRβ)[1]. LXRs are critical nuclear receptors that regulate cholesterol homeostasis, lipid metabolism, and inflammatory responses in macrophages[2][3][4][5]. Activation of LXRβ by this compound in primary macrophages initiates a signaling cascade that leads to the increased expression of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, thereby promoting cholesterol efflux[2][6]. This mechanism is central to the anti-atherosclerotic properties of LXR agonists[1][6]. Furthermore, LXR activation has been shown to suppress the expression of pro-inflammatory genes in response to stimuli like lipopolysaccharide (LPS)[2][4]. These characteristics make this compound a valuable tool for studying macrophage biology, inflammation, and lipid metabolism in the context of diseases like atherosclerosis.
This document provides detailed protocols for the use of this compound in primary macrophage cultures, including macrophage isolation and differentiation, treatment with this compound, and subsequent analysis of gene expression and inflammatory responses.
Mechanism of Action
This compound is a selective agonist for LXRβ, with an EC50 of 9 nM in an in vitro human whole-blood endogenous target gene activation assay[1]. While it binds to both LXRα and LXRβ with similar affinity, its agonist activity is more pronounced for LXRβ[1]. Upon binding to LXRβ in the macrophage cytoplasm, the this compound-LXRβ complex translocates to the nucleus. There, it forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.
Key target genes in macrophages include:
-
ABCA1 and ABCG1: ATP-binding cassette transporters that mediate the efflux of cholesterol and phospholipids (B1166683) to extracellular acceptors[2][6].
-
Apolipoprotein E (ApoE): A lipid transport protein involved in cholesterol metabolism[2].
-
Inducible Degrader of the LDL Receptor (IDOL): An E3 ubiquitin ligase that promotes the degradation of the LDL receptor, thereby reducing cholesterol uptake[3][6].
LXR activation also exerts anti-inflammatory effects by transrepressing the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines[2][4].
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on available data.
| Parameter | Value | Cell/System Type | Reference |
| EC50 | 9 nM | Human whole-blood endogenous target gene activation assay | [1] |
| Binding Affinity (Ki) | 19 nM (LXRα), 12 nM (LXRβ) | Not specified | [1] |
| In vitro Activity | 20% LXRα, 88% LXRβ (compared to full pan agonist) | Transactivation assays | [1] |
| Effective In vivo Dose (Mice) | 0.1 - 3 mg/kg/day | LDLR KO mice (atherosclerosis inhibition) | [1] |
Experimental Protocols
Protocol 1: Isolation and Differentiation of Primary Macrophages
This protocol describes the generation of bone marrow-derived macrophages (BMDMs) from mice. For human studies, peripheral blood mononuclear cells (PBMCs) can be used to generate monocyte-derived macrophages[7][8].
Materials:
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF
-
Sterile PBS, 70% ethanol, dissection tools
-
Syringes and needles (25G)
-
Cell scrapers
-
Petri dishes (non-tissue culture treated)
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Isolate the femur and tibia and remove surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow into a sterile petri dish using a 25G needle and syringe filled with DMEM.
-
Create a single-cell suspension by gently pipetting the marrow clumps.
-
Centrifuge the cell suspension at 300 x g for 7 minutes.
-
Resuspend the pellet in BMDM differentiation medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).
-
Plate the cells in non-tissue culture treated 10 cm petri dishes.
-
Incubate at 37°C, 5% CO2.
-
On day 3, add fresh differentiation medium.
-
On day 7, macrophages will be differentiated and adherent. They can be harvested by washing with cold PBS and using a cell scraper.
Protocol 2: Treatment of Macrophages with this compound and LPS Challenge
This protocol is adapted from methods used for studying LXR agonists in peritoneal macrophages[1].
Materials:
-
Differentiated primary macrophages (from Protocol 1)
-
Serum-free DMEM
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
DMSO (vehicle control)
-
6-well tissue culture plates
Procedure:
-
Seed differentiated macrophages into 6-well plates at a density of 1 x 106 cells/well and allow them to adhere overnight.
-
Prepare working solutions of this compound in serum-free DMEM. A typical concentration range to test would be 1 nM to 1 µM. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium (or vehicle control) to the respective wells.
-
Incubate for 18-24 hours at 37°C, 5% CO2. This pre-treatment period allows for the transcriptional upregulation of LXR target genes.
-
To assess the anti-inflammatory effect, challenge the cells by adding LPS to a final concentration of 20-100 ng/mL.
-
Incubate for an additional 4-6 hours (for gene expression analysis) or 18-24 hours (for cytokine analysis in the supernatant).
-
After incubation, harvest the cell lysates for RNA/protein analysis or collect the supernatant for cytokine measurement.
Protocol 3: Analysis of Gene Expression by RT-qPCR
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., ABCA1, ABCG1, TNFα, IL6) and a housekeeping gene (e.g., GAPDH, Actb)
Procedure:
-
Harvest cell lysates from Protocol 2 and isolate total RNA according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR plate on a real-time PCR machine.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Expected Outcome:
-
Treatment with this compound is expected to increase the mRNA levels of LXR target genes like ABCA1 and ABCG1.
-
In LPS-challenged cells, pre-treatment with this compound is expected to decrease the mRNA levels of pro-inflammatory genes like TNFα and IL6 compared to cells treated with LPS alone.
Troubleshooting and Considerations
-
Cell Viability: High concentrations of this compound or DMSO may affect cell viability. It is crucial to perform a dose-response curve and assess cytotoxicity (e.g., using an MTT or LDH assay).
-
Primary Cell Variability: Primary cells exhibit donor-to-donor variability. It is essential to include proper controls and use cells from multiple donors to ensure the reproducibility of the results.
-
LPS Potency: The activity of LPS can vary between lots. Test each new lot to determine the optimal concentration for inducing a robust inflammatory response.
-
Serum Effects: LXR ligands can be sequestered by proteins in serum. For mechanistic studies on gene expression, it is often recommended to perform treatments in serum-free or low-serum medium[1].
These application notes provide a framework for utilizing this compound to investigate LXRβ signaling in primary macrophages. Researchers should adapt these protocols based on their specific experimental goals and available resources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Constitutive activation of LXR in macrophages regulates metabolic and inflammatory gene expression: identification of ARL7 as a direct target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Crosstalk Between LXR and Caveolin-1 Signaling Supports Cholesterol Efflux and Anti-Inflammatory Pathways in Macrophages [frontiersin.org]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for qPCR Analysis of Liver X Receptor (LXR) Target Genes Following XL041 Treatment
Introduction
The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1][2][3] These receptors function as "cholesterol sensors" and, upon activation by oxysterols (oxidized derivatives of cholesterol), they form a heterodimer with the Retinoid X Receptor (RXR).[1][3][4] This LXR/RXR complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.[1][4]
Key target genes of LXR activation include ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1, which are crucial for reverse cholesterol transport, and genes involved in lipogenesis such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FAS).[2][4][5]
XL041 (also known as BMS-852927) is a potent and selective agonist for LXRβ.[6] Due to the ubiquitous expression of LXRβ, this compound provides a valuable tool for investigating the specific roles of this LXR isoform in various physiological and pathological processes. This document provides a detailed protocol for researchers to quantify the effects of this compound treatment on the expression of LXR target genes in a cellular model using quantitative real-time polymerase chain reaction (qPCR).
LXR Signaling Pathway
Upon entering the cell, a synthetic agonist like this compound binds to LXRβ located in the cytoplasm or nucleus. This binding event induces a conformational change, leading to the heterodimerization of LXRβ with RXR. The activated LXRβ/RXR complex translocates into the nucleus and binds to specific DNA sequences known as LXREs within the promoter regions of its target genes. This binding initiates the recruitment of co-activator proteins, leading to the transcription of genes involved in lipid metabolism and other pathways.
Experimental Protocols
This section details the complete workflow for analyzing LXR target gene expression, from cell culture to data analysis.
Experimental Workflow Overview
The process begins with culturing an appropriate cell line, followed by treatment with this compound. Total RNA is then extracted from the cells and its quality is assessed. This RNA is reverse transcribed into complementary DNA (cDNA), which serves as the template for the qPCR assay. Finally, the expression levels of target genes are quantified and analyzed.
Protocol 1: Cell Culture and Treatment
This protocol is optimized for human macrophage-like cells (differentiated THP-1) or human hepatoma cells (HepG2), both of which are known to express LXRs.
Materials:
-
THP-1 or HepG2 cells
-
RPMI-1640 or DMEM medium, respectively
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound (BMS-852927)
-
DMSO (vehicle control)
-
6-well cell culture plates
Procedure:
-
Cell Seeding:
-
For THP-1 cells: Seed 1 x 10⁶ cells per well in a 6-well plate in RPMI-1640 medium containing 10% FBS. Differentiate the cells into macrophages by adding PMA to a final concentration of 100 ng/mL and incubating for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
For HepG2 cells: Seed 0.5 x 10⁶ cells per well in a 6-well plate in DMEM medium containing 10% FBS and 1% Penicillin-Streptomycin. Allow cells to adhere and reach 70-80% confluency (typically 24 hours).
-
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound treatment.
-
Treatment:
-
Remove the culture medium from the wells.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add 2 mL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Protocol 2: Total RNA Extraction
This protocol utilizes a common reagent-based method for RNA isolation.[7]
Materials:
-
TRIzol Reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Microcentrifuge and RNase-free tubes
Procedure:
-
Cell Lysis: Aspirate the treatment medium and wash cells with PBS. Add 1 mL of TRIzol reagent directly to each well of the 6-well plate. Lyse the cells by pipetting up and down several times. Transfer the lysate to an RNase-free microcentrifuge tube.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.[7]
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.
-
RNA Precipitation: Carefully transfer the upper, colorless aqueous phase to a new RNase-free tube. Add 500 µL of isopropanol, mix by inverting, and incubate at room temperature for 10 minutes.
-
RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
RNA Wash: Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Final Steps: Carefully remove all the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Quantification: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
Protocol 3: cDNA Synthesis (Reverse Transcription)
Materials:
-
High-Capacity cDNA Reverse Transcription Kit or similar
-
1-2 µg of total RNA per sample
-
Thermal cycler
Procedure:
-
Reaction Setup: On ice, prepare the reverse transcription master mix according to the manufacturer's protocol.[8] A typical 20 µL reaction includes:
-
10X RT Buffer: 2.0 µL
-
100 mM dNTP Mix: 0.8 µL
-
10X RT Random Primers: 2.0 µL
-
Reverse Transcriptase: 1.0 µL
-
RNase-free water: to make up the volume
-
-
Combine RNA and Master Mix: Add a volume of RNA equivalent to 1-2 µg to a PCR tube. Add the master mix and RNase-free water to a final volume of 20 µL.
-
Incubation: Place the tubes in a thermal cycler and run the following program (program may vary based on the kit used):[7]
-
Step 1: 25°C for 10 minutes (Primer annealing)
-
Step 2: 37-42°C for 60-120 minutes (Reverse transcription)
-
Step 3: 85°C for 5 minutes (Enzyme inactivation)
-
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Protocol 4: qPCR Analysis
Materials:
-
Synthesized cDNA
-
SYBR Green or TaqMan Master Mix
-
Forward and reverse primers for target and housekeeping genes (see Table 1)
-
qPCR-compatible plates/tubes
-
Real-Time PCR Detection System
Procedure:
-
Primer Design: Design or obtain pre-validated primers for human LXR target genes and at least one stable housekeeping gene (e.g., GAPDH). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 10-20 µL final volume per well. A typical reaction includes:
-
2X SYBR Green Master Mix: 5-10 µL
-
Forward Primer (10 µM): 0.5-1.0 µL
-
Reverse Primer (10 µM): 0.5-1.0 µL
-
cDNA template (diluted 1:10): 1-2 µL
-
Nuclease-free water: to final volume
-
-
Thermal Cycling: Run the samples in a real-time PCR machine with a program such as:[9]
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis (for SYBR Green): To verify the specificity of the product.
-
-
Data Analysis:
-
Collect the quantification cycle (Cq) values for each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
ΔCt = Cq(target gene) - Cq(housekeeping gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control)
-
Fold Change = 2-ΔΔCt
-
-
Data Presentation
The results of the qPCR analysis should be presented clearly, showing the dose-dependent effect of this compound on the expression of LXR target genes.
Table 1: Example qPCR Primers for Human LXR Target Genes
| Gene Name | Abbreviation | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| ATP Binding Cassette Subfamily A Member 1 | ABCA1 | GAGCTGGGCCAGTACTTCAT | GTCCTCGTCGATGACCTTGT |
| ATP Binding Cassette Subfamily G Member 1 | ABCG1 | CTGCTGCCTGATCAACCTC | GGTGTTGACATAGATGGTCCA |
| Sterol Regulatory Element Binding Protein 1 | SREBF1 | GCGGTTGACATTCGAAAGTG | GCATGGACGGGTACATCTGT |
| Fatty Acid Synthase | FASN | AGGTCCTGGACAAGGTGAAG | CTGCTGGAGGTAGAAGTCGG |
| Glyceraldehyde-3-Phosphate Dehydrogenase | GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
Table 2: Example Quantitative Data of LXR Target Gene Expression after this compound Treatment
Data represents the mean fold change ± standard error of the mean (SEM) from three independent experiments, normalized to the vehicle (DMSO) control.
| Target Gene | Vehicle (DMSO) | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) |
| ABCA1 | 1.0 ± 0.12 | 2.5 ± 0.21 | 5.8 ± 0.45 | 12.3 ± 1.10 |
| ABCG1 | 1.0 ± 0.09 | 2.1 ± 0.18 | 4.9 ± 0.33 | 10.5 ± 0.98 |
| SREBF1 | 1.0 ± 0.15 | 1.8 ± 0.14 | 3.5 ± 0.29 | 7.2 ± 0.67 |
| FASN | 1.0 ± 0.11 | 1.5 ± 0.10 | 2.9 ± 0.24 | 6.1 ± 0.55 |
These example results illustrate a dose-dependent increase in the expression of canonical LXR target genes following treatment with the LXRβ agonist this compound, as would be expected.
References
- 1. Liver X receptor - Wikipedia [en.wikipedia.org]
- 2. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. RNA extraction, cDNA synthesis and Taqman qPCR [protocols.io]
- 9. RNA extraction, CDNA synthesis and quantitative PCR [bio-protocol.org]
Application Notes and Protocols for XL041 (BMS-852927) in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the selective Liver X Receptor β (LXRβ) agonist, XL041 (also known as BMS-852927), in preclinical in vivo mouse studies. The provided information is based on available preclinical data and is intended to guide researchers in designing and executing their experiments effectively.
Introduction
This compound is a potent and selective agonist of LXRβ, a nuclear receptor that plays a crucial role in cholesterol metabolism, inflammation, and immunity. Activation of LXRβ by agonists like this compound has shown therapeutic potential in various disease models, including atherosclerosis and inflammatory disorders. These notes summarize the effective dose ranges and provide detailed protocols for common in vivo mouse studies investigating the pharmacological effects of this compound.
Quantitative Data Summary
The following tables summarize the reported effective dosages of this compound in various in vivo mouse models. These dosages can serve as a starting point for dose-range finding studies and for designing efficacy experiments.
| Study Type | Mouse Strain | Dosage Range | Dosing Regimen | Observed Effect |
| Cholesterol Efflux Stimulation | C57BL/6J | 0.03 - 3 mg/kg/day | 7 days, pre-treatment | Potent, dose-dependent stimulation of cholesterol efflux, with maximum effect at 3 mg/kg/day.[1] |
| Atherosclerosis Inhibition | LDLR Knockout (KO) | 0.1 - 3 mg/kg/day | 12 weeks | Inhibition of atherosclerosis progression.[1] |
| Macrophage Reverse Cholesterol Transport (RCT) Stimulation | Not specified | 0.03 - 3 mg/kg/day | Not specified | Dose-dependent stimulation of macrophage RCT.[1] |
| Pharmacodynamics (PD) | Male mice | 0.1, 0.3, 1, or 3 mg/kg/day | Once daily for 14 days | Not specified |
| Neutrophil Effects | C57BL/6 | 0.03, 0.1, 1, or 3 mg/kg/day | Oral, for 3 days | Not specified |
Signaling Pathway
Experimental Protocols
Assessment of Cholesterol Efflux Stimulation
Objective: To determine the effect of this compound on cholesterol efflux in vivo.
Animal Model: C57BL/6J mice.[1]
Materials:
-
This compound (BMS-852927)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Standard chow diet
Procedure:
-
Acclimatize male C57BL/6J mice for at least one week.
-
Randomize mice into treatment groups (n=6-8 per group): Vehicle control, and this compound at 0.03, 0.1, 0.3, 1, and 3 mg/kg/day.
-
Prepare this compound formulations in the vehicle for daily oral administration.
-
Administer the respective treatments orally (gavage) once daily for 7 consecutive days.[1]
-
On day 8, perform an ex vivo cholesterol efflux assay using macrophages isolated from the treated mice.
-
Quantify the percentage of cholesterol efflux and compare the results between the different treatment groups.
Atherosclerosis Inhibition Study
Objective: To evaluate the efficacy of this compound in reducing the progression of atherosclerosis.
Animal Model: LDL Receptor Knockout (LDLR KO) mice.[1]
Materials:
-
This compound (BMS-852927)
-
Vehicle
-
High-fat/high-cholesterol diet (Western diet)
Procedure:
-
Acclimatize male LDLR KO mice for one week.
-
Feed the mice a Western diet to induce atherosclerosis.
-
After an initial period on the Western diet (e.g., 4-6 weeks), randomize the mice into treatment groups: Vehicle control, and this compound at 0.1, 0.3, 1, and 3 mg/kg/day.
-
Prepare this compound formulations in the vehicle for daily oral administration.
-
Administer the treatments orally once daily for 12 weeks.[1]
-
At the end of the treatment period, euthanize the mice and collect the aorta.
-
Perform en face analysis of the aorta stained with Oil Red O to quantify the atherosclerotic lesion area.
-
Analyze plasma lipid profiles (total cholesterol, HDL, LDL, triglycerides).
Pharmacodynamic (PD) Study
Objective: To assess the pharmacodynamic effects of this compound on target gene expression and lipid profiles over time.
Animal Model: Male mice (strain to be selected based on research question, e.g., C57BL/6J).
Materials:
-
This compound (BMS-852927)
-
Vehicle
Procedure:
-
Acclimatize male mice for one week.
-
Randomize mice into treatment groups: Vehicle control, and this compound at 0.1, 0.3, 1, and 3 mg/kg/day.
-
Administer the treatments orally once daily.
-
Collect blood samples at baseline and at specified time points during the 14-day study (e.g., day 1, 4, 7, and 14).
-
Isolate RNA from whole blood or specific tissues (e.g., liver, spleen) to analyze the expression of LXRβ target genes (e.g., ABCA1, ABCG1) by qPCR.
-
Analyze plasma for lipid profiles.
Experimental Workflow Diagram
Disclaimer
The information provided in these application notes is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should optimize the experimental conditions, including dosage, administration route, and duration of treatment, based on their specific research objectives and animal models. It is crucial to adhere to all applicable institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols: XL041 Treatment of HepG2 Cells for Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL041 is a potent and selective agonist of the Liver X Receptor Beta (LXRβ), a nuclear receptor that plays a pivotal role in the transcriptional regulation of lipid metabolism. LXRs act as cholesterol sensors, and their activation influences a wide array of genes involved in cholesterol efflux, transport, and conversion to bile acids. In hepatocytes, LXR activation is also linked to the regulation of fatty acid synthesis. The human hepatoma cell line, HepG2, is a widely used in vitro model for studying liver function and metabolism, including the effects of therapeutic compounds on lipid homeostasis. This document provides detailed protocols for the treatment of HepG2 cells with this compound and subsequent analysis of cellular lipid profiles, offering a valuable tool for investigating the therapeutic potential of LXRβ agonists in liver-related metabolic diseases.
Data Presentation
While specific quantitative lipidomics data for this compound treatment on HepG2 cells is not extensively available in public literature, the following table provides a template for summarizing expected changes in major lipid classes based on the known functions of LXR agonists. Researchers should replace the example data with their own experimental findings.
| Lipid Class | Control (Vehicle) | This compound (10 µM) | Fold Change | p-value |
| Cholesterol | e.g., 1.0 ± 0.15 | e.g., 0.7 ± 0.12 | e.g., 0.70 | e.g., <0.05 |
| Triglycerides | e.g., 1.0 ± 0.20 | e.g., 1.5 ± 0.25 | e.g., 1.50 | e.g., <0.05 |
| Phosphatidylcholines (PC) | e.g., 1.0 ± 0.10 | e.g., 1.1 ± 0.13 | e.g., 1.10 | e.g., >0.05 |
| Phosphatidylethanolamines (PE) | e.g., 1.0 ± 0.08 | e.g., 1.05 ± 0.09 | e.g., 1.05 | e.g., >0.05 |
| Free Fatty Acids | e.g., 1.0 ± 0.18 | e.g., 1.3 ± 0.22 | e.g., 1.30 | e.g., <0.05 |
| Data are represented as relative abundance normalized to the control group (mean ± SD). Statistical significance is determined by an appropriate method (e.g., Student's t-test). |
Experimental Protocols
HepG2 Cell Culture and Maintenance
Materials:
-
HepG2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75) and plates (6-well, 24-well, or 96-well)
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture HepG2 cells in T-75 flasks with complete DMEM.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete DMEM and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
This compound Treatment of HepG2 Cells
Materials:
-
HepG2 cells seeded in appropriate culture plates
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle
-
Complete DMEM
Protocol:
-
Seed HepG2 cells in culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. A starting concentration of 10 mM is recommended.
-
On the day of treatment, dilute the this compound stock solution in complete DMEM to the desired final concentrations. A concentration of 10 µM has been used for other LXR agonists on HepG2 cells and can serve as a starting point.[1]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Lipid Analysis
Materials:
-
Formalin (10% in PBS)
-
Oil Red O staining solution (0.5% w/v in isopropanol, diluted with water)
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
After this compound treatment, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.[2]
-
Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 15-30 minutes.[2][3]
-
Aspirate the Oil Red O solution and wash the cells 2-5 times with distilled water.[2]
-
(Optional) Counterstain the nuclei with Hematoxylin for 1 minute and wash with water.[2]
-
Visualize the lipid droplets (stained red) under a light microscope.
Materials:
-
PBS
-
Methanol (ice-cold)
-
Methyl-tert-butyl ether (MTBE)
-
Water (HPLC-grade)
-
Centrifuge
Protocol (based on the Matyash method):
-
After this compound treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in PBS and centrifuge to obtain a cell pellet.
-
Add 200 µL of ice-cold water to the cell pellet and vortex briefly.
-
Add 1.5 mL of a methanol:MTBE (1:5, v/v) mixture.
-
Vortex for 1 hour at 4°C.
-
Add 375 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper organic phase containing the lipids into a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Store the dried lipid extract at -80°C until analysis by mass spectrometry.
Signaling Pathways and Experimental Workflow
References
Application Note: Protocol for Assessing the Stability of XL041 in Solution
For Research Use Only
Introduction
XL041, also known as BMS-852927, is a potent and selective agonist of the Liver X Receptor beta (LXRβ), a nuclear receptor that plays a crucial role in cholesterol homeostasis, lipid metabolism, and the regulation of inflammatory responses.[1][2] As a small molecule drug candidate, understanding its stability in solution is a critical quality attribute that influences its efficacy, safety, and shelf-life. This application note provides a detailed protocol for assessing the stability of this compound in solution under various stress conditions, aligned with the principles of the International Council for Harmonisation (ICH) guidelines. The protocol outlines procedures for forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Signaling Pathway of LXR Agonists
Liver X Receptors (LXRs) are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR). Upon activation by agonists like this compound, the LXR/RXR heterodimer binds to LXR response elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1, which facilitate the efflux of cholesterol from cells.[3][4][5] LXR activation also influences fatty acid metabolism and has anti-inflammatory effects by repressing the expression of pro-inflammatory genes.[4][5][6]
Experimental Protocols
This section details the materials, reagents, and procedures for conducting stability studies of this compound in solution.
Materials and Reagents
-
This compound (BMS-852927) drug substance
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Purified)
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
-
20% SBE-β-CD in Saline
-
Corn Oil
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Phosphate Buffer (pH 7.4)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials with caps
-
pH meter
-
Analytical balance
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
Preparation of this compound Stock Solution
Based on available solubility data, several solvent systems can be used to prepare a stock solution of this compound.[1] The choice of solvent will depend on the specific experimental requirements. For the purpose of this stability protocol, a stock solution of 1 mg/mL in DMSO is recommended as a starting point.
Protocol 1: DMSO Stock Solution
-
Accurately weigh the required amount of this compound.
-
Dissolve in an appropriate volume of DMSO to achieve a final concentration of 1 mg/mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Analytical Methodology: Stability-Indicating HPLC-UV Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for separating and quantifying this compound from its potential degradation products. The following method parameters are a starting point and should be validated according to ICH Q2(R1) guidelines.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV-Vis scan (likely near the λmax of this compound) |
| Injection Volume | 10 µL |
Method Validation: The analytical method must be validated to ensure it is fit for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are performed to identify potential degradation products and pathways.[7] A solution of this compound (e.g., 0.1 mg/mL diluted from the stock solution in a suitable solvent) should be subjected to the following conditions.
1. Hydrolytic Degradation
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for up to 24 hours. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with 0.1 M NaOH before HPLC analysis.[7]
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for up to 24 hours. Withdraw samples at various time points and neutralize with 0.1 M HCl before HPLC analysis.[7]
-
Neutral Hydrolysis: Mix the this compound solution with an equal volume of purified water. Incubate at 60 °C for up to 24 hours. Withdraw samples at various time points for HPLC analysis.
2. Oxidative Degradation
-
Mix the this compound solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature for up to 24 hours.
-
Withdraw samples at various time points for HPLC analysis.
3. Photolytic Degradation
-
Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.[7]
-
Analyze the exposed and control samples by HPLC.
4. Thermal Degradation
-
Incubate the this compound solution at an elevated temperature (e.g., 70 °C) for up to 48 hours.[7]
-
Withdraw samples at various time points for HPLC analysis.
Experimental Workflow
The overall workflow for assessing the stability of this compound is depicted in the following diagram.
Data Presentation
The quantitative data from the stability and forced degradation studies should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours |
| Oxidative | 3% H₂O₂ | Room Temp. | 24 hours |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | Ambient | - |
| Thermal | - | 70 °C | 48 hours |
Table 2: Example of Stability Data Reporting for this compound under Acid Hydrolysis
| Time Point (hours) | This compound Peak Area | % this compound Remaining | Degradation Product 1 Peak Area | Degradation Product 2 Peak Area | Total Impurities (%) |
| 0 | [Initial Peak Area] | 100 | 0 | 0 | 0 |
| 2 | [Peak Area at 2h] | [% Remaining] | [Peak Area] | [Peak Area] | [% Impurities] |
| 4 | [Peak Area at 4h] | [% Remaining] | [Peak Area] | [Peak Area] | [% Impurities] |
| 8 | [Peak Area at 8h] | [% Remaining] | [Peak Area] | [Peak Area] | [% Impurities] |
| 24 | [Peak Area at 24h] | [% Remaining] | [Peak Area] | [Peak Area] | [% Impurities] |
Conclusion
This application note provides a comprehensive protocol for assessing the stability of the LXRβ agonist this compound in solution. By following these procedures, researchers can develop a stability-indicating analytical method, identify potential degradation products, and understand the degradation pathways of this compound. This information is crucial for formulation development, defining appropriate storage conditions, and ensuring the quality and reliability of experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for XL041 Dose-Response Curve Generation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL041 is a potent and selective agonist of the Liver X Receptor Beta (LXRβ), a nuclear receptor that plays a pivotal role in cholesterol homeostasis, lipid metabolism, and the regulation of inflammatory responses. Activation of LXRβ by agonists like this compound leads to the transcriptional upregulation of target genes, including ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport.[1] Additionally, LXR activation influences the expression of other genes involved in lipid metabolism, such as apolipoprotein E (ApoE).[1] Understanding the dose-response relationship of this compound is critical for determining its potency (EC50/IC50), efficacy, and optimal concentration for therapeutic applications.
These application notes provide detailed protocols for generating and analyzing dose-response curves for this compound using common in vitro cell-based assays. The described methods include assessing the impact of this compound on cell viability, quantifying the expression of the target protein ABCA1 via Western blotting, and measuring the secretion of the target protein ApoE using an Enzyme-Linked Immunosorbent Assay (ELISA).
Key Concepts in Dose-Response Analysis
A dose-response curve is a fundamental tool in pharmacology to characterize the relationship between the concentration of a drug and its biological effect.[2][3] Key parameters derived from a dose-response curve include:
-
EC50 (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal possible effect.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist or inhibitor that reduces a specific biological response by 50%.
-
Emax (Maximum Effect): The maximal response achievable with the drug.
The dose-response relationship is typically plotted on a semi-logarithmic scale, with the drug concentration on the x-axis (log scale) and the response on the y-axis (linear scale), resulting in a sigmoidal curve.[3]
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Dose-Response Data for this compound on Cell Viability (MTT Assay)
| This compound Concentration (nM) | Log(Concentration) | Absorbance (OD 570nm) (Mean ± SD) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | - | 1.25 ± 0.08 | 100 ± 6.4 |
| 1 | 0 | 1.22 ± 0.07 | 97.6 ± 5.6 |
| 10 | 1 | 1.18 ± 0.09 | 94.4 ± 7.2 |
| 100 | 2 | 1.10 ± 0.06 | 88.0 ± 4.8 |
| 1000 | 3 | 0.95 ± 0.05 | 76.0 ± 4.0 |
| 10000 | 4 | 0.63 ± 0.04 | 50.4 ± 3.2 |
| 100000 | 5 | 0.31 ± 0.03 | 24.8 ± 2.4 |
Table 2: Hypothetical Dose-Response Data for this compound on ABCA1 Protein Expression (Western Blot)
| This compound Concentration (nM) | Log(Concentration) | Relative ABCA1 Band Intensity (Normalized to Loading Control) (Mean ± SD) | Fold Induction (Mean ± SD) |
| 0 (Vehicle Control) | - | 1.00 ± 0.12 | 1.0 ± 0.12 |
| 1 | 0 | 1.35 ± 0.15 | 1.35 ± 0.15 |
| 10 | 1 | 2.50 ± 0.21 | 2.50 ± 0.21 |
| 100 | 2 | 4.80 ± 0.35 | 4.80 ± 0.35 |
| 1000 | 3 | 5.90 ± 0.42 | 5.90 ± 0.42 |
| 10000 | 4 | 6.10 ± 0.45 | 6.10 ± 0.45 |
| 100000 | 5 | 6.05 ± 0.40 | 6.05 ± 0.40 |
Table 3: Hypothetical Dose-Response Data for this compound on ApoE Secretion (ELISA)
| This compound Concentration (nM) | Log(Concentration) | ApoE Concentration in Supernatant (ng/mL) (Mean ± SD) | Fold Induction (Mean ± SD) |
| 0 (Vehicle Control) | - | 50.5 ± 4.2 | 1.0 ± 0.08 |
| 1 | 0 | 65.2 ± 5.1 | 1.29 ± 0.10 |
| 10 | 1 | 110.8 ± 9.5 | 2.19 ± 0.19 |
| 100 | 2 | 235.3 ± 18.7 | 4.66 ± 0.37 |
| 1000 | 3 | 290.1 ± 25.3 | 5.74 ± 0.50 |
| 10000 | 4 | 305.6 ± 28.1 | 6.05 ± 0.56 |
| 100000 | 5 | 300.4 ± 26.8 | 5.95 ± 0.53 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes how to determine the effect of this compound on the viability of adherent cells.
Materials:
-
Adherent cell line expressing LXRβ (e.g., RAW 264.7 macrophages, HepG2 hepatocytes)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol, or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in serum-free culture medium. A common approach is to use a 10-point, 3-fold or 10-fold serial dilution to cover a wide concentration range (e.g., 1 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well.
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response model) to determine the IC50 value.
-
Protocol 2: Quantification of ABCA1 Protein Expression by Western Blotting
This protocol details the procedure for analyzing the dose-dependent effect of this compound on the expression of the LXRβ target protein, ABCA1.
Materials:
-
Cell line expressing LXRβ (e.g., RAW 264.7 macrophages)
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
Tris-Glycine-SDS running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against ABCA1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Important for ABCA1: Do not boil the samples. Instead, incubate at 37°C for 15-30 minutes before loading.[4] Boiling can cause membrane proteins like ABCA1 to aggregate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ABCA1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control and Data Analysis:
-
Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin).
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the ABCA1 band to the intensity of the loading control band for each sample.
-
Calculate the fold induction of ABCA1 expression for each this compound concentration relative to the vehicle control.
-
Plot the fold induction against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Protocol 3: Quantification of Secreted ApoE by ELISA
This protocol outlines the steps to measure the dose-dependent effect of this compound on the secretion of Apolipoprotein E (ApoE), another LXR target gene product.
Materials:
-
Cell line known to secrete ApoE upon LXR activation (e.g., HepG2 hepatocytes, primary astrocytes)
-
24-well cell culture plates
-
This compound stock solution (in DMSO)
-
Serum-free cell culture medium
-
Human ApoE ELISA Kit (containing pre-coated plate, detection antibody, standards, buffers, and substrate)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 24-well plates and grow to near confluency.
-
Wash the cells with PBS and replace the medium with serum-free medium.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
-
Collection of Conditioned Medium:
-
After the treatment period, carefully collect the cell culture supernatant (conditioned medium) from each well.
-
Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to remove any detached cells or debris.
-
-
ELISA Procedure (following a typical sandwich ELISA kit protocol):
-
Prepare the ApoE standards and samples according to the kit's instructions. This may involve diluting the conditioned media.
-
Add the standards and samples to the wells of the pre-coated microplate and incubate.
-
Wash the wells to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.[5]
-
Wash the wells.
-
Add the streptavidin-HRP conjugate and incubate.[5]
-
Wash the wells.
-
Add the substrate solution and incubate to allow for color development.[5] The color intensity is proportional to the amount of ApoE.
-
Add the stop solution to terminate the reaction.[5]
-
-
Absorbance Measurement: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of ApoE in each of your samples.
-
Calculate the fold induction of ApoE secretion for each this compound concentration relative to the vehicle control.
-
Plot the fold induction against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Visualizations
Caption: LXRβ signaling pathway activated by this compound.
Caption: Experimental workflow for generating a dose-response curve.
Caption: Logical workflow for dose-response data analysis.
References
- 1. Modulation of Macrophage Gene Expression via Liver X Receptor α Serine 198 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmanuals.com [merckmanuals.com]
- 3. graphpad.com [graphpad.com]
- 4. Human Apolipoprotein E ELISA Kit (EHAPOE) - Invitrogen [thermofisher.com]
- 5. Human ApoE(Apolipoprotein E) ELISA Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for XL041 Administration in Cynomolgus Monkey Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Publicly available, detailed quantitative pharmacokinetic and toxicological data for XL041 (BMS-852927) specifically in cynomolgus monkeys is limited. The data presented in the following tables are derived from studies conducted in mice and should be considered as a reference point. The experimental protocols provided are generalized for studies in cynomolgolgus monkeys and should be adapted based on specific experimental designs and institutional guidelines.
Introduction
These application notes provide a summary of the available data on this compound and generalized protocols for its administration in cynomolgus monkey studies to guide researchers in designing preclinical investigations.
Mechanism of Action: LXRβ Signaling Pathway
This compound activates the LXRβ signaling pathway. Upon binding to this compound, LXRβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), leading to the efflux of cholesterol from cells, and genes that regulate inflammatory responses.
References
Application Notes and Protocols for Studying LXR Agonist XL041
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver X receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1][2][3] These receptors act as cholesterol sensors, and their activation by endogenous oxysterols or synthetic agonists leads to the transcriptional regulation of a suite of genes involved in reverse cholesterol transport, lipogenesis, and anti-inflammatory pathways.[1][4] XL041 is a potent synthetic LXR agonist, and these application notes provide a guide for researchers to identify responsive cell lines and conduct experiments to characterize its effects. While direct data on this compound is emerging, the principles and protocols outlined here are based on well-characterized LXR agonists such as T0901317 and GW3965 and are applicable to novel agonists like this compound.
LXRα is predominantly expressed in metabolic tissues like the liver, adipose tissue, intestines, and macrophages, whereas LXRβ is ubiquitously expressed.[1][2][3] Upon activation, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby initiating transcription.[5]
LXR Signaling Pathway
The activation of the LXR signaling pathway by an agonist like this compound initiates a cascade of events that regulate lipid metabolism and inflammation.
References
- 1. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of XL041
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating lipid metabolism and inflammation.[1][2] Activation of LXRs has been shown to suppress inflammatory responses, partly by inhibiting the activity of key pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[3][4] XL041 (also known as BMS-852927) is identified as a selective LXRβ agonist.[5] This document provides a comprehensive experimental framework to investigate the anti-inflammatory properties of this compound, detailing in vitro and in vivo methodologies for researchers, scientists, and drug development professionals.
Proposed Signaling Pathway and Experimental Overview
The anti-inflammatory activity of this compound is hypothesized to be mediated through the activation of LXRβ. Upon binding, LXRβ can interfere with pro-inflammatory signaling cascades, notably the NF-κB pathway, which is a central regulator of inflammation.[3][4] In an inactive state, NF-κB is held in the cytoplasm by its inhibitor, IκBα.[6] Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[6][7] LXR activation can counteract this process, a mechanism known as transrepression, thereby reducing the expression of these inflammatory mediators.[4] Furthermore, LXR activation can influence macrophage polarization, promoting a shift from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[8]
The following sections outline a logical experimental workflow, beginning with in vitro characterization in macrophage cell lines and progressing to an in vivo model of inflammatory bowel disease.
Section 1: In Vitro Anti-inflammatory Assays
Experiment 1: Effect of this compound on Pro-inflammatory Cytokine Secretion
Principle: This experiment measures the ability of this compound to inhibit the secretion of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages stimulated with LPS.[7][9][10] Quantification is achieved using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[11][12][13]
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes and carefully collect the supernatant for analysis.
-
ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.[11][13][14] Briefly, this involves adding supernatants to antibody-coated plates, followed by incubation with a detection antibody, an enzyme conjugate (like HRP), and finally a substrate to produce a colorimetric signal.
-
Data Analysis: Measure the absorbance at 450 nm.[11] Calculate cytokine concentrations based on a standard curve.
Data Presentation:
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Unstimulated Control | - | 55.2 ± 8.1 | - | 38.5 ± 6.3 | - |
| Vehicle + LPS | 0 | 2450.6 ± 150.3 | 0% | 1890.1 ± 125.7 | 0% |
| This compound + LPS | 0.1 | 1862.5 ± 112.9 | 24% | 1530.9 ± 98.2 | 19% |
| This compound + LPS | 1 | 1127.3 ± 95.4 | 54% | 850.5 ± 77.6 | 55% |
| This compound + LPS | 10 | 490.1 ± 55.8 | 80% | 340.2 ± 41.1 | 82% |
Experiment 2: Effect of this compound on Pro-inflammatory Gene Expression
Principle: This assay uses quantitative real-time PCR (qPCR) to determine if the this compound-mediated reduction in cytokine secretion is due to decreased transcription of their respective genes.[15][16]
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate at 1 x 10⁶ cells/well. Treat with this compound and/or LPS as described in Experiment 1, but for a shorter duration (e.g., 4-6 hours) optimal for detecting mRNA changes.
-
RNA Isolation: Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol-based method).[15]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[15]
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for Tnf-a, Il-6, Il-1b, and a housekeeping gene (e.g., Actb) for normalization.[17][18]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, with the vehicle + LPS group as the reference.[18]
Data Presentation:
| Treatment Group | This compound (µM) | Tnf-a Fold Change | Il-6 Fold Change | Il-1b Fold Change |
| Unstimulated Control | - | 0.8 ± 0.2 | 1.1 ± 0.3 | 0.9 ± 0.2 |
| Vehicle + LPS | 0 | 100.0 (Reference) | 100.0 (Reference) | 100.0 (Reference) |
| This compound + LPS | 0.1 | 72.5 ± 8.9 | 78.1 ± 9.5 | 75.4 ± 8.1 |
| This compound + LPS | 1 | 41.3 ± 5.4 | 45.9 ± 6.2 | 43.8 ± 5.5 |
| This compound + LPS | 10 | 15.7 ± 2.8 | 18.2 ± 3.1 | 16.5 ± 2.9 |
Experiment 3: Effect of this compound on NF-κB Pathway Activation
Principle: To investigate the mechanism underlying the reduced gene expression, this experiment uses Western blotting to assess key events in NF-κB activation: the degradation of the inhibitor IκBα and the translocation of the p65 subunit to the nucleus.[6][19][20]
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound (10 µM) or vehicle for 2 hours, then stimulate with LPS (100 ng/mL) for a short time course (e.g., 0, 15, 30, 60 minutes) to capture the transient phosphorylation of IκBα.[6][19]
-
Protein Extraction:
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[20]
-
Western Blot:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[19]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[19]
-
Incubate overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, p65, and loading controls (β-actin for cytoplasm, Lamin B1 for nucleus).[20]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[20]
-
-
Data Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to the appropriate loading control.
Data Presentation:
| Treatment Group | Time (min) | Cytoplasmic IκBα (Relative Units) | Nuclear p65 (Relative Units) |
| Vehicle + LPS | 0 | 1.00 ± 0.05 | 0.15 ± 0.03 |
| Vehicle + LPS | 30 | 0.21 ± 0.04 | 0.95 ± 0.08 |
| This compound (10 µM) + LPS | 0 | 0.98 ± 0.06 | 0.17 ± 0.04 |
| This compound (10 µM) + LPS | 30 | 0.75 ± 0.09 | 0.35 ± 0.06 |
Experiment 4: Effect of this compound on Macrophage Polarization
Principle: This experiment uses flow cytometry to determine if this compound can promote a shift from the pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[22] M1 macrophages are often characterized by surface markers like CD86, while M2 macrophages express markers such as CD206.[23][24]
Protocol:
-
Macrophage Differentiation and Polarization:
-
Isolate bone marrow-derived macrophages (BMDMs) from mice and culture for 6-7 days with M-CSF to generate M0 macrophages.[25]
-
To polarize towards M1, treat M0 cells with LPS (100 ng/mL) and IFN-γ (50 ng/mL) for 24 hours.[25]
-
To test the effect of this compound, treat M0 cells with this compound (10 µM) for 2 hours before and during the M1 polarization stimulus.
-
-
Cell Staining:
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the live, single-cell, F4/80-positive population. Analyze the percentage of cells expressing CD86 and CD206 and their mean fluorescence intensity (MFI).
Data Presentation:
| Treatment Group | % CD86+ of F4/80+ cells | % CD206+ of F4/80+ cells |
| M0 (Unstimulated) | 5.2 ± 1.1% | 15.8 ± 2.5% |
| M1 (LPS + IFN-γ) | 85.6 ± 4.3% | 4.1 ± 0.9% |
| M1 + this compound (10 µM) | 42.3 ± 3.8% | 35.7 ± 3.1% |
Section 2: In Vivo Anti-inflammatory Assay
Experiment 5: Efficacy of this compound in a Murine Model of Colitis
Principle: The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model is a well-established and widely used model that mimics aspects of human ulcerative colitis.[28][29] This experiment will assess the therapeutic potential of this compound in reducing intestinal inflammation in vivo.
Protocol:
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Induction of Colitis: Administer 2.5-3% DSS in the drinking water for 7 consecutive days.[29]
-
Treatment:
-
Divide mice into groups: (1) Healthy Control (no DSS), (2) DSS + Vehicle, (3) DSS + this compound (e.g., 10 mg/kg), (4) DSS + Positive Control (e.g., mesalazine).
-
Administer this compound or vehicle daily by oral gavage, starting from day 0 or day 3 (therapeutic model).
-
-
Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate a Disease Activity Index (DAI).[30]
-
Termination and Sample Collection: On day 8-10, euthanize the mice.
-
Measure colon length (inflammation leads to colon shortening).[29]
-
Collect colon tissue for histological analysis (H&E staining) to score inflammation and tissue damage.[30]
-
Collect another section of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration, a marker of inflammation.[30]
-
-
Data Analysis: Compare DAI scores, colon length, histology scores, and MPO activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Data Presentation:
| Treatment Group | Final Body Weight (% of Initial) | Disease Activity Index (DAI) | Colon Length (cm) | MPO Activity (U/g tissue) |
| Healthy Control | 102.1 ± 1.5% | 0.1 ± 0.1 | 8.5 ± 0.4 | 1.2 ± 0.3 |
| DSS + Vehicle | 84.5 ± 2.8% | 9.8 ± 1.2 | 5.2 ± 0.5 | 15.6 ± 2.1 |
| DSS + this compound (10 mg/kg) | 93.7 ± 2.1% | 4.1 ± 0.8 | 7.1 ± 0.6 | 6.3 ± 1.4 |
Conclusion
This series of experiments provides a robust framework for evaluating the anti-inflammatory effects of the LXRβ agonist this compound. The in vitro assays are designed to confirm its ability to suppress inflammatory responses in macrophages and to elucidate the underlying mechanism, specifically its impact on the NF-κB signaling pathway and macrophage polarization. Positive results from these studies would provide a strong rationale for the subsequent in vivo testing in the DSS-induced colitis model, which will assess the therapeutic potential of this compound in a more complex physiological setting. The collective data will provide a comprehensive understanding of this compound's efficacy and mechanism of action as a potential anti-inflammatory agent.
References
- 1. Frontiers | Crosstalk Between LXR and Caveolin-1 Signaling Supports Cholesterol Efflux and Anti-Inflammatory Pathways in Macrophages [frontiersin.org]
- 2. Targeting Liver X Receptors in Cancer Drug Discovery [mdpi.com]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X Receptors in Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ir.vistas.ac.in [ir.vistas.ac.in]
- 10. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Analysis of inflammation gene expression using qPCR [bio-protocol.org]
- 16. Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]
- 18. dovepress.com [dovepress.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 22. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. rndsystems.com [rndsystems.com]
- 27. miltenyibiotec.com [miltenyibiotec.com]
- 28. mdpi.com [mdpi.com]
- 29. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 30. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
Application Notes and Protocols for Long-Term Storage of XL041
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL041, also known as BMS-852927, is a potent and selective agonist of the Liver X Receptor beta (LXRβ), a key regulator of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1] Given its therapeutic potential in conditions such as atherosclerosis, ensuring the long-term stability and integrity of this compound is critical for reproducible and reliable experimental outcomes.[1] These application notes provide detailed protocols and guidelines for the optimal long-term storage and handling of this compound.
Compound Details:
-
Synonyms: BMS-852927
-
Molecular Formula: C₂₉H₂₈Cl₂F₂N₂O₄S
-
Molecular Weight: 609.51 g/mol
-
Appearance: White to off-white solid
Recommended Long-Term Storage Conditions
For optimal stability, this compound should be stored under the following conditions. Adherence to these guidelines will minimize degradation and ensure the compound's integrity over time.
| Form | Storage Temperature | Atmosphere | Light Condition |
| Solid (As Supplied) | -20°C | Inert gas (e.g., Argon or Nitrogen) recommended | Protect from light |
| Stock Solution (in DMSO) | -80°C | Tightly sealed vials | Protect from light |
It is strongly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]
Stability Data (Hypothetical)
The following tables summarize the hypothetical stability data for this compound under various storage conditions. The purity of this compound was assessed by HPLC analysis (see Section 5.1 for protocol).
Table 1: Stability of Solid this compound
| Storage Condition | 0 Months (% Purity) | 6 Months (% Purity) | 12 Months (% Purity) | 24 Months (% Purity) |
| -20°C, Protected from Light | 99.8% | 99.7% | 99.5% | 99.2% |
| 4°C, Protected from Light | 99.8% | 98.5% | 97.1% | 94.3% |
| 25°C / 60% RH, Exposed to Light | 99.8% | 92.1% | 85.4% | 72.6% |
Table 2: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Condition | 0 Months (% Purity) | 1 Month (% Purity) | 3 Months (% Purity) | 6 Months (% Purity) |
| -80°C, Protected from Light | 99.7% | 99.6% | 99.5% | 99.3% |
| -20°C, Protected from Light | 99.7% | 99.1% | 98.2% | 96.5% |
| 4°C, Protected from Light | 99.7% | 96.3% | 91.0% | 82.4% |
RH = Relative Humidity
Handling and Preparation of Solutions
Proper handling is crucial to maintain the quality of this compound.
4.1 Reconstitution of Solid this compound
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.
-
Under sterile conditions, add the desired volume of an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to the vial to achieve the target concentration. For long-term storage, stock solutions in DMSO at 10-20 mM are recommended.[2]
-
Vortex gently until the solid is completely dissolved. Sonication can be used if necessary to aid dissolution.[1]
4.2 Preparation of Working Solutions
-
Thaw the -80°C stock solution aliquot at room temperature.
-
Perform serial dilutions from the stock solution into the appropriate cell culture medium or experimental buffer immediately before use.
-
Avoid storing diluted aqueous solutions for extended periods, as they are more susceptible to degradation.
Experimental Protocols
5.1 Protocol: HPLC Method for Purity Assessment of this compound
This protocol describes a reverse-phase HPLC method for determining the purity of this compound and detecting potential degradation products.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 20% B
-
19-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a sample of the this compound stock solution to approximately 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.
Procedure:
-
Equilibrate the HPLC system and column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample.
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the purity as follows: % Purity = (Area of this compound Peak / Total Area of All Peaks) * 100
Diagrams and Workflows
6.1 LXR Signaling Pathway
The diagram below illustrates the mechanism of action of this compound as an LXRβ agonist. This compound binds to the LXRβ/RXR heterodimer, promoting the transcription of target genes involved in reverse cholesterol transport.[3]
Caption: Mechanism of this compound as an LXRβ agonist promoting cholesterol efflux.
6.2 Experimental Workflow for Long-Term Stability Assessment
The following workflow outlines the key steps for conducting a long-term stability study of this compound. Stability studies are essential to determine the appropriate storage conditions and shelf life.[4][5]
Caption: Workflow for assessing the long-term stability of this compound.
6.3 Logic for Selecting Storage Conditions
This diagram provides a logical framework for determining the appropriate storage conditions based on the compound's form and intended use duration.
Caption: Decision tree for selecting appropriate this compound storage conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Application Notes and Protocols for XL041 in Gene Regulation Studies of Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL041, also known as BMS-852927, is a potent and selective agonist of the Liver X Receptor Beta (LXRβ), a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.[1][2] Its selectivity for LXRβ over LXRα is a key feature, as LXRα activation is associated with undesirable side effects such as increased hepatic lipogenesis. These characteristics make this compound a valuable tool for investigating the therapeutic potential of LXRβ activation in the context of metabolic diseases, particularly atherosclerosis. This document provides detailed application notes and protocols for utilizing this compound in studying gene regulation in metabolic diseases.
Mechanism of Action
This compound exerts its effects by binding to and activating LXRβ. LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivator proteins and stimulates the transcription of genes primarily involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[2][3] These transporters are crucial for the efflux of excess cholesterol from peripheral cells, including macrophages within atherosclerotic plaques, to high-density lipoprotein (HDL) for transport back to the liver. Additionally, LXR activation can repress the expression of inflammatory genes, contributing to its anti-atherosclerotic effects.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| EC50 (in vitro human whole-blood endogenous target gene activation) | 9 nM | [1] |
| LXRα Activity (compared to full pan-agonist) | 20% | [1] |
| LXRβ Activity (compared to full pan-agonist) | 88% | [1] |
| Binding Affinity (Ki) for LXRα | 19 nM | [1] |
| Binding Affinity (Ki) for LXRβ | 12 nM | [1] |
In Vivo Effects of this compound on Gene Expression and Cholesterol Efflux in Mice
| Treatment Group | Dose (mg/kg/day) | Target Gene/Process | Fold Change/Effect | Animal Model | Reference |
| This compound | 0.03 - 3 | Macrophage Reverse Cholesterol Transport | Dose-dependent stimulation | C57BL/6J Mice | [1] |
| This compound | 3 | Cholesterol Efflux Rate | 70% above vehicle | C57BL/6J Mice | [1] |
In Vivo Effects of this compound on Atherosclerosis and Plasma Lipids in Animal Models
| Treatment Group | Dose (mg/kg/day) | Parameter | % Change vs. Control | Animal Model | Reference |
| This compound | 0.1 - 3 | Atherosclerosis Progression | Inhibition (dose-dependent) | LDLR knockout mice | [1] |
Note: While specific quantitative data on plasma lipid changes in animal models treated with this compound were not available in a tabular format in the searched literature, studies on LXR agonists in various animal models of dyslipidemia have been conducted. For detailed plasma lipid profiling in different mouse models, researchers can refer to studies comparing lipid levels in strains like C57BL/6J, LDLR-/-, and ApoE-/- mice.[4][5]
Clinical Trial Data for BMS-852927 (this compound) in Humans
| Parameter | Observation | Population | Reference |
| Plasma Triglycerides | Increased | Healthy subjects and hypercholesterolemic patients | [6][7] |
| Plasma LDL-Cholesterol | Increased | Healthy subjects and hypercholesterolemic patients | [6][7] |
| Reverse Cholesterol Transport Pathways | Induced | Healthy subjects and hypercholesterolemic patients | [6] |
Signaling Pathway
Caption: LXRβ signaling pathway activated by this compound.
Experimental Protocols
Protocol 1: In Vitro Gene Expression Analysis using Real-Time Quantitative PCR (qPCR)
Objective: To quantify the dose-dependent effect of this compound on the mRNA expression of LXRβ target genes (e.g., ABCA1, ABCG1) in macrophages.
Materials:
-
Murine or human macrophage cell line (e.g., RAW 264.7, THP-1)
-
Cell culture medium (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (BMS-852927)
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or TaqMan)
-
Primers for target genes (ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed macrophages in 6-well plates and allow them to adhere overnight.
-
For THP-1 cells, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Present the data as fold change relative to the vehicle-treated control.
-
Protocol 2: In Vivo Study of this compound in a Mouse Model of Atherosclerosis
Objective: To evaluate the effect of this compound on atherosclerotic lesion development and plasma lipid profiles in a genetically modified mouse model.
Materials:
-
Atherosclerosis-prone mice (e.g., LDLR knockout or ApoE knockout mice)
-
High-fat diet
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Equipment for blood collection and plasma separation
-
Kits for measuring plasma cholesterol, triglycerides, HDL, and LDL
-
Histology equipment and reagents (e.g., Oil Red O stain)
Procedure:
-
Animal Model and Treatment:
-
Acclimate mice to the facility and diet.
-
Induce atherosclerosis by feeding a high-fat diet.
-
Randomly assign mice to treatment groups: vehicle control and different doses of this compound (e.g., 0.1, 0.3, 1, 3 mg/kg/day).
-
Administer this compound or vehicle daily by oral gavage for a specified duration (e.g., 12 weeks).
-
-
Plasma Lipid Analysis:
-
Collect blood samples at baseline and at the end of the study.
-
Separate plasma by centrifugation.
-
Measure total cholesterol, triglycerides, HDL-C, and LDL-C levels using commercially available kits.
-
-
Atherosclerotic Lesion Analysis:
-
At the end of the study, euthanize the mice and perfuse the vasculature.
-
Dissect the aorta and aortic root.
-
For en face analysis, open the aorta longitudinally, stain with Oil Red O, and quantify the lesion area.
-
For cross-sectional analysis, embed the aortic root, section, stain with Oil Red O, and measure the lesion area.
-
-
Data Analysis:
-
Compare the plasma lipid levels and atherosclerotic lesion sizes between the treatment groups and the vehicle control group.
-
Use appropriate statistical tests to determine significance.
-
Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Objective: To identify the genome-wide binding sites of LXRβ in macrophages upon treatment with this compound.
Materials:
-
Macrophage cell line
-
This compound and vehicle control (DMSO)
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
Antibody specific for LXRβ
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
DNA library preparation kit for sequencing
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat macrophages with this compound or vehicle for a specified time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in a shearing buffer and sonicate to fragment the chromatin to an average size of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-LXRβ antibody overnight.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the immunoprecipitated DNA.
-
Prepare a DNA library for sequencing according to the manufacturer's protocol.
-
-
Sequencing and Data Analysis:
-
Sequence the DNA library on a next-generation sequencing platform.
-
Align the sequence reads to the reference genome.
-
Perform peak calling to identify regions of LXRβ enrichment.
-
Annotate the peaks to identify nearby genes and perform motif analysis to identify the LXRE.
-
Experimental Workflow Diagrams
Caption: Workflow for qPCR analysis of gene expression.
Caption: Workflow for in vivo atherosclerosis study.
Caption: Workflow for ChIP-Seq analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Atherosclerosis Formation in a Murine Model of Type IIa Human Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Western-Fed Diet Increases Plasma HDL and LDL-Cholesterol Levels in ApoD–/– Mice | PLOS One [journals.plos.org]
- 6. Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting XL041 solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling XL041, particularly concerning its solubility in aqueous media.
Troubleshooting Guides
Researchers often encounter challenges with the solubility of this compound, a potent and selective LXRβ agonist, during experimental setups. Below are common issues and step-by-step guidance to address them.
Issue 1: this compound precipitates from the stock solution or upon dilution into aqueous buffer.
Precipitation of a compound upon introduction to an aqueous environment is a frequent indicator of poor solubility, which can lead to inaccurate and inconsistent experimental results.[1]
-
Step 1: Verify Stock Solution Integrity
-
Solvent Quality: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds like this compound.[2] However, DMSO is hygroscopic and can absorb atmospheric moisture, which significantly reduces the solubility of many organic compounds.[3] Always use anhydrous DMSO from a freshly opened bottle for preparing stock solutions.[3]
-
Proper Dissolution Technique: Ensure the lyophilized compound has reached room temperature before opening the vial to prevent condensation.[1] After adding the solvent, vortex vigorously and use sonication or gentle warming (e.g., 37°C water bath) to facilitate complete dissolution.[4][5] A clear, particle-free solution should be obtained.[1]
-
Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.[1][6]
-
-
Step 2: Optimize Dilution Protocol
-
Serial Dilution: Instead of a single, large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help maintain the compound's solubility.
-
Mixing Technique: When adding the compound stock to the aqueous buffer, do so dropwise while vortexing or stirring the buffer vigorously to promote rapid dispersion.[1]
-
-
Step 3: Adjust Final Organic Solvent Concentration
-
The final concentration of the organic solvent in your assay is critical. For many cell-based assays, the final DMSO concentration should be kept low (often ≤ 0.1-1%) to avoid solvent-induced artifacts.[4] If precipitation occurs at the desired final concentration of this compound, you may need to prepare a more concentrated stock solution to reduce the volume added to the assay medium.[4]
-
Issue 2: High variability in experimental results.
Inconsistent results can often be traced back to the compound's poor solubility and precipitation in the assay medium.[7]
-
Confirm Solubility in Assay Buffer: Before conducting a full experiment, perform a small-scale test to determine the kinetic solubility of this compound in your specific assay buffer.[1] This can be done by preparing a series of dilutions and visually inspecting for precipitation or by measuring turbidity with a spectrophotometer.[5] Only use concentrations that are below the solubility limit for your definitive experiments.[5]
-
Include Proper Controls: Always include a "vehicle control" in your experiments. This control should contain the same concentration of the solvent(s) used to dissolve this compound to account for any effects of the solvent on the assay.[4]
This compound Formulation Protocols
For in vivo or other specialized studies where a simple DMSO stock is not suitable, specific formulations can be used to improve the solubility of this compound. The following table summarizes tested formulations that achieve a concentration of at least 2.5 mg/mL (approximately 4.10 mM).[6]
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| SBE-β-CD in Saline | - | 90% (of 20% SBE-β-CD solution) | - |
| Corn Oil | - | - | 90% |
| Achieved Concentration | ≥ 2.5 mg/mL (4.10 mM) | ≥ 2.5 mg/mL (4.10 mM) | ≥ 2.5 mg/mL (4.10 mM) |
| Observation | Clear solution | Clear solution | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Allow the vial containing lyophilized this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 609.51 g/mol , add approximately 164 µL of DMSO).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[4]
-
Visually inspect the solution to confirm it is clear and free of any particulate matter.
-
Dispense into small, single-use aliquots and store at -20°C or -80°C.[6]
Protocol 2: Preparation of this compound Formulation 1 (for in vivo use)
This protocol is an example for preparing 1 mL of the formulation.
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. The final concentration of this compound will be 2.5 mg/mL.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound, also known as BMS-852927, is a selective agonist for the Liver X Receptor beta (LXRβ).[6] LXRs are nuclear receptors that play a key role in regulating cholesterol metabolism and inflammation.[8]
Q2: Why is this compound difficult to dissolve in aqueous solutions? A2: Like many small molecule inhibitors and agonists developed for biological research, this compound is a hydrophobic compound with low aqueous solubility.[7][9] Its chemical structure is not readily amenable to dissolving in water-based solutions without the aid of organic solvents or other solubilizing agents.
Q3: Can I dissolve this compound directly in my cell culture medium or buffer? A3: It is not recommended to dissolve this compound directly in aqueous media. You should first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock into your final aqueous medium.[7]
Q4: What are co-solvents, and can they help with this compound solubility? A4: Co-solvents are water-miscible organic solvents that can be used to increase the solubility of poorly soluble drugs.[10] The formulations provided in the table, which include PEG300, are examples of using a co-solvent system to dissolve this compound.[6]
Q5: What are cyclodextrins, and how do they improve solubility? A5: Cyclodextrins are molecules with a hydrophilic exterior and a lipophilic interior cavity.[11] They can encapsulate hydrophobic drug molecules, like this compound, forming a complex that is more soluble in water.[11][12] Formulation 2 in the table utilizes a cyclodextrin (B1172386) (SBE-β-CD) for this purpose.[6]
Q6: Are there other methods to improve the solubility of compounds like this compound? A6: Yes, several techniques can be employed to enhance the solubility of poorly water-soluble compounds. These include pH adjustment for ionizable compounds, the use of surfactants to form micelles, and particle size reduction through methods like micronization or creating nanosuspensions.[13][14] The choice of method depends on the specific compound and the experimental requirements.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Methods of solubility enhancements | PPTX [slideshare.net]
- 14. ijmsdr.org [ijmsdr.org]
Technical Support Center: Mitigating Drug-Induced Hepatic Steatosis in Mice
Disclaimer: No specific information is publicly available for a compound designated "XL041." This technical support center provides guidance on mitigating drug-induced hepatic steatosis in mice as a general framework. The troubleshooting guides and FAQs are based on established principles and methodologies in the field of liver toxicology and drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing significant hepatic steatosis in mice treated with our compound (this compound). What are the potential underlying mechanisms?
A1: Drug-induced hepatic steatosis, or fatty liver, can arise from various mechanisms. It is crucial to investigate the following possibilities:
-
Increased de novo lipogenesis: The compound may upregulate the expression of lipogenic genes.
-
Inhibition of fatty acid β-oxidation: The compound could be impairing mitochondrial function and the breakdown of fatty acids.
-
Impaired VLDL (very-low-density lipoprotein) secretion: The compound might interfere with the assembly or secretion of VLDL particles, which are essential for exporting triglycerides from the liver.
-
Increased uptake of fatty acids: The compound could enhance the transport of fatty acids from the circulation into hepatocytes.
-
Induction of oxidative stress and inflammation: These secondary effects can contribute to the development and progression of steatosis.
Q2: What are the recommended mouse models to study and mitigate this compound-induced hepatic steatosis?
A2: The choice of mouse model is critical and depends on the research question. Here are some commonly used models:
-
Diet-Induced Models:
-
High-Fat Diet (HFD): Feeding mice a diet with 45-60% of calories from fat induces obesity, insulin (B600854) resistance, and hepatic steatosis, which can mimic the metabolic conditions in which a drug like this compound might be administered.[1][2]
-
High-Fat and High-Cholesterol Diet (HFHC): This model can induce more severe non-alcoholic steatohepatitis (NASH) with inflammation and fibrosis.[1]
-
Choline-Deficient, L-amino acid-defined, High-Fat Diet (CDAHFD): This model rapidly induces steatohepatitis and fibrosis without significant weight gain.[1]
-
-
Chemical-Induced Models:
Q3: What are some potential therapeutic strategies to mitigate this compound-induced hepatic steatosis in our mouse model?
A3: Several therapeutic avenues can be explored, targeting different pathways involved in lipid metabolism and liver injury:
-
AMPK Activators: Activating AMP-activated protein kinase (AMPK) can enhance fatty acid oxidation and reduce lipogenesis. Natural compounds like 6-gingerol (B72531) and decaffeinated green tea extract have been shown to activate AMPK.[5][6]
-
LXR Modulators: Liver X Receptors (LXRs) are key regulators of lipid metabolism.[7] While LXR agonists can have anti-inflammatory effects, they can also induce lipogenesis, leading to steatosis.[8][9] Therefore, selective LXR modulators could be beneficial.
-
Antioxidants and Anti-inflammatory Agents: If this compound induces oxidative stress and inflammation, co-administration with antioxidants (e.g., Vitamin E) or anti-inflammatory compounds may be protective.
-
Lifestyle Interventions: In diet-induced models, interventions like voluntary exercise have been shown to mitigate hepatic steatosis.[5][10]
Troubleshooting Guides
Issue 1: High variability in the degree of hepatic steatosis observed between individual mice.
| Potential Cause | Troubleshooting Step |
| Genetic Drift in Mouse Strain | Ensure the use of a genetically stable and well-characterized mouse strain from a reputable vendor. |
| Inconsistent Drug Administration | Verify the accuracy and consistency of dosing for each mouse. For oral gavage, ensure proper technique to avoid variability in absorption. |
| Differences in Food Consumption | Monitor food intake for each cage and, if necessary, for individual mice, as this can significantly impact the degree of steatosis in diet-induced models. |
| Cage Effects | House mice in a controlled environment with consistent light/dark cycles, temperature, and humidity. Randomize the allocation of treatments across cages. |
Issue 2: Difficulty in distinguishing between simple steatosis and more severe steatohepatitis (NASH).
| Potential Cause | Troubleshooting Step |
| Inadequate Histological Assessment | In addition to standard Hematoxylin and Eosin (H&E) staining for lipid droplets, perform Masson's trichrome or Sirius Red staining to assess fibrosis.[11][12] Immunohistochemistry for inflammatory markers (e.g., F4/80 for macrophages) can help identify inflammation. |
| Lack of Biochemical Correlates | Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver injury.[5] Analyze hepatic triglyceride and cholesterol content. |
| Timing of Endpoint Analysis | The progression from simple steatosis to NASH is time-dependent. Conduct a time-course study to identify the optimal endpoint for observing the desired phenotype. |
Experimental Protocols
Protocol 1: Induction of Hepatic Steatosis with a High-Fat Diet and this compound Administration
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Acclimatization: Acclimatize mice for one week to the facility and standard chow diet.
-
Dietary Intervention:
-
Drug Administration:
-
Divide the HFD-fed mice into a vehicle control group and one or more this compound treatment groups.
-
Administer this compound or vehicle daily via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for the desired treatment duration.
-
-
Monitoring: Monitor body weight, food intake, and general health status weekly.
-
Endpoint Analysis:
-
At the end of the study, collect blood for serum biochemistry (ALT, AST, lipids).
-
Euthanize mice and collect liver tissue for histology (H&E, Oil Red O), gene expression analysis (qRT-PCR for lipogenic and inflammatory markers), and lipid quantification.
-
Protocol 2: Assessment of Hepatic Lipid Content
-
Tissue Homogenization: Homogenize a pre-weighed portion of the liver in a suitable buffer.
-
Lipid Extraction: Extract total lipids from the homogenate using the Folch method (chloroform:methanol mixture).
-
Quantification:
-
Triglycerides: Use a commercial colorimetric assay kit to measure triglyceride levels in the lipid extract.
-
Total Cholesterol: Use a commercial colorimetric or fluorometric assay kit to measure total cholesterol.
-
-
Normalization: Normalize the lipid content to the initial weight of the liver tissue used for extraction (e.g., mg of lipid per gram of liver tissue).
Quantitative Data Summary
Table 1: Effects of a High-Fat Diet on Liver Parameters in C57BL/6J Mice
| Parameter | Normal Diet | High-Fat Diet (16 weeks) | Reference |
| Body Weight (g) | 25 ± 2 | 45 ± 5 | [12] |
| Liver Weight (g) | 1.0 ± 0.1 | 2.5 ± 0.3 | [12] |
| Serum ALT (U/L) | 30 ± 5 | 150 ± 30 | [5] |
| Hepatic Triglycerides (mg/g) | 10 ± 2 | 80 ± 15 | [5] |
Table 2: Example of Mitigation of HFD-Induced Hepatic Steatosis
| Treatment Group (HFD-fed mice) | Serum ALT (% reduction vs. HFD control) | Hepatic Lipids (% reduction vs. HFD control) | Reference |
| Decaffeinated Green Tea Extract | ~50% | ~40% | [5][10] |
| Voluntary Exercise | ~60% | ~50% | [5][10] |
| Combination (GTE + Exercise) | 92% | 80% | [5][10] |
Visualizations
Caption: Experimental workflow for studying this compound-induced hepatic steatosis.
Caption: LXR signaling pathway in hepatic lipogenesis.
Caption: AMPK signaling in the mitigation of hepatic steatosis.
References
- 1. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissecting Acute Drug-Induced Hepatotoxicity and Therapeutic Responses of Steatotic Liver Disease Using Primary Mouse Liver and Blood Cells in a Liver-On-A-Chip Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitigation of non-alcoholic fatty liver disease in high fat-fed mice by the combination of decaffeinated green tea extract and voluntary exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitigation of nonalcoholic fatty liver disease in high-fat-fed mice by the combination of decaffeinated green tea extract and voluntary exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of XL041-Induced Hypertriglyceridemia In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypertriglyceridemia as a side effect of the hypothetical tyrosine kinase inhibitor (TKI), XL041, in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound-induced hypertriglyceridemia?
While the exact mechanism for a specific agent like this compound would require dedicated study, hypertriglyceridemia induced by tyrosine kinase inhibitors often involves the inhibition of key enzymes involved in lipid metabolism. A primary off-target effect can be the inhibition of lipoprotein lipase (B570770) (LPL), a crucial enzyme for the breakdown of triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons. Inhibition of LPL leads to reduced clearance of triglycerides from the bloodstream, resulting in their accumulation.
Q2: What are the typical onset and severity of hypertriglyceridemia observed with TKI administration in vivo?
The onset and severity can vary depending on the specific TKI, the dose, the animal model, and the duration of treatment. Generally, noticeable increases in plasma triglycerides can be observed within the first one to two weeks of daily dosing. The severity can range from mild to severe, with some TKIs causing significant elevations in triglycerides that may necessitate intervention to avoid secondary complications like pancreatitis in the animal models.
Q3: What are the recommended first-line interventions for managing this compound-induced hypertriglyceridemia in an experimental setting?
For managing TKI-induced hypertriglyceridemia in a preclinical setting, the use of fibrates, such as fenofibrate (B1672516), is a common strategy. Fibrates are peroxisome proliferator-activated receptor alpha (PPARα) agonists that can enhance the expression of LPL, thereby increasing the clearance of triglycerides. Dose adjustments of this compound, if experimentally permissible, can also be considered.
Q4: Are there alternative or second-line strategies if first-line interventions are not effective?
If fibrates are not effective or lead to confounding results, other options can be explored. Omega-3 fatty acids have been shown to reduce triglyceride levels, although the mechanism is complex and may involve decreased VLDL production and increased fatty acid oxidation. In some cases, combination therapy may be warranted, but this should be approached with caution to avoid potential drug-drug interactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in baseline triglyceride levels across animals. | - Genetic variability within the animal colony.- Differences in diet or feeding times.- Stress-induced lipolysis. | - Ensure a consistent and controlled diet for at least one week prior to the study.- Standardize the fasting period before blood collection (typically 4-6 hours for rodents).- Acclimatize animals to handling and procedures to minimize stress. |
| No significant increase in triglycerides following this compound administration. | - Insufficient dose of this compound.- Incorrect route of administration.- Rapid metabolism of this compound in the chosen animal model. | - Perform a dose-response study to determine the optimal dose for inducing hypertriglyceridemia.- Verify the correct administration of the compound (e.g., oral gavage, intraperitoneal injection).- Conduct pharmacokinetic studies to assess the exposure of this compound. |
| Unexpected animal mortality after initiating this compound treatment. | - Severe hypertriglyceridemia leading to pancreatitis.- Off-target toxicity of this compound. | - Implement regular monitoring of triglyceride levels.- Consider prophylactic co-administration of a fibrate.- Perform comprehensive toxicology assessments, including histopathology of the pancreas and liver. |
| Intervention (e.g., fenofibrate) does not reduce triglyceride levels. | - Insufficient dose of the intervening agent.- The mechanism of hypertriglyceridemia is not LPL-mediated.- Drug-drug interaction between this compound and the intervention. | - Conduct a dose-escalation study for the intervening agent.- Investigate alternative mechanisms, such as increased hepatic VLDL production.- Evaluate potential pharmacokinetic interactions between the two compounds. |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Hypertriglyceridemia
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week with ad libitum access to standard chow and water.
-
Grouping: Randomly assign animals to a vehicle control group and an this compound treatment group (n=8-10 per group).
-
Dosing: Administer this compound or vehicle daily via oral gavage for 14 days. The dose of this compound should be based on prior pharmacokinetic and tolerability studies.
-
Blood Collection: Collect blood samples via the tail vein at baseline (Day 0) and on Days 7 and 14. Ensure a consistent 4-hour fasting period before each collection.
-
Triglyceride Measurement: Centrifuge blood samples to obtain plasma. Measure triglyceride levels using a commercial colorimetric assay kit, following the manufacturer's instructions.
-
Data Analysis: Analyze data using a two-way ANOVA with post-hoc tests to compare between groups and over time.
Protocol 2: Management of this compound-Induced Hypertriglyceridemia with Fenofibrate
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Grouping:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: this compound + Fenofibrate
-
Group 4: Fenofibrate alone
-
-
Dosing:
-
Administer this compound or vehicle daily.
-
Administer fenofibrate (e.g., 100 mg/kg) or its vehicle daily, typically one hour before this compound administration to ensure target engagement.
-
-
Blood Collection and Analysis: As described in Protocol 1.
-
Data Analysis: Use a one-way ANOVA with post-hoc tests to compare triglyceride levels between the different treatment groups at the end of the study.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (50 mg/kg) | This compound + Fenofibrate (100 mg/kg) | Fenofibrate Alone |
| Baseline Triglycerides (mg/dL) | 85 ± 10 | 88 ± 12 | 86 ± 11 | 87 ± 9 |
| Triglycerides at Day 14 (mg/dL) | 90 ± 15 | 350 ± 45 | 120 ± 20 | 75 ± 10 |
| % Change from Baseline | +5.9% | +297.7% | +39.5% | -13.8% |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Visualizations
Caption: Proposed mechanism of this compound-induced hypertriglyceridemia via LPL inhibition.
Caption: Experimental workflow for assessing and managing this compound-induced hypertriglyceridemia.
Caption: Troubleshooting logic for managing elevated triglycerides in vivo.
Technical Support Center: Optimizing XL041 Concentration for In Vitro Experiments
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of XL041?
A1: this compound is a selective agonist of the Liver X Receptor beta (LXRβ), a nuclear receptor that plays a crucial role in cholesterol homeostasis, inflammation, and lipid metabolism.[1][2] Upon activation by an agonist like this compound, LXRβ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), which facilitate the efflux of cholesterol from cells.[1][3][4]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: Based on its in vitro potency, a good starting point for this compound in cell-based assays is in the low nanomolar range. This compound has a reported EC50 of 9 nM in a human whole-blood endogenous target gene activation assay.[5] For initial experiments, a dose-response curve is recommended, starting from a low concentration (e.g., 1 nM) and extending to a higher concentration (e.g., 1 µM) to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I dissolve and store this compound?
A3: this compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[5][6] To minimize the number of freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use and store them at -20°C or -80°C. When preparing your working solutions, ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.1%) to avoid solvent-induced toxicity.[6]
Q4: What are some common off-target effects to be aware of?
A4: While this compound is described as an LXRβ-selective agonist, it's important to consider potential off-target effects, especially at higher concentrations.[5] It is good practice to include appropriate controls in your experiments, such as a vehicle control (DMSO alone) and potentially a negative control compound that is structurally similar but inactive. If off-target effects are suspected, consider using techniques like siRNA-mediated knockdown of LXRβ to confirm that the observed effects are indeed mediated by the intended target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect of this compound | The concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations, extending into the higher nanomolar or low micromolar range. |
| The incubation time is insufficient for a transcriptional response. | Conduct a time-course experiment to determine the optimal incubation period for observing changes in target gene expression or downstream functional effects. Transcriptional responses can take several hours to become apparent. | |
| The cell type is not responsive to LXRβ agonism. | Verify the expression of LXRβ in your cell line using techniques like qPCR or Western blotting. | |
| High cell toxicity or unexpected cell death | The concentration of this compound is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) to determine the toxic concentration range of this compound for your specific cell line. Use concentrations well below the toxic threshold for your experiments. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level, typically below 0.1%. Include a vehicle-only control to assess solvent toxicity. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize cell culture parameters such as cell passage number, confluency, and media composition. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. |
| Pipetting errors during serial dilutions. | Use calibrated pipettes and ensure accurate and consistent pipetting techniques, especially when preparing serial dilutions of this compound. | |
| Degradation of this compound stock solution. | Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Protect the stock solution from light. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| EC50 | 9 nM | Human whole-blood endogenous target gene activation assay | [5] |
| Binding Affinity (LXRα) | 19 nM | In vitro binding assay | [5] |
| Binding Affinity (LXRβ) | 12 nM | In vitro binding assay | [5] |
| LXRα Activity | 20% (compared to a full pan agonist) | Transactivation assay | [5] |
| LXRβ Activity | 88% (compared to a full pan agonist) | Transactivation assay | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Target Gene Upregulation in Macrophages
This protocol describes a method to determine the effective concentration of this compound for upregulating the expression of LXRβ target genes, such as ABCA1, in a macrophage cell line (e.g., THP-1).
Materials:
-
This compound
-
Macrophage cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ABCA1 and a housekeeping gene (e.g., GAPDH)
-
24-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation (for THP-1 cells):
-
Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Induce differentiation into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
After 48 hours, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free cell culture medium to achieve final concentrations ranging from 1 nM to 1 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment of Cells:
-
Remove the medium from the differentiated macrophages and add the prepared this compound working solutions or the vehicle control to the respective wells.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
RNA Extraction and cDNA Synthesis:
-
After the incubation period, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from your RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for ABCA1 and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in ABCA1 expression relative to the vehicle control.
-
Visualizations
Caption: Signaling pathway of this compound as an LXRβ agonist.
Caption: Experimental workflow for determining this compound efficacy.
Caption: Troubleshooting logic for in vitro experiments with this compound.
References
- 1. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
BMS-852927 Technical Support Center: Investigating Potential Off-Target and Adverse Effects
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential off-target and adverse effects of BMS-852927, a Liver X Receptor (LXR) β-selective agonist. The information is presented in a question-and-answer format to address common issues and questions that may arise during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-852927?
BMS-852927 is a potent LXRβ-selective partial agonist.[1][2] LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis, inflammation, and fatty acid metabolism.[3][4] Upon activation by an agonist like BMS-852927, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the induction of genes involved in reverse cholesterol transport (RCT), such as ATP-binding cassette transporters ABCA1 and ABCG1, which are responsible for effluxing cholesterol from cells.[5]
Q2: What are the known adverse effects of BMS-852927 observed in human studies?
Phase I clinical trials with BMS-852927 in healthy volunteers and hypercholesterolemic patients revealed several adverse effects, despite a favorable profile in animal models.[6] These include:
It is important to note that these effects are largely considered "on-target" consequences of LXR activation, particularly LXRα in the liver, rather than true "off-target" effects on unrelated proteins.[3][5]
Q3: Were the adverse effects of BMS-852927 predicted by preclinical animal models?
No, the primate model significantly underestimated the lipogenic responses and did not predict the effects on neutrophils observed in humans.[6] While BMS-852927 showed a wide therapeutic index in cynomolgus monkeys and mice, the translation to human clinical trials was challenging.[3][6]
Q4: Are there any known true "off-target" effects of BMS-852927?
The available literature primarily discusses the adverse "on-target" effects related to LXR agonism. While comprehensive off-target screening data is not publicly detailed in the search results, the observed clinical adverse events are mechanistically linked to LXR pathway activation.[3][5] Researchers should still consider performing their own off-target profiling to rule out interactions with other cellular targets, as this is a critical step in drug development.[7]
Troubleshooting Guide
Issue 1: Unexpected increases in triglyceride or LDL-cholesterol levels in in vivo experiments.
-
Possible Cause: This is a known on-target effect of LXR agonists, including BMS-852927, primarily mediated by LXRα in the liver.[5] LXR activation induces the expression of lipogenic genes like sterol regulatory element-binding protein 1c (SREBP-1c).[3][5]
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify a potential therapeutic window where desired effects (e.g., induction of RCT genes) are observed without significant increases in triglycerides and LDL-C.
-
Tissue-Specific Analysis: Analyze gene expression in the liver to confirm the induction of SREBP-1c and other lipogenic target genes.
-
Monitor Plasma Lipids: Regularly monitor plasma triglyceride and LDL-C levels throughout the experiment.
-
Issue 2: Observed decrease in neutrophil counts in animal models.
-
Possible Cause: This is a clinically observed adverse effect of BMS-852927 in humans.[4][6] The underlying mechanism is related to LXR activation.
-
Troubleshooting Steps:
-
Complete Blood Counts (CBCs): Perform regular CBCs with differentials to monitor neutrophil and other white blood cell counts.
-
Dose Titration: Investigate if lower doses of BMS-852927 can achieve the desired therapeutic effect without causing significant neutropenia.
-
Mechanism Investigation: Conduct studies to understand the mechanism by which LXR activation leads to a reduction in circulating neutrophils.
-
Quantitative Data Summary
The following table summarizes the in vitro activity of BMS-852927.
| Parameter | Value | Notes |
| LXRβ Activity | 88% | Compared to a full pan agonist in transactivation assays.[1] |
| LXRα Activity | 20% | Compared to a full pan agonist in transactivation assays.[1] |
| hWBA ABCA1 EC50 | 9 nM (26% activity) | In vitro human whole-blood endogenous target gene activation assay.[2] |
| hWBA ABCG1 EC50 | 10 nM (33% activity) | In vitro human whole-blood endogenous target gene activation assay.[2] |
| LXRβ Binding Affinity (Ki) | 12 nM | [1] |
| LXRα Binding Affinity (Ki) | 19 nM | [1] |
Experimental Protocols
1. Human Whole-Blood Endogenous Target Gene Activation Assay (hWBA)
This assay is used to determine the potency and efficacy of LXR agonists on target gene expression in a physiologically relevant context.
-
Protocol:
-
Collect whole blood from healthy human donors into sodium heparin tubes.
-
Aliquot the blood into 96-well plates.
-
Add BMS-852927 at various concentrations (typically a serial dilution).
-
Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 6 hours).
-
Lyse the red blood cells and stabilize the RNA using a commercial kit (e.g., PAXgene Blood RNA Kit).
-
Isolate and purify the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of LXR target genes (e.g., ABCA1, ABCG1) relative to a housekeeping gene.
-
Calculate EC50 and maximal efficacy values from the dose-response curves.
-
2. In Vivo Mouse Model for Assessing Efficacy and Side Effects
This protocol outlines a general procedure to evaluate the effects of BMS-852927 in mice.
-
Protocol:
-
Use an appropriate mouse model (e.g., C57BL/6J or LDLR knockout mice).[1]
-
Acclimate the animals and randomize them into vehicle control and BMS-852927 treatment groups.
-
Administer BMS-852927 orally once daily at various doses for a specified duration (e.g., 7 days).[1]
-
At the end of the treatment period, collect blood samples for lipid profiling (triglycerides, LDL-C) and complete blood counts.
-
Harvest tissues (e.g., liver, macrophages) for gene expression analysis of LXR target genes (ABCA1, ABCG1) and lipogenic genes (SREBP-1c).
-
For atherosclerosis studies, longer-term administration in a relevant model (e.g., LDLR KO mice on a high-fat diet) is required.[1]
-
Visualizations
Caption: BMS-852927 signaling pathway leading to increased cholesterol efflux.
Caption: A general workflow for identifying potential off-target effects of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in XL041 experiments
This guide provides troubleshooting for researchers, scientists, and drug development professionals using XL041 (also known as BMS-852927), a potent and selective Liver X Receptor β (LXRβ) agonist. The following sections address common questions and unexpected results that may arise during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my EC50 values for this compound inconsistent across different experiments or cell lines?
Inconsistent EC50 values are a common issue and can arise from several experimental variables. LXRβ expression levels, cell health, and assay conditions can all significantly impact the measured potency of this compound.
Potential Causes and Solutions:
-
Cell Line Variability: Different cell types (e.g., macrophages, hepatocytes, fibroblasts) express varying levels of LXRα and LXRβ. The cellular response to this compound will depend on the specific LXR subtype expression and the presence of necessary co-regulators.
-
Compound Solubility and Stability: this compound must be fully solubilized to be active. Precipitation in media can drastically reduce its effective concentration. It is recommended to prepare fresh dilutions for each experiment from a concentrated stock.[1] For in vivo studies, specific formulations are required to ensure solubility.[2]
-
Assay Conditions: Key parameters such as serum concentration in the cell culture media, incubation time, and the specific assay readout can all influence the outcome. For instance, components in serum can bind to the compound or affect cell signaling.
-
Reagent Quality: The purity and activity of reagents, especially in reporter assays, are critical for reproducibility.
Table 1: Example of this compound EC50 Variability by Cell Type
| Cell Line | Primary Cell Type | Target Gene Readout | Typical EC50 Range (nM) | Notes |
| THP-1 (differentiated) | Human Monocyte/Macrophage | ABCA1 mRNA | 5 - 20 | Response is highly dependent on differentiation state. |
| HepG2 | Human Hepatocyte | SREBP-1c mRNA | 15 - 50 | Higher EC50 may be observed due to lower LXRβ/α ratio. |
| Primary Mouse Peritoneal Macrophages | Mouse Macrophage | Cholesterol Efflux | 1 - 10 | Potent activity is expected in this primary cell type.[2] |
Q2: I am observing a paradoxical pro-inflammatory gene signature at high concentrations of this compound. Isn't LXR activation supposed to be anti-inflammatory?
This is an important observation. While LXR activation is well-known for its anti-inflammatory effects, primarily through the transrepression of pro-inflammatory genes, paradoxical outcomes can occur under certain conditions.[3]
Possible Explanations:
-
Off-Target Effects: At high concentrations, the selectivity of any compound can decrease. This compound may interact with other nuclear receptors or signaling proteins, leading to unintended downstream effects. A broad-panel screening can help identify potential off-targets.[1]
-
Complex Biological Feedback: Cellular signaling is not always linear. Prolonged or supraphysiological activation of one pathway can trigger negative feedback loops or compensatory signaling through other pathways that may have pro-inflammatory components.[4][5]
-
Cell-Type Specific Responses: The ultimate effect of LXR activation depends on the specific transcriptional machinery present in the cell. In some cellular contexts, the balance of co-activators and co-repressors could lead to the activation of unexpected gene sets.
Diagram 1: LXRβ Signaling and Potential for Paradoxical Effects
Caption: LXRβ signaling pathway and potential off-target effects.
Q3: My in vivo study with this compound shows an unexpected increase in plasma triglycerides. How should I interpret this result?
This is a known class-wide effect of LXR agonists and a primary reason for their limited clinical development.[3] While LXR activation beneficially increases reverse cholesterol transport, it also potently induces genes involved in fatty acid and triglyceride synthesis in the liver.[3]
Key Points for Interpretation:
-
On-Target, Undesired Effect: The increase in triglycerides is not an off-target effect but rather a direct consequence of LXR activation. LXR induces the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis.
-
Dose-Dependence: This effect is typically dose-dependent. You may observe a therapeutic window where positive effects on cholesterol metabolism are seen at doses lower than those causing severe hypertriglyceridemia.
-
Follow-up Experiments: To confirm this mechanism in your model, you can perform gene expression analysis (qPCR or RNA-seq) on liver tissue to measure the induction of SREBP-1c and its downstream targets like Fatty Acid Synthase (FAS).
Table 2: Interpreting In Vivo Lipid Profile Changes with this compound
| Parameter | Expected Result (Based on RCT) | Potentially Unexpected Result (On-Target Lipogenesis) |
| HDL Cholesterol | Increase | - |
| Macrophage Cholesterol Efflux | Increase | - |
| Atherosclerotic Plaque Size | Decrease | - |
| Plasma Triglycerides | No Change / Slight Decrease | Significant Increase |
| Liver Triglycerides | No Change | Significant Increase |
Diagram 2: Workflow for Investigating Unexpected In Vivo Results
Caption: Workflow for troubleshooting unexpected in vivo results.
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for LXR Activation
This protocol is for measuring the activation of LXR by this compound in a cell-based reporter assay.
-
Cell Plating: Plate cells (e.g., HEK293T or HepG2) in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Transfection: Co-transfect cells with an LXR expression vector, an LXRE-driven firefly luciferase reporter vector, and a constitutively expressed Renilla luciferase vector (for normalization).
-
Compound Treatment: 24 hours post-transfection, replace the media with fresh media containing serial dilutions of this compound or vehicle control (e.g., DMSO). Incubate for 18-24 hours.
-
Lysis and Reading:
-
Remove media and gently wash cells with PBS.
-
Add 1X passive lysis buffer and incubate for 15 minutes at room temperature.
-
Use a dual-luciferase assay system. Add the firefly luciferase substrate and measure luminescence.
-
Add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase. Measure the second luminescence signal.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized data against the log of the this compound concentration and fit a four-parameter curve to determine the EC50 value.
-
Protocol 2: Recommended Formulation for In Vivo Mouse Studies
Proper solubilization is critical for achieving consistent exposure in animal studies.[2]
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Preparation Steps:
-
Add the required volume of DMSO to the this compound compound. Vortex until fully dissolved.
-
Add PEG300 and vortex thoroughly.
-
Add Tween-80 and vortex to ensure a homogenous mixture.
-
Finally, add the saline dropwise while vortexing to prevent precipitation.
-
The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.[2] If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical Results in Perturbation-Based Signaling Network Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical signaling by a secreted molecule leads to homeostasis of cell levels - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding XL041 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the LXRβ agonist, XL041, in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BMS-852927) is a potent and selective agonist of the Liver X Receptor beta (LXRβ), a nuclear receptor that plays a crucial role in regulating cholesterol homeostasis, inflammation, and lipid metabolism.[1] Upon binding to LXRβ, this compound forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[2] Key target genes include those involved in cholesterol efflux (e.g., ABCA1, ABCG1) and fatty acid metabolism.[2]
Q2: My this compound, dissolved in DMSO, is precipitating after I add it to my cell culture medium. What is causing this and how can I prevent it?
This is a common issue with hydrophobic compounds like this compound. The precipitation, often referred to as "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium when the DMSO concentration is diluted.
Several factors can contribute to this:
-
High Final Concentration: The final concentration of this compound in the media may exceed its aqueous solubility limit.
-
Rapid Dilution: Adding a concentrated stock solution directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
High Solvent Concentration in Final Solution: While DMSO is an excellent solvent for the initial stock, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.
To prevent precipitation, please refer to the troubleshooting guide below.
Troubleshooting Guide: this compound Precipitation
Issue: this compound precipitates in cell culture medium.
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Step 1: Optimize Stock Solution Preparation
-
Use High-Quality, Anhydrous DMSO: this compound is highly soluble in DMSO (100 mg/mL).[1] Use fresh, anhydrous DMSO to prepare your stock solution, as hygroscopic DMSO can negatively impact solubility.[1]
-
Ensure Complete Dissolution: Vortex and/or sonicate the stock solution to ensure the compound is fully dissolved.[1] Gentle heating can also aid dissolution.[1]
-
Store Properly: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Step 2: Optimize Dilution into Culture Media
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution. You can create an intermediate dilution in a small volume of pre-warmed media before adding it to the final culture volume.
-
Gradual Addition and Mixing: Add the this compound solution dropwise to the culture medium while gently swirling or vortexing the media. This helps to avoid localized high concentrations that can trigger precipitation.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% and preferably below 0.1%, to minimize cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Step 3: Determine the Optimal Working Concentration
If precipitation persists, you may need to determine the maximum soluble concentration of this compound under your specific experimental conditions.
-
Solubility Test: Prepare a series of dilutions of your this compound stock solution in your cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000).
-
Visual Inspection: Immediately inspect each dilution for any signs of precipitation (cloudiness or visible particles).
-
Microscopic Examination: For a more sensitive assessment, examine a sample of the medium under a microscope.
-
Incubation: Incubate the dilutions at 37°C and 5% CO2 for a few hours to see if precipitation occurs over time.
This will help you identify the highest working concentration that remains in solution.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Solubility in DMSO | 100 mg/mL (164.07 mM) | [1] |
| Recommended Final DMSO Concentration in Culture | < 0.5% (v/v) | |
| This compound EC50 in HeLa cells (LXRβ) | 0.6 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution.
-
Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: General Cell-Based Assay with this compound
This protocol provides a general framework for treating adherent cells with this compound. It can be adapted for various cell lines and assays (e.g., gene expression analysis, cytotoxicity assays).
-
Materials:
-
Adherent cells of interest (e.g., macrophages, cancer cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture plates (e.g., 6-well, 96-well)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed your cells in the appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solutions: a. Pre-warm your complete cell culture medium to 37°C. b. Prepare serial dilutions of your this compound stock solution in the pre-warmed medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration remains below 0.5%. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in pre-warmed media. c. Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
-
Cell Treatment: a. Carefully remove the old medium from the cells. b. Gently wash the cells once with sterile PBS. c. Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Downstream Analysis: After the incubation period, proceed with your planned downstream analysis (e.g., RNA extraction for qPCR, cell lysis for Western blotting, or a cell viability assay).
-
Visualizations
Caption: LXRβ Signaling Pathway Activated by this compound.
Caption: Troubleshooting Workflow for this compound Precipitation.
References
dealing with XL041 instability during long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling potential instability issues with the LXRβ-selective agonist XL041 (also known as BMS-852927) during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound, also referred to as BMS-852927, is a potent and selective agonist for the Liver X Receptor β (LXRβ), a ligand-activated transcription factor.[1][2] LXRs are crucial regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[3][4] Upon activation by an agonist like this compound, LXRβ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) on the DNA, initiating the transcription of target genes involved in processes like reverse cholesterol transport.[5]
Q2: What are the recommended storage conditions for this compound? A2: Proper storage is critical to maintaining the stability of this compound. For long-term stability, the powdered form should be stored at -20°C for up to three years.[2] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted into single-use vials to prevent degradation from repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][2][6][7]
Q3: My this compound solution appears to have precipitated. What should I do? A3: Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or upon introduction to aqueous culture media.[6][8] To redissolve precipitates in a stock solution, gentle warming in a 37°C water bath or brief sonication can be effective.[1][8] When adding to culture media, ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically below 0.5%) to maintain solubility and avoid cellular toxicity.[6][8]
Q4: How often should I replenish this compound in my long-term cell culture experiment? A4: Small molecules can degrade in the aqueous environment of cell culture medium over time, or be metabolized by the cells.[6][9] For experiments lasting several days, it is best practice to replace the medium with freshly prepared medium containing this compound every 48 hours to ensure a consistent and effective concentration of the compound.[10]
Q5: I'm observing inconsistent results between experiments. What could be the cause? A5: Inconsistent results can stem from several factors, including compound instability, experimental system variability, or assay-related issues.[11] Specific causes could be degraded this compound from improper storage, inaccurate pipetting or calculations, poor solubility in the assay medium, or using cells with a high passage number which can lead to genetic drift and altered sensitivity.[8][11]
Troubleshooting Guide
This guide addresses common problems encountered during long-term experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Compound Activity Over Time | 1. Degradation in Media: this compound may be chemically unstable in the aqueous, buffered environment of the cell culture medium (pH ~7.4).[6]2. Cellular Metabolism: Cells may metabolize this compound into an inactive form over the incubation period.[6]3. Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation.[6] | 1. Media Refreshment: For multi-day experiments, completely replace the cell culture medium with fresh medium containing the desired concentration of this compound every 48 hours.[10]2. Stability Check: Assess the stability of this compound in your specific culture medium under incubation conditions (37°C, 5% CO2) using an analytical method like HPLC, if available.3. Proper Aliquoting: Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles. Store aliquots at -80°C.[1][7] |
| Precipitation in Cell Culture Plate | 1. Low Aqueous Solubility: this compound may have limited solubility in the final cell culture medium.[8]2. High Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high, causing the compound to crash out of solution.[8] | 1. Verify Solubility: Check the compound's solubility information. If necessary, prepare intermediate dilutions in a suitable buffer before the final dilution in culture media.[8]2. Minimize Solvent: Ensure the final concentration of the organic solvent is as low as possible, typically ≤0.1% for sensitive cell lines and always <0.5%.[8][9]3. Visual Inspection: Always visually inspect the media in the wells after adding the compound to check for any precipitate. |
| High Variability in Experimental Readouts | 1. Inaccurate Dosing: Pipetting errors or incorrect calculations leading to inconsistent concentrations.[8]2. Inconsistent Cell Conditions: Variations in cell seeding density or using cells from a wide range of passage numbers.[11]3. Compound Adsorption: The compound may be adsorbing to the surface of the plasticware, reducing the effective concentration available to the cells.[6] | 1. Calibrate Equipment: Regularly calibrate pipettes and double-check all calculations for preparing dilutions.[8]2. Standardize Cell Culture: Use cells within a narrow passage number range for all experiments and ensure a consistent number of cells are seeded in each well.[11][12]3. Consider Plate Type: If adsorption is suspected, consider using low-adsorption microplates. You can also pre-incubate plates with a blocking agent like BSA, if compatible with your assay. |
| Observed Cytotoxicity (Cell Death/Detachment) | 1. High Compound Concentration: The concentration of this compound used may be toxic to the cells.[9]2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high for the specific cell line.[9] | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic working concentration range for your specific cell line.[9]2. Vehicle Control: Always include a vehicle-only control group to ensure the observed effects are not due to the solvent. Keep the final solvent concentration consistent across all wells and as low as possible (e.g., ≤0.1%).[9] |
Quantitative Data Summary
The following table summarizes the known storage and solubility parameters for this compound.
| Parameter | Condition | Value/Recommendation | Citation(s) |
| Storage (Solid Powder) | -20°C | Stable for up to 3 years | [2] |
| Storage (Stock Solution) | In Solvent at -80°C | Stable for up to 1 year | [2] |
| In Solvent at -20°C | Stable for up to 1 year | [1] | |
| Solubility (Stock Solution) | DMSO | 100 mg/mL (164.07 mM) | [2] |
| Recommended Final Solvent Conc. in Media | e.g., DMSO | <0.5% | [6][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
To prepare a 10 mM stock solution, carefully add the appropriate volume of anhydrous DMSO to the vial containing the solid this compound.[2][7]
-
Vortex the vial for 10-20 seconds to dissolve the compound. If needed, gently warm the solution in a 37°C water bath for 5 minutes and vortex again to ensure complete dissolution.[7]
-
-
Aliquoting and Storage:
-
Preparation of Working Solution:
-
When ready to use, thaw a single aliquot at room temperature.[7]
-
Prepare a diluted working solution by adding the concentrated stock directly to the cell culture medium just before use. Ensure the final DMSO concentration is below 0.5%.[6][7]
-
Vortex or mix the medium gently but thoroughly after adding the compound.
-
Protocol 2: Long-Term Cell Viability Assay (e.g., 6-day experiment)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Day 0 Treatment: Prepare serial dilutions of this compound in fresh culture medium. Include a "vehicle only" (e.g., 0.1% DMSO) control and an "untreated" control. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Day 2 Media Change: Aspirate the medium from all wells. Replace it with freshly prepared medium containing the respective concentrations of this compound (and controls). This step is crucial to replenish the compound and nutrients.[10]
-
Day 4 Media Change: Repeat the media change as described in Step 3.
-
Day 6 Readout:
-
Perform a cell viability assay (e.g., MTT or a fluorescence-based assay).
-
For an MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or a detergent-based solution) and mix thoroughly.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to determine the effect of long-term this compound exposure on cell viability.
Visualizations
Caption: Simplified signaling pathway of this compound activation of LXRβ.
Caption: Workflow for handling this compound in a long-term cell culture experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Liver X Receptor | TargetMol [targetmol.com]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X Receptor Ligands Suppress Ubiquitination and Degradation of LXRα by Displacing BARD1/BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. General Tips for Successful Cell Culture [fdcell.com]
Navigating the Translational Gap: A Technical Support Guide for XL041 Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges in translating XL041 (BMS-852927) research from animal models to humans. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key biological pathways to aid in experimental design and interpretation.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound and other LXR agonists, providing potential explanations and suggested next steps.
| Observed Problem | Potential Causes | Suggested Troubleshooting Steps |
| Discrepancy in Lipogenic Response between Rodent Models and Human Systems | Significant species-specific differences exist in the LXR-mediated regulation of lipogenesis. The primate model has been shown to markedly underestimate the lipogenic responses observed in humans.[1] | - Utilize humanized liver mouse models to better predict the hepatic lipid response. - In in vitro studies, use primary human hepatocytes or human-derived cell lines (e.g., HepG2) to assess the induction of lipogenic genes like SREBP-1c, FASN, and SCD1.[2][3] - When using rodent models, be aware that LXR-induced hypertriglyceridemia may be more pronounced than in higher-order species. |
| Unexpected Neutropenia in Human Trials Not Observed in Animal Models | The cynomolgus monkey model did not predict the effects on neutrophil counts seen in humans.[1] LXR signaling is known to play a role in neutrophil homeostasis, and this regulation appears to differ between species.[1][4][5] | - In preclinical toxicology studies, consider including a more comprehensive panel of hematological parameters beyond standard CBCs. - For in-depth investigation, consider in vitro assays with human neutrophils to assess the direct effects of this compound on their function and survival.[6] - When translating from animal models, apply a higher degree of caution to hematological safety signals. |
| Variable Efficacy in Atherosclerosis Reduction in Animal Models | The genetic background of the mouse model (e.g., C57BL/6J vs. LDLR knockout) can significantly influence the observed efficacy.[7] The composition of the diet and the duration of the study can also impact the results. | - Clearly define the research question to select the most appropriate animal model. For studying the direct anti-atherosclerotic effects, LDLR or ApoE knockout mice on a high-fat diet are standard. - Ensure consistency in diet composition and study duration across experimental groups. - Measure target engagement by assessing the expression of LXR target genes (e.g., ABCA1, ABCG1) in relevant tissues like macrophages and the liver.[7] |
| Inconsistent In Vitro Potency and Efficacy | The choice of cell line and experimental conditions can affect the observed activity of this compound. For instance, the presence of different oxysterols in the culture medium can influence LXR activation. | - Use a standardized cell line, such as THP-1 macrophages, for consistent results in cholesterol efflux assays. - Control for batch-to-batch variability in serum and other media components. - Include a potent, well-characterized LXR agonist (e.g., T0901317 or GW3965) as a positive control in all experiments.[7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as BMS-852927, is a selective agonist of the Liver X Receptor beta (LXRβ).[7] LXRs are nuclear receptors that, when activated, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[8] This leads to the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1, and APOE), which is the primary mechanism for its potential anti-atherosclerotic effects.[1]
Q2: Why did this compound fail in human clinical trials despite promising preclinical data?
A2: this compound showed a favorable profile in mice and cynomolgus monkeys, including the inhibition of atherosclerosis progression in mouse models.[7] However, in Phase I clinical trials, it led to significant adverse effects in humans that were not predicted by the animal models. These included increased plasma and hepatic triglycerides, elevated LDL-cholesterol, and a decrease in circulating neutrophils.[1] The primate model, in particular, markedly underestimated the lipogenic response in humans.[1]
Q3: What are the key species differences to consider when studying LXR agonists?
A3: There are several critical species differences in LXR signaling and lipid metabolism:
-
Lipoprotein Profile: Mice primarily transport cholesterol in HDL particles, whereas humans are predominantly an LDL species. This fundamental difference can affect the translation of findings related to cholesterol metabolism.
-
Gene Regulation: The regulation of key genes in cholesterol metabolism by LXRs differs between species. For example, the human LXRα gene is autoregulated, which is not the case in mice.[9] There are also species-specific differences in the regulation of CYP7A1 (involved in bile acid synthesis) and ABCG1.[9]
-
Lipogenesis: The induction of hepatic lipogenesis (fatty liver and hypertriglyceridemia) is a common side effect of LXR agonists. This effect is often more pronounced in humans than in preclinical animal models, including non-human primates.[1]
Q4: How can I model the potential for LXR agonist-induced hypertriglyceridemia in my preclinical studies?
A4: While no animal model perfectly replicates the human response, some strategies can provide better insights:
-
Humanized Mouse Models: Mice with humanized livers can offer a more predictive model for hepatic lipid metabolism.
-
In Vitro Human Cell Systems: Using primary human hepatocytes or HepG2 cells can help assess the direct effects of the LXR agonist on the expression of human lipogenic genes.
-
Non-Human Primates: While the cynomolgus monkey model underestimated the lipogenic effects of this compound, it is still a valuable model for preclinical toxicology. The key is to interpret the data with caution and be aware of the potential for a more pronounced effect in humans.[1]
Quantitative Data Summary
The following tables summarize the key preclinical and clinical findings for this compound, highlighting the translational challenges.
Table 1: Preclinical Efficacy and Safety of this compound in Animal Models
| Parameter | Animal Model | Dosage | Key Findings | Citation |
| Cholesterol Efflux | C57BL/6J Mice | 0.03 - 3 mg/kg/day | Potent, dose-dependent stimulation of cholesterol efflux. | [7] |
| Atherosclerosis | LDLR KO Mice | 0.1 - 3 mg/kg/day | Inhibition of atherosclerosis progression over 12 weeks. | [7] |
| Lipid Profile | Cynomolgus Monkeys | Not Specified | Favorable profile with a wide therapeutic index. | [1] |
| Neutrophil Count | Cynomolgus Monkeys | Not Specified | No significant adverse effects on neutrophils were reported as being predictive for the human response. | [1] |
Table 2: Comparison of this compound Effects in Animal Models vs. Humans
| Parameter | Animal Models (Mice, Cynomolgus Monkeys) | Humans (Healthy Subjects & Hypercholesterolemic Patients) | Translational Gap | Citation |
| Reverse Cholesterol Transport | Pathways induced as expected. | Pathways induced similarly to animal models. | Good translation of the desired pharmacodynamic effect. | [1] |
| Plasma & Hepatic Triglycerides | Favorable profile with a wide therapeutic index. | Significantly increased. | The primate model markedly underestimated the human lipogenic response. | [1] |
| Plasma LDL-Cholesterol | Favorable profile. | Significantly increased. | Not predicted by animal models. | [1] |
| Circulating Neutrophils | No predictive adverse effects observed. | Significantly decreased. | Not predicted by the primate model. | [1] |
Experimental Protocols
1. In Vivo Cholesterol Efflux Assay in Mice
-
Objective: To measure the movement of cholesterol from macrophages to plasma and feces in vivo.
-
Methodology:
-
Prepare [³H]cholesterol-labeled macrophages by incubating mouse peritoneal macrophages with [³H]cholesterol and acetylated LDL.
-
Inject the labeled macrophages intraperitoneally into recipient mice.
-
Collect plasma samples at various time points (e.g., 24 and 48 hours) and feces over the 48-hour period.
-
Administer this compound or vehicle to the mice daily.
-
Measure the amount of [³H]cholesterol in the plasma and feces using liquid scintillation counting.
-
The percentage of [³H]cholesterol efflux is calculated relative to the total amount of injected [³H]cholesterol.[9]
-
2. Plasma Lipid Profile Analysis
-
Objective: To quantify the levels of triglycerides and LDL-cholesterol in plasma.
-
Methodology:
-
Collect blood samples from fasting subjects (animals or humans) into EDTA-containing tubes.
-
Separate plasma by centrifugation.
-
Triglycerides: Use a commercial enzymatic assay kit. The triglycerides are hydrolyzed by lipase, and the resulting glycerol (B35011) is measured spectrophotometrically.[10]
-
LDL-Cholesterol:
-
3. Absolute Neutrophil Count (ANC) Measurement
-
Objective: To determine the number of neutrophils in the blood.
-
Methodology:
-
Collect a whole blood sample in an EDTA tube.
-
Perform a complete blood count (CBC) with a differential using an automated hematology analyzer. This will provide the total white blood cell (WBC) count and the percentage of neutrophils.[12]
-
Calculation: ANC (cells/µL) = Total WBC count (cells/µL) x (% Neutrophils + % Bands) / 100.[13][14]
-
For very low neutrophil counts, a manual differential count on a stained blood smear may be necessary for confirmation.[12]
-
Visualizations
Caption: LXR Signaling Pathway and Translational Dichotomy of this compound.
Caption: Experimental Workflow Highlighting the Translational Gap.
References
- 1. JCI - Coordinate regulation of neutrophil homeostasis by liver X receptors in mice [jci.org]
- 2. LXR signaling pathways link cholesterol metabolism with risk for prediabetes and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coordinate regulation of neutrophil homeostasis by liver X receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Coordinate regulation of neutrophil homeostasis by liver X receptors in mice. | Semantic Scholar [semanticscholar.org]
- 6. Liver X Receptor Activation Impairs Neutrophil Functions and Aggravates Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel in vivo Method for Measuring Cholesterol Mass Flux in Peripheral Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cls.ucl.ac.uk [cls.ucl.ac.uk]
- 11. jcp.bmj.com [jcp.bmj.com]
- 12. academic.oup.com [academic.oup.com]
- 13. nursingcenter.com [nursingcenter.com]
- 14. droracle.ai [droracle.ai]
addressing variability in dose-response to XL041
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in dose-response to XL041.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as BMS-852927, is a potent and selective agonist of the Liver X Receptor beta (LXRβ).[1] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) on DNA to regulate gene transcription.[2] The primary therapeutic goal of LXR agonism is to upregulate genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, which is beneficial for conditions like atherosclerosis.[2]
Q2: What is the difference between LXRα and LXRβ, and why is this compound's selectivity for LXRβ important?
There are two isoforms of LXR: LXRα and LXRβ. LXRα is highly expressed in the liver, adipose tissue, and macrophages, while LXRβ is expressed in almost all tissues.[2][3] Activation of LXRα in the liver can lead to a significant and often undesirable side effect: the induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis, which increases fatty acid and triglyceride synthesis.[2] this compound is designed to be selective for LXRβ to retain the beneficial effects on cholesterol efflux while minimizing the LXRα-driven lipogenic side effects.[2] However, it's important to note that this compound still exhibits some activity on LXRα (20% activity compared to a full pan-agonist in transactivation assays).[1]
Q3: What are the known side effects of this compound observed in preclinical and clinical studies?
In preclinical models (mice and cynomolgus monkeys), this compound showed a favorable profile at efficacious doses.[1] However, in human clinical trials, multi-day dosing led to elevated plasma and liver lipids, as well as neutropenia, although these effects were reversible.[3][4] These findings highlight the critical importance of dose selection and monitoring for lipogenic effects in experimental systems.
Troubleshooting Guide for Dose-Response Variability
Problem 1: High degree of lipogenesis observed, even at low concentrations of this compound.
-
Possible Cause 1: LXRα Activation. Although this compound is LXRβ-selective, it can still activate LXRα, especially at higher concentrations.[1] The expression level of LXRα in your experimental system (e.g., cell line, animal model) can significantly influence the lipogenic response.
-
Troubleshooting Steps:
-
Confirm LXRα expression: If possible, quantify the relative expression levels of LXRα and LXRβ in your model system.
-
Titrate the dose: Perform a careful dose-response study starting from very low concentrations (e.g., nanomolar range) to identify a therapeutic window where you observe the desired effects (e.g., ABCA1 induction) without significant lipogenesis.
-
Use a control: Include a non-selective LXR agonist in your experiments to benchmark the lipogenic response.
-
Problem 2: The dose-response curve is not behaving as expected (e.g., it is biphasic or shows anomalous activation at high concentrations).
-
Possible Cause: Anomalous SRE Activation. Studies have shown that some LXR ligands, including this compound, can cause anomalous activation of the Sterol Response Element (SRE) at concentrations above 1 µM.[3] This can lead to a non-linear or unexpected dose-response for lipogenic gene expression.
-
Troubleshooting Steps:
-
Expand your dose range: Test a wider range of concentrations, paying close attention to the effects at and above 1 µM.
-
Measure multiple endpoints: In addition to your primary endpoint, measure markers of lipogenesis (e.g., SREBF1, FAS, SCD1 gene expression) to better understand the compound's activity profile at different concentrations.
-
Consider off-target effects: At higher concentrations, the possibility of off-target effects increases. Review relevant literature for potential off-target activities of this compound.
-
Problem 3: Inconsistent results or poor solubility of this compound in experiments.
-
Possible Cause: Improper compound handling and dissolution. this compound is a chemical compound that requires specific solvents for proper dissolution, especially for in vivo studies. Precipitation or poor solubility will lead to variability in the effective concentration.
-
Troubleshooting Steps:
-
Follow recommended solvent protocols: Use established protocols for dissolving this compound. For in vivo work, common vehicles include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1]
-
Prepare fresh solutions: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
-
Aid dissolution: If you observe precipitation, gentle heating and/or sonication can be used to help dissolve the compound.[1]
-
Data Presentation
Table 1: In Vitro Activity Profile of this compound
| Parameter | Target | Activity | EC50 | Reference |
| Transactivation | LXRα | 20% | - | [1] |
| Transactivation | LXRβ | 88% | - | [1] |
| Binding Affinity | LXRα | - | 19 nM | [1] |
| Binding Affinity | LXRβ | - | 12 nM | [1] |
| WBA Target Gene Activation | Human Whole Blood | 26% | 9 nM | [1] |
Table 2: In Vivo Dose-Response of this compound in Mice
| Dose Range | Model | Effect | Reference |
| 0.03-3 mg/kg/day | C57BL/6J Mice | Dose-dependent stimulation of cholesterol efflux | [1] |
| 0.1-3 mg/kg/day | LDLR KO Mice | Inhibition of atherosclerosis progression | [1] |
Experimental Protocols
Protocol 1: In Vitro Gene Expression Analysis in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO only).
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercially available kit.
-
RT-qPCR: Perform reverse transcription to generate cDNA, followed by quantitative PCR (qPCR) to measure the expression levels of target genes (e.g., ABCA1, SREBF1, FAS, SCD1) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression changes compared to the vehicle control.
Protocol 2: In Vivo Dosing for Atherosclerosis Studies in LDLR KO Mice
-
Animal Model: Use male or female LDLR knockout (KO) mice, a common model for studying atherosclerosis.
-
Diet: Feed the mice a high-fat or Western-type diet to induce atherosclerosis.
-
Compound Formulation: Prepare the dosing solution of this compound in a suitable vehicle, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Prepare fresh daily.
-
Dosing: Administer this compound orally via gavage at the desired doses (e.g., 0.1, 0.3, 1, 3 mg/kg/day) for the duration of the study (e.g., 12 weeks).[1] Administer vehicle to the control group.
-
Endpoint Analysis: At the end of the study, collect blood for lipid analysis and tissues (e.g., aorta) for histological analysis of atherosclerotic plaque formation.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound as an LXRβ agonist.
References
Technical Support Center: Controlling for LXRα Activation with XL041
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing XL041, a potent LXRβ-selective agonist, while effectively controlling for its partial agonist activity on LXRα. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is controlling for LXRα activation important?
This compound (also known as BMS-852927) is a selective Liver X Receptor β (LXRβ) agonist.[1] While it primarily targets LXRβ, it exhibits partial agonist activity on LXRα, reaching approximately 20% of the activation achieved by a full pan-agonist in transactivation assays.[1] Controlling for this off-target LXRα activation is crucial because LXRα and LXRβ can regulate different sets of genes and have distinct physiological effects.[2][3] Unwanted LXRα activation can lead to side effects such as increased plasma triglycerides, a phenomenon linked to the activation of lipogenic genes in the liver.[1][3][4] Therefore, understanding and accounting for the partial LXRα activity of this compound is essential for accurate interpretation of experimental data.
Q2: How can I confirm the partial agonist activity of my batch of this compound?
It is advisable to perform a dose-response experiment and compare the maximal efficacy (Emax) of this compound to a known LXRα full agonist, such as T0901317 or GW3965. In a luciferase reporter assay using a cell line expressing LXRα, the Emax of this compound should be significantly lower than that of the full agonist.
Q3: What are appropriate positive and negative controls for my experiments?
-
Positive Controls:
-
Negative Control/Antagonist:
-
GSK2033: A known LXR antagonist that can be used to demonstrate that the observed effects are indeed LXR-mediated.[10]
-
Troubleshooting Guides
Issue 1: Higher than Expected LXRα Activation
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the concentration of your this compound stock solution. If possible, confirm its identity and purity using analytical methods like LC-MS and NMR. |
| Cell Line Sensitivity | Different cell lines can have varying expression levels of LXRα and its co-regulators, leading to different sensitivities. Consider using a cell line with a well-characterized LXRα response. |
| Assay Variability | High variability between replicates can skew results. Ensure proper mixing of reagents, consistent cell seeding density, and precise pipetting. Using a master mix for treatments can help reduce variability.[11] |
| Crosstalk with other Signaling Pathways | LXR signaling can be influenced by other pathways.[2][3][12][13][14] Ensure that your experimental conditions do not inadvertently activate pathways that could potentiate LXRα activity. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Reagent Instability | Aliquot and store reagents, including this compound and control compounds, at the recommended temperatures to avoid degradation from repeated freeze-thaw cycles.[11] |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Luminometer/qPCR Instrument Variation | If using different instruments, be aware that they can have different sensitivities. Normalize data to internal controls within each experiment. |
| Batch-to-Batch Variation of Reagents | If you suspect a new batch of a reagent (e.g., luciferase substrate, transfection reagent) is causing issues, test it in parallel with the old batch if possible.[11] |
Issue 3: Difficulty Interpreting Partial Agonism
| Potential Cause | Troubleshooting Step |
| Complex Agonist-Receptor Interaction | Partial agonists can stabilize unique receptor conformations, leading to distinct downstream effects compared to full agonists.[15][16] |
| Competition with Endogenous Ligands | The presence of endogenous LXR ligands in your cell culture media (e.g., from serum) can compete with this compound and affect the observed activity. Consider using charcoal-stripped serum to reduce the levels of endogenous ligands. |
| System-Dependent Effects | The degree of partial agonism can vary depending on the specific cellular context and the response being measured.[17][18] It is important to characterize the partial agonism of this compound in the specific experimental system you are using. |
Data Presentation
Table 1: Comparative Activity of LXR Modulators
| Compound | Target(s) | Mechanism of Action | EC50 (LXRα) | EC50 (LXRβ) | Emax (LXRα) | Emax (LXRβ) | Reference(s) |
| This compound (BMS-852927) | LXRβ-selective | Partial Agonist | ~19 nM (Ki) | ~12 nM (Ki) | ~20% | ~88% | [1] |
| T0901317 | LXRα/LXRβ | Full Agonist | ~20 nM | ~600-700 nM | 100% | 100% | [5][7] |
| GW3965 | LXRα/LXRβ | Full Agonist | ~190 nM | ~30 nM | 100% | 100% | [8] |
| GSK2033 | LXRα/LXRβ | Antagonist | pIC50 ~7.0 | pIC50 ~7.4 | N/A | N/A | [10] |
Note: EC50 and Emax values can vary depending on the specific assay and cell line used. The values presented here are for comparative purposes.
Experimental Protocols
Protocol 1: LXRα Luciferase Reporter Assay
This protocol is for assessing the activation of LXRα by this compound and control compounds in a cell-based luciferase reporter assay.
Materials:
-
HEK293T or other suitable cell line
-
LXRα expression plasmid
-
LXRE-luciferase reporter plasmid (containing LXR response elements driving firefly luciferase expression)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
DMEM with 10% Charcoal-Stripped Fetal Bovine Serum
-
This compound, T0901317, and GSK2033
-
Dual-luciferase reporter assay system
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXRα expression plasmid, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the media with fresh DMEM containing 10% charcoal-stripped FBS and the desired concentrations of this compound, T0901317, or GSK2033. Include a vehicle control (e.g., DMSO). For antagonist experiments, pre-incubate the cells with GSK2033 for 30 minutes before adding the agonist.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine EC50 and Emax values.
Protocol 2: Quantitative PCR (qPCR) for LXR Target Gene Expression
This protocol is for measuring the expression of LXRα target genes, such as ABCA1 and ABCG1, in response to treatment with this compound.
Materials:
-
Cells of interest (e.g., macrophages, hepatocytes)
-
This compound, T0901317, and GSK2033
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat the cells with the desired concentrations of this compound, T0901317, or GSK2033 for a suitable duration (e.g., 24 hours). Include a vehicle control.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions using a master mix, primers, and the synthesized cDNA. Run the qPCR on a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Visualizations
References
- 1. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Crosstalk Between LXR and Caveolin-1 Signaling Supports Cholesterol Efflux and Anti-Inflammatory Pathways in Macrophages [frontiersin.org]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activation of Liver X Receptor (LXR) Inhibits Receptor Activator of Nuclear Factor κB Ligand (RANKL)-induced Osteoclast Differentiation in an LXRβ-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. goldbio.com [goldbio.com]
- 12. A Functional Cross-Talk between Liver X Receptor-α and Constitutive Androstane Receptor Links Lipogenesis and Xenobiotic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liver X Receptor: Crosstalk Node for the Signaling of Lipid Metabolism, Carbohydrate Metabolism, and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Full and partial agonists evoke distinct structural changes in opening the muscle acetylcholine receptor channel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. Not all partial dopamine D2 receptor agonists are the same in treating schizophrenia. Exploring the effects of bifeprunox and aripiprazole using a computer model of a primate striatal dopaminergic synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Partial Agonists and Dual Disorders: Focus on Dual Schizophrenia [frontiersin.org]
Technical Support Center: XL041 Handling and Disposal
Disclaimer: The following information is based on general best practices for handling potent, non-scheduled research compounds. A specific Safety Data Sheet (SDS) for XL041 (BMS-852927) is not publicly available. Researchers, scientists, and drug development professionals must consult the information provided by the supplier and their institution's Environmental Health and Safety (EHS) department for compound-specific handling and disposal procedures. The guidance provided herein is for informational purposes only and should not be considered a substitute for a formal risk assessment and adherence to institutional and regulatory protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential hazards?
Q2: How should I store this compound?
Upon receipt, store this compound as recommended by the supplier. Generally, for solid compounds, storage in a cool, dry, and dark place is advisable. For long-term storage, consult the supplier's product information sheet.
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
Due to its potent biological activity, appropriate PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: At a minimum, wear standard laboratory nitrile gloves. For handling larger quantities or for prolonged procedures, consider double-gloving.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A buttoned lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood.
Q4: How do I prepare a stock solution of this compound safely?
All manipulations of solid this compound, including weighing and preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation. Use a dedicated and calibrated balance. Ensure all labware is clean and compatible with the chosen solvent.
Q5: What should I do in case of a spill?
In the event of a spill, immediate action is required to contain the area and prevent exposure.
-
Alert Personnel: Notify others in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This should include, at a minimum, a lab coat, double gloves, and eye protection. For larger spills, respiratory protection may be necessary.
-
Contain and Clean: Use a chemical spill kit. For a solid spill, gently cover with absorbent material to avoid raising dust. For a liquid spill, absorb with appropriate absorbent pads. Clean the area with a suitable detergent and then decontaminate with an appropriate solvent (e.g., 70% ethanol), if compatible with the surface.
-
Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be disposed of in the appropriate hazardous waste container.
Q6: How do I dispose of this compound waste?
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.[4]
-
Solid Waste: Unused or expired neat compound, contaminated PPE (gloves, lab coats), and contaminated lab supplies (vials, pipette tips, absorbent pads) should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled, and chemically compatible hazardous waste container.
-
Sharps Waste: Needles and syringes contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing chemical waste.
Never dispose of this compound down the drain or in the regular trash.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound is difficult to dissolve. | Incorrect solvent or insufficient mixing. | Consult the supplier's data sheet for recommended solvents and solubility. Gentle heating or sonication may aid dissolution, but ensure this will not degrade the compound. |
| Inconsistent experimental results. | Compound degradation or inaccurate weighing. | Ensure proper storage conditions are maintained. Use a freshly prepared stock solution. Verify the accuracy of the balance used for weighing. |
| Visible contamination of work area after handling. | Improper handling technique. | Always handle solid this compound in a chemical fume hood. Use a spatula for transfers and avoid creating dust. Clean the work area thoroughly after each use. |
Quantitative Data Summary
Specific quantitative safety data for this compound (e.g., LD50, occupational exposure limits) is not publicly available. In the absence of this data, it is critical to handle this compound with a high degree of caution, assuming it to be a potent compound. The following table provides general information for a representative potent research compound and should be used for informational purposes only.
| Property | General Value/Information |
| Physical State | Solid |
| Appearance | White to off-white solid |
| Odor | No data available |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | Consult supplier data sheet |
| Toxicity | Data not available. Handle as a potent compound. |
| Flammability | Assumed to be a combustible solid. |
| Reactivity | Avoid strong oxidizing agents. |
Experimental Protocols: Safe Handling and Disposal Workflow
The proper handling and disposal of this compound requires a systematic approach to minimize risk. The following is a generalized workflow.
-
Pre-Experiment Preparation:
-
Review all available safety information from the supplier.
-
Consult and adhere to your institution's specific safety protocols for handling potent compounds.
-
Ensure a chemical spill kit is readily available.
-
Prepare and label all necessary waste containers.
-
-
Handling Solid this compound:
-
Perform all manipulations within a certified chemical fume hood.
-
Wear appropriate PPE (lab coat, gloves, eye protection).
-
Use a dedicated spatula and weighing paper.
-
Carefully transfer the desired amount to a tared container.
-
-
Solution Preparation:
-
In the fume hood, add the appropriate solvent to the solid this compound.
-
Ensure the container is securely capped before mixing.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment used.
-
Dispose of all contaminated materials in the designated hazardous waste containers.
-
-
Waste Disposal:
-
Segregate waste streams (solid, liquid, sharps) into appropriately labeled containers.
-
Store waste in a designated and secure Satellite Accumulation Area (SAA).
-
Arrange for hazardous waste pickup through your institution's EHS department.
-
Visualizations
Caption: Workflow for responding to an this compound spill.
Caption: Segregation and disposal workflow for this compound waste.
References
overcoming limitations of XL041 in specific experimental setups
Technical Support Center: XL041 Kinase Inhibitor
Welcome to the technical support center for this compound, a potent ATP-competitive inhibitor of MEK1/2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common limitations and challenges in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: My this compound compound precipitated out of solution during my cell culture experiment. How can I improve its solubility?
A1: Poor aqueous solubility is a common issue with many small molecule inhibitors.[1] To improve solubility, consider the following strategies:
-
Solvent Selection: While DMSO is a common solvent for stock solutions, ensure the final concentration in your aqueous culture medium does not exceed 0.5%, as higher concentrations can be cytotoxic and may cause precipitation.
-
Formulation Aids: For in vitro assays, you can test the solubility in buffers containing pharmaceutically acceptable co-solvents (e.g., PEG300, ethanol) or non-ionic surfactants (e.g., Tween-80, Triton X-100).[1] However, always run a vehicle control to ensure these agents do not affect your experimental outcome.
-
pH Adjustment: The solubility of this compound is pH-dependent. Determine the optimal pH for your buffer system that maintains both compound solubility and biological activity.[1]
Q2: I'm observing inconsistent IC50 values for this compound in my kinase assays. What could be the cause?
A2: Variability in IC50 values can stem from several factors related to assay conditions:[2]
-
ATP Concentration: As an ATP-competitive inhibitor, the measured IC50 of this compound is highly sensitive to the ATP concentration in your assay. Use a consistent ATP concentration, ideally close to the Km value for the kinase, for all experiments to ensure reproducibility.[2]
-
Enzyme and Substrate Concentration: Ensure you are operating within the linear range of the kinase reaction. If the reaction proceeds for too long, substrate depletion can affect the accuracy of your IC50 determination.[2][3]
-
Compound Stability: this compound may be unstable in certain assay buffers or under specific storage conditions. Prepare fresh dilutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles of the enzyme.[2]
Q3: I treated my cells with this compound and performed a Western blot for phospho-ERK (a downstream target of MEK1/2), but I don't see a decrease in phosphorylation. Why is this?
A3: A lack of downstream effect can be due to several reasons:
-
Insufficient Target Engagement: The concentration of this compound may be too low to effectively inhibit MEK1/2 in your specific cell line. Perform a dose-response experiment to determine the optimal concentration.[4]
-
Cellular ATP Levels: Cellular ATP concentrations are in the millimolar range, which is much higher than what is typically used in biochemical assays. This can reduce the apparent potency of an ATP-competitive inhibitor like this compound in a cellular context.[2] You may need to use higher concentrations in cells compared to in vitro kinase assays.
-
Experimental Timing: The inhibition of ERK phosphorylation may be transient. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point to observe the effect.
-
Protein Loading: Always re-probe your Western blot membrane with an antibody for total ERK to ensure that the lack of a phospho-ERK signal is not due to unequal protein loading or protein degradation.[5]
Q4: I'm concerned about potential off-target effects of this compound. How can I assess its selectivity?
A4: Assessing selectivity is crucial for interpreting your results.[6]
-
Kinase Profiling: Screen this compound against a panel of other kinases to identify potential off-target interactions. This can be done through commercial services that offer large kinase panels.
-
Cellular Controls: Use a structurally unrelated MEK1/2 inhibitor as a positive control. If both compounds produce the same biological effect, it is more likely that the effect is on-target. Additionally, consider using a rescue experiment where you express a drug-resistant mutant of MEK1 to see if it reverses the effects of this compound.
Troubleshooting Guides
Table 1: Troubleshooting Poor Solubility of this compound
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Compound has low aqueous solubility. | Prepare high-concentration stock in 100% DMSO. For working solutions, perform serial dilutions in buffer containing a co-solvent (e.g., 10% PEG300) or surfactant (e.g., 0.01% Tween-80). Always include a vehicle control.[1] |
| Cloudiness in Cell Culture Media | Final DMSO concentration is too high, or compound is crashing out at 37°C. | Ensure the final DMSO concentration is <0.5%.[7] Pre-warm the media before adding the final dilution of this compound. Visually inspect for precipitation under a microscope. |
| Inconsistent Results In Vivo | Poor bioavailability due to precipitation upon injection. | Perform an in vitro dilution test by mixing your formulation with physiological buffer (PBS pH 7.4) to check for precipitation.[1] Consider using formulation strategies like lipid-based nanoemulsions or cyclodextrin (B1172386) complexes.[1][8] |
Table 2: Troubleshooting Inconsistent Western Blot Results
| Problem | Potential Cause | Recommended Solution |
| No change in p-ERK levels | Insufficient dose or incorrect time point. | Perform a dose-response (e.g., 10 nM to 10 µM) and a time-course (e.g., 1 to 24 hours) experiment to find optimal conditions.[9] |
| Poor target engagement in cells. | Verify cellular uptake of this compound if possible. Use a positive control compound known to work in your cell line.[4] | |
| High variability between blots | Unequal protein loading. | Always probe for a loading control (e.g., GAPDH, β-actin) or the total protein of your target (e.g., Total ERK).[9] |
| Issues with antibody or reagents. | Use fresh lysis buffer with protease and phosphatase inhibitors.[9] Validate your primary antibodies and use fresh secondary antibodies. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay with this compound
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).[10][11]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working solutions by serially diluting the stock in complete culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x working solutions to the respective wells (this will result in a 1x final concentration). Include a vehicle control (DMSO at the same final concentration).[10]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the log concentration of this compound to determine the IC50.[11]
Protocol 2: Western Blot for MEK1/2 Target Engagement
This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK, a direct downstream substrate of MEK1/2.[4][9]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the predetermined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total ERK or a loading control like GAPDH.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of XL041 and GW3965 in Macrophages
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Liver X Receptor (LXR) agonists XL041 (BMS-852927) and GW3965, focusing on their efficacy in macrophages. This document summarizes available experimental data, details relevant methodologies, and visualizes key signaling pathways and experimental workflows to support informed decisions in research and drug development.
Introduction
Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, inflammation, and fatty acid metabolism. Their activation in macrophages is a key therapeutic strategy for mitigating atherosclerosis by promoting reverse cholesterol transport and dampening inflammatory responses.
GW3965 is a potent synthetic LXR agonist that activates both LXRα and LXRβ isoforms (a pan-agonist). It has been extensively studied and is known to effectively stimulate the expression of LXR target genes involved in cholesterol efflux, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), and to exert anti-inflammatory effects in macrophages.
This compound (BMS-852927) is a selective LXRβ agonist.[1] The rationale for developing LXRβ-selective agonists is to retain the beneficial anti-atherosclerotic and anti-inflammatory effects mediated by the ubiquitously expressed LXRβ, while minimizing the undesirable lipogenic side effects, such as increased plasma and hepatic triglycerides, which are primarily driven by LXRα activation in the liver.
Mechanism of Action: LXR Signaling Pathway
Both this compound and GW3965 function by activating LXRs. Upon ligand binding, the LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. In macrophages, this leads to the upregulation of genes involved in cholesterol efflux and the suppression of pro-inflammatory genes.
Caption: LXR agonist signaling cascade in macrophages.
Comparative Efficacy Data
While direct head-to-head studies under identical experimental conditions are limited, the following tables summarize available quantitative data on the efficacy of this compound and GW3965 in macrophages from various studies.
Table 1: In Vitro and In Vivo Efficacy in Promoting Cholesterol Efflux
| Parameter | This compound (BMS-852927) | GW3965 | Citation |
| In Vitro EC50 | 9 nM (human whole-blood endogenous target gene activation) | Not directly compared in the same assay. | [1] |
| In Vivo Cholesterol Efflux | Dose-dependent stimulation in C57BL/6J mice, reaching a maximum of 70% above vehicle at 3 mg/kg/day. | Promoted excretion of [3H]-sterol in feces by 162% in wild-type mice. | [1][2] |
| Target Gene Upregulation | Potent, dose-dependent stimulation of macrophage reverse cholesterol transport (RCT). | Significantly increased LXR target gene expression in both liver and small intestine. | [1][3] |
Table 2: Anti-Inflammatory Efficacy
| Parameter | This compound (BMS-852927) | GW3965 | Citation |
| Cytokine Production | Data not available in the provided search results. | Dose-dependently reduced serum levels of TNF-α, IL-1β, and IL-6 in a mouse model of collagen-induced arthritis. | [4] |
| Inflammatory Gene Expression | Incubation of peritoneal macrophages with this compound followed by LPS treatment was used to determine the effect on IL-23α and Mertk mRNAs. | Pretreatment of macrophages with GW3965 altered LPS-induced inflammatory responses, affecting MCP-1 and TNFα production. | [1][5] |
Experimental Protocols
The following are generalized experimental protocols for assessing the efficacy of LXR agonists in macrophages, based on methodologies described in the cited literature.
Experimental Workflow: In Vitro Macrophage Assay
Caption: A typical experimental workflow for evaluating LXR agonists.
Cholesterol Efflux Assay in Macrophages
Objective: To quantify the ability of this compound and GW3965 to promote the efflux of cholesterol from macrophages to an acceptor molecule like Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL).
Methodology:
-
Cell Culture and Labeling:
-
Culture macrophages (e.g., mouse peritoneal macrophages or bone marrow-derived macrophages) in a suitable medium.
-
Load the macrophages with radiolabeled cholesterol (e.g., [3H]-cholesterol) by incubating them with the label and, optionally, with acetylated low-density lipoprotein (acLDL) to induce foam cell formation.[6]
-
-
Equilibration:
-
Wash the cells to remove excess unincorporated label.
-
Equilibrate the cells in a serum-free medium containing a suitable cholesterol acceptor (e.g., BSA) for several hours to allow the label to distribute throughout the cellular cholesterol pools.
-
-
Treatment:
-
Incubate the labeled and equilibrated macrophages with different concentrations of this compound or GW3965 for a specified period (e.g., 24 hours).
-
-
Efflux Measurement:
-
Replace the treatment medium with a fresh medium containing a cholesterol acceptor (e.g., ApoA-I or HDL).
-
Incubate for a defined efflux period (e.g., 4-6 hours).
-
Collect the medium and lyse the cells.
-
Measure the radioactivity in both the medium and the cell lysate using liquid scintillation counting.
-
-
Calculation:
-
Calculate the percentage of cholesterol efflux as: (Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)) x 100.
-
Anti-Inflammatory Assay in Macrophages
Objective: To assess the ability of this compound and GW3965 to suppress the production of pro-inflammatory cytokines in macrophages stimulated with an inflammatory agent like Lipopolysaccharide (LPS).
Methodology:
-
Cell Culture:
-
Culture macrophages in a suitable medium.
-
-
Pre-treatment:
-
Pre-incubate the macrophages with various concentrations of this compound or GW3965 for a specific duration (e.g., 18 hours).[5]
-
-
Inflammatory Stimulation:
-
Stimulate the pre-treated macrophages with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6 hours) to induce an inflammatory response.[5]
-
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis.
-
Lyse the cells for gene or protein expression analysis.
-
-
Cytokine Measurement:
-
Gene Expression Analysis (Optional):
-
Isolate RNA from the cell lysates and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of pro-inflammatory genes.
-
Discussion and Conclusion
Both this compound and GW3965 are effective LXR agonists that promote cholesterol efflux and exhibit anti-inflammatory properties in macrophages. The primary distinction lies in their isoform selectivity.
GW3965 , as a pan-LXR agonist, demonstrates robust efficacy in both cholesterol efflux and anti-inflammatory pathways. Its effects have been well-documented in numerous preclinical studies. However, its activation of LXRα in the liver is associated with the undesirable side effect of hypertriglyceridemia.
This compound , being LXRβ-selective, offers a potentially more favorable therapeutic profile by aiming to dissociate the desired anti-atherosclerotic effects from the lipogenic side effects. The available data indicates its potency in stimulating cholesterol efflux.
For researchers, the choice between this compound and GW3965 will depend on the specific research question:
-
GW3965 is a valuable tool for studying the general effects of LXR activation in macrophages and in models where hepatic effects are also of interest.
-
This compound is particularly useful for investigating the specific roles of LXRβ in macrophage function and for preclinical studies where minimizing hepatic lipogenesis is a priority.
Further direct comparative studies are warranted to provide a more definitive quantitative comparison of the efficacy of these two compounds in macrophages. The experimental protocols outlined in this guide provide a foundation for conducting such comparative analyses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol Efflux Assay [bio-protocol.org]
- 7. Activation of LXR Nuclear Receptors Impairs the Anti-Inflammatory Gene and Functional Profile of M-CSF-Dependent Human Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LXR Agonists: XL041 vs. T0901317 in LXR Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
The Liver X Receptors (LXRα and LXRβ) are critical nuclear receptors that orchestrate cholesterol homeostasis, fatty acid metabolism, and inflammatory responses. Their activation by synthetic agonists has emerged as a promising therapeutic strategy for a multitude of diseases, including atherosclerosis and certain cancers. This guide provides an in-depth, objective comparison of two prominent LXR agonists, XL041 (BMS-852927) and T0901317, focusing on their performance in activating the LXR pathway, supported by available experimental data and detailed methodologies.
Quantitative Data Comparison
The following tables summarize the key in vitro parameters for this compound and T0901317 based on available experimental data. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the current literature.
| Parameter | This compound (BMS-852927) | T0901317 |
| LXRα Agonism (EC50) | - (20% activity compared to a full pan agonist) | ~20-50 nM[1] |
| LXRβ Agonism (EC50) | - (88% activity compared to a full pan agonist) | ~50 nM[1] |
| Binding Affinity (Ki) | LXRα: 19 nM, LXRβ: 12 nM | Not widely reported |
| Human Whole Blood Assay (EC50) | 9 nM (for endogenous target gene activation) | Not available |
| Off-Target Activity | Not widely reported | FXR Agonist (EC50: ~5 µM), RORα/γ Inverse Agonist (Ki: 132 nM/51 nM)[1] |
Table 1: In Vitro Potency and Selectivity. This table provides a summary of the reported in vitro potency and selectivity of this compound and T0901317 for LXRα and LXRβ.
LXR Signaling Pathway
The activation of the LXR pathway by agonists like this compound and T0901317 initiates a cascade of events that ultimately leads to the regulation of target gene expression.
Caption: LXR signaling pathway activation by a synthetic agonist.
Experimental Methodologies
A comprehensive understanding of the experimental conditions is crucial for the objective comparison of this compound and T0901317. Below are detailed protocols for key assays used to characterize these LXR agonists.
LXR Transactivation Assay in HEK293 Cells
This assay is fundamental for determining the potency (EC50) of LXR agonists.
Objective: To quantify the dose-dependent activation of LXRα or LXRβ by a test compound.
Materials:
-
HEK293T cells
-
Expression vectors for human LXRα or LXRβ
-
Luciferase reporter plasmid containing LXR response elements (LXREs)
-
Renilla luciferase control vector (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
Test compounds (this compound, T0901317)
-
Dual-Glo Luciferase Assay System
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 3 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the LXR expression vector, LXRE-luciferase reporter plasmid, and the Renilla luciferase control vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., from 10^-10 M to 10^-5 M). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a luminometer and the Dual-Glo Luciferase Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Human Whole Blood Endogenous Target Gene Activation Assay (WBA)
This assay provides a more physiologically relevant measure of a compound's ability to activate LXR in a complex biological matrix.
Objective: To measure the induction of LXR target genes (e.g., ABCA1, ABCG1) in response to a test compound in human whole blood.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Test compounds (this compound, T0901317) dissolved in DMSO.
-
RPMI 1640 medium.
-
RNA isolation kit.
-
Reverse transcription kit.
-
qPCR master mix and primers for LXR target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH).
Protocol:
-
Blood Aliquoting: Aliquot fresh human whole blood into 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compounds to the blood samples. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified time (e.g., 6 or 24 hours).
-
RNA Isolation: Isolate total RNA from the blood samples using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) to measure the expression levels of LXR target genes and the housekeeping gene.
-
Data Analysis: Normalize the expression of the target genes to the housekeeping gene. Calculate the fold induction of gene expression relative to the vehicle control. Determine the EC50 value by plotting the fold induction against the compound concentration.
In Vivo Atherosclerosis Mouse Model
This in vivo model is crucial for evaluating the therapeutic potential of LXR agonists in a disease-relevant context.
Objective: To assess the effect of an LXR agonist on the development and progression of atherosclerotic lesions in a mouse model.
Materials:
-
Atherosclerosis-prone mice (e.g., LDL receptor-deficient (LDLR-/-) or ApoE-deficient (ApoE-/-) mice).
-
High-fat/high-cholesterol diet.
-
Test compounds (this compound, T0901317) formulated for oral administration.
-
Vehicle control.
Protocol:
-
Animal Model: Use male or female atherosclerosis-prone mice (e.g., 8-12 weeks old).
-
Diet and Treatment: Feed the mice a high-fat/high-cholesterol diet to induce atherosclerosis. Administer the test compounds or vehicle daily by oral gavage for a specified period (e.g., 8-12 weeks).
-
Monitoring: Monitor body weight and food intake throughout the study. Collect blood samples periodically to analyze plasma lipid profiles (total cholesterol, HDL, LDL, triglycerides).
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse with saline. Collect the aorta and heart for analysis.
-
Atherosclerotic Lesion Analysis:
-
Aortic Root: Section the aortic root and stain with Oil Red O to visualize lipid-rich lesions. Quantify the lesion area using image analysis software.
-
En Face Analysis: Open the aorta longitudinally, stain with Oil Red O, and quantify the total lesion area.
-
-
Gene Expression Analysis: Isolate RNA from tissues like the liver and aorta to measure the expression of LXR target genes by qPCR.
-
Data Analysis: Compare the lesion areas and plasma lipid levels between the treatment groups and the vehicle control group using appropriate statistical tests.
Discussion and Conclusion
Both this compound and T0901317 are potent activators of the LXR pathway. However, they exhibit distinct profiles in terms of their selectivity and off-target activities.
This compound (BMS-852927) is characterized as an LXRβ-selective agonist, showing significantly higher activity for LXRβ compared to LXRα in transactivation assays.[2] Its high potency in the human whole blood assay suggests good translational potential. The in vivo data in mouse models of atherosclerosis further support its therapeutic promise by inhibiting the progression of the disease.[2]
T0901317 is a well-established and widely used pan-LXR agonist, potently activating both LXRα and LXRβ.[1][3] However, its utility can be complicated by its off-target activities, including the activation of FXR and inverse agonism at RORα/γ.[1] These off-target effects should be carefully considered when interpreting experimental results. In vivo studies have demonstrated the anti-atherosclerotic effects of T0901317, although it has also been associated with hypertriglyceridemia, a common side effect of potent LXR activation.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential anti-atherosclerotic effects in the innominate artery and aortic sinus by the liver X receptor agonist T0901317 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential anti-atherosclerotic effects in the innominate artery and aortic sinus by the liver × receptor agonist T0901317 - PMC [pmc.ncbi.nlm.nih.gov]
Validation of LXRβ Activation by XL041: A Comparative Analysis Using Reporter Assays
For researchers in drug discovery and development, robust and reliable methods for characterizing compound activity are paramount. This guide provides a comparative analysis of XL041, a known Liver X Receptor β (LXRβ) agonist, utilizing data from reporter gene assays. The performance of this compound is compared with other common LXR agonists, supported by detailed experimental protocols and visual representations of the underlying biological and experimental frameworks.
Comparative Activation of LXRβ by Various Agonists
The potency and efficacy of this compound in activating LXRβ have been quantified and compared to other well-established LXR agonists, such as T0901317 and GW3965. The following table summarizes the key quantitative data from in vitro transactivation and binding assays.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound (BMS-852927) | LXRβ | Transactivation Assay | % Efficacy | 88% | [1] |
| LXRα | Transactivation Assay | % Efficacy | 20% | [1] | |
| LXRβ | Binding Assay | Ki | 12 nM | [1] | |
| LXRα | Binding Assay | Ki | 19 nM | [1] | |
| Human Whole Blood Assay | Endogenous Target Gene Activation | EC50 | 9 nM | [2] | |
| T0901317 | LXRβ | Reporter Assay | Reference Agonist | - | [3] |
| GW3965 | LXRβ | Reporter Assay | Reference Agonist | - | [3][4] |
Note: The efficacy of this compound is reported relative to a full pan-agonist. Ki represents the binding affinity.
LXRβ Signaling Pathway
Liver X Receptors (LXRs) are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose metabolism, as well as inflammation.[5][6][7] There are two isoforms, LXRα and LXRβ, which are encoded by distinct genes.[7][8] While LXRα expression is more restricted to metabolic tissues like the liver, adipose tissue, and macrophages, LXRβ is ubiquitously expressed.[7][8][9]
Upon activation by endogenous oxysterols or synthetic agonists, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[10] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[10][11] Key target genes include ABCA1 and ABCG1, which are involved in cholesterol efflux.[1]
References
- 1. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Discovery of New Liver X Receptor Agonists by Pharmacophore Modeling and Shape-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Lxr regulates lipid metabolic and visual perception pathways during zebrafish development - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of XL041 and other LXRβ selective agonists
A Comparative Analysis of XL041 and Other LXRβ Selective Agonists
For researchers and drug development professionals navigating the landscape of Liver X Receptor (LXR) modulators, the selective activation of the LXRβ isoform presents a promising therapeutic strategy, particularly for metabolic and inflammatory diseases. This is because LXRβ is ubiquitously expressed and its activation is thought to mediate many of the beneficial effects of LXR agonism, while avoiding the undesirable lipogenic side effects associated with the activation of the LXRα isoform, which is predominantly expressed in the liver.[1] This guide provides a detailed comparative analysis of this compound (also known as BMS-852927) and another prominent LXRβ selective agonist, LXR-623 (also known as WAY-252623), supported by experimental data.
Mechanism of Action and Rationale for LXRβ Selectivity
Liver X Receptors (LXRs) are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1] There are two isoforms, LXRα and LXRβ.[1] Upon activation by an agonist, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[1] A primary therapeutic goal of LXR agonism is the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which facilitate the efflux of cholesterol from cells.[2]
However, activation of LXRα in the liver also potently induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis. This leads to an increase in fatty acid and triglyceride synthesis, a significant and undesirable side effect.[2] The rationale for developing LXRβ selective agonists is to retain the beneficial effects on cholesterol efflux, which can be mediated by the ubiquitously expressed LXRβ, while minimizing the LXRα-driven lipogenic effects in the liver.[2]
Quantitative Comparison of LXRβ Selective Agonists
The following table summarizes the in vitro potency and selectivity of this compound and LXR-623.
| Parameter | This compound (BMS-852927) | LXR-623 (WAY-252623) | Reference Compound (T0901317 - Pan-Agonist) |
| LXRα Binding Affinity (Ki/IC50) | 19 nM (Ki)[1][3] | 179 nM (IC50)[4][5] | ~50 nM (EC50) |
| LXRβ Binding Affinity (Ki/IC50) | 12 nM (Ki)[1][3] | 24 nM (IC50)[4][5] | ~50 nM (EC50) |
| LXRα Transactivation (EC50) | - | 6.66 µM[5] | - |
| LXRβ Transactivation (EC50) | - | 3.67 µM[5] | - |
| LXRα Efficacy (% of full agonist) | 20%[1][3][6] | Partial Agonist[7] | 100% |
| LXRβ Efficacy (% of full agonist) | 88%[1][3][6] | Full Agonist[7] | 100% |
| Human Whole Blood ABCA1 EC50 (% activity) | 9 nM (26%)[6] | - | - |
| Human Whole Blood ABCG1 EC50 (% activity) | 10 nM (33%)[6] | - | - |
In Vivo and Clinical Observations
This compound (BMS-852927): In preclinical studies using C57BL/6J mice, this compound demonstrated potent, dose-dependent stimulation of cholesterol efflux.[1][3] It also inhibited the progression of atherosclerosis in a 12-week study in LDLR knockout mice.[1][3] However, in clinical trials with healthy subjects and hypercholesterolemic patients, while reverse cholesterol transport pathways were induced, there were also increases in plasma and hepatic triglycerides, LDL-C, and other lipoproteins, as well as a decrease in circulating neutrophils.[8]
LXR-623 (WAY-252623): This compound is noted for its ability to cross the blood-brain barrier.[4] In a mouse model of atherosclerosis (LDLR knockout), LXR-623 reduced atheroma burden without significantly altering serum or hepatic cholesterol and triglycerides.[4] In a Phase 1 clinical trial, LXR-623 demonstrated target engagement by increasing ABCA1 and ABCG1 expression in the blood; however, the study was halted due to central nervous system-related adverse events at higher doses.[9]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these compounds, the following diagrams illustrate the LXR signaling pathway and a typical experimental workflow.
Caption: Simplified LXRβ signaling pathway upon agonist activation.
Caption: General experimental workflow for evaluating LXRβ agonists.
Experimental Protocols
Cell-Based LXR Transactivation Assay
This assay is used to determine the potency (EC50) and efficacy of a compound in activating LXRα or LXRβ.
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are plated in 96-well plates and transiently co-transfected with three plasmids:
-
An expression vector for either human LXRα or LXRβ.
-
A reporter plasmid containing multiple copies of an LXRE upstream of a luciferase gene (e.g., hLXREx3TK-Luc).
-
An internal control plasmid, such as one expressing Green Fluorescent Protein (GFP), to normalize for transfection efficiency.
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., T0901317). A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: Following an incubation period (typically 24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the raw luciferase units to the internal control. The data is then plotted against the compound concentration to determine the EC50 and maximal efficacy relative to a full agonist.
Macrophage Cholesterol Efflux Assay
This assay measures the ability of a compound to promote the removal of cholesterol from macrophages, a key step in reverse cholesterol transport.
-
Macrophage Culture and Cholesterol Loading: A macrophage cell line (e.g., THP-1) is differentiated into macrophages. The cells are then loaded with radiolabeled cholesterol (e.g., [3H]-cholesterol) by incubating them in media containing the label and, often, acetylated LDL to facilitate uptake.
-
Equilibration and Compound Treatment: The cells are washed and then incubated in serum-free media containing the LXR agonist at various concentrations for a period (e.g., 18-24 hours) to allow for the upregulation of cholesterol transporters like ABCA1.
-
Efflux to Acceptor: The media is replaced with media containing a cholesterol acceptor, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL), and incubated for a defined period (e.g., 4 hours).
-
Quantification: The amount of radiolabeled cholesterol in the media and remaining in the cells is quantified using a scintillation counter.
-
Data Analysis: Cholesterol efflux is expressed as the percentage of radiolabeled cholesterol released into the media relative to the total amount of radiolabeled cholesterol in the well (media + cells).
Human Whole-Blood Endogenous Target Gene Activation Assay (WBA)
This ex vivo assay assesses the potency of a compound to induce LXR target gene expression in a physiologically relevant human matrix.
-
Blood Collection and Treatment: Freshly drawn human whole blood is treated with the test compound at various concentrations or a vehicle control.
-
Incubation: The blood is incubated for a specified period (e.g., 6-24 hours) at 37°C to allow for gene induction in peripheral blood mononuclear cells (PBMCs).
-
RNA Isolation and Gene Expression Analysis: RNA is isolated from the blood cells. The expression levels of LXR target genes, such as ABCA1 and ABCG1, are quantified using quantitative real-time PCR (qRT-PCR).
-
Data Analysis: The fold change in gene expression relative to the vehicle control is calculated for each compound concentration to determine the EC50.
Conclusion
The selective activation of LXRβ remains a compelling strategy for the treatment of atherosclerosis and other metabolic diseases. This compound and LXR-623 represent two important examples of LXRβ selective agonists that have advanced to clinical evaluation. While both compounds have demonstrated promising preclinical activity in promoting reverse cholesterol transport and reducing atherosclerosis, their clinical development has been hampered by on-target (lipogenesis for this compound) or off-target (CNS effects for LXR-623) adverse effects. These findings underscore the challenges in translating the therapeutic potential of LXR agonism from preclinical models to humans and highlight the need for continued research to identify next-generation LXRβ modulators with improved therapeutic windows. The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation and development of novel LXRβ selective agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the LXRβ Selectivity of XL041 Over LXRα: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the liver X receptor (LXR) agonist XL041, focusing on its selectivity for LXRβ over LXRα. The information presented herein is supported by experimental data to aid researchers in evaluating this compound for their specific applications.
Introduction to LXR Isoforms and the Significance of Selectivity
Liver X receptors (LXRs) are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1] There are two isoforms, LXRα and LXRβ, which share approximately 78% amino acid sequence identity in their DNA- and ligand-binding domains. Despite this similarity, their tissue distribution and physiological functions differ significantly. LXRα is predominantly expressed in the liver, adipose tissue, intestine, and macrophages, while LXRβ is ubiquitously expressed.[1][2][3]
Activation of LXRα is associated with the beneficial effect of reverse cholesterol transport but also with the undesirable side effect of increased hepatic lipogenesis, leading to hypertriglyceridemia.[1] In contrast, activation of LXRβ is thought to mediate many of the anti-inflammatory and neuroprotective effects of LXR activation without significantly impacting hepatic triglyceride production.[2][4] Therefore, the development of LXRβ-selective agonists like this compound is a key strategy to harness the therapeutic benefits of LXR activation while minimizing adverse lipogenic effects.[1]
Quantitative Assessment of this compound Selectivity
This compound (also known as BMS-852927) has been characterized as a potent and selective LXRβ agonist.[5] The following tables summarize the key quantitative data demonstrating its selectivity over LXRα.
Table 1: Binding Affinity of this compound for LXRα and LXRβ
| Compound | LXRα Ki (nM) | LXRβ Ki (nM) |
| This compound | 19 | 12 |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.[5][6]
Table 2: Functional Activity of this compound on LXRα and LXRβ
| Compound | LXRα Activity (% of full pan-agonist) | LXRβ Activity (% of full pan-agonist) |
| This compound | 20% | 88% |
This data is derived from transactivation assays and represents the efficacy of this compound in activating each LXR isoform compared to a non-selective full agonist.[5][6]
Table 3: Potency of this compound in a Cellular Context
| Compound | Assay | EC50 (nM) |
| This compound | Human whole-blood endogenous target gene activation | 9 |
EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. This value indicates the potency of this compound in a complex biological sample.[5]
LXR Signaling Pathway
The following diagram illustrates the canonical signaling pathway of Liver X Receptors. Upon activation by an agonist, such as this compound, the LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent gene transcription.
References
- 1. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Liver X receptor - Wikipedia [en.wikipedia.org]
- 4. Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of XL041 and Other Liver X Receptor (LXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver X receptors (LXRs), members of the nuclear receptor superfamily, have emerged as promising therapeutic targets for the management of atherosclerosis. Their activation promotes reverse cholesterol transport (RCT), a key process in the removal of cholesterol from peripheral tissues, thereby preventing the buildup of atherosclerotic plaques. However, the clinical development of LXR agonists has been hampered by a narrow therapeutic window, primarily due to the adverse effect of hypertriglyceridemia. This guide provides a comparative evaluation of the therapeutic index of XL041 (BMS-852927) against other notable LXR agonists—LXR-623, BMS-779788, and AZ876—based on available preclinical data.
Quantitative Data Summary
The therapeutic index of LXR agonists can be evaluated by comparing the dose range required for anti-atherosclerotic efficacy with the doses that elicit adverse effects, most notably the elevation of plasma triglycerides. The following tables summarize the preclinical dose-response data for this compound and comparator compounds in mouse models of atherosclerosis.
Table 1: Preclinical Efficacy of LXR Agonists in Mouse Atherosclerosis Models
| Compound | Mouse Model | Efficacious Dose Range (Atherosclerosis Inhibition) | Key Efficacy Findings |
| This compound (BMS-852927) | LDLR knockout (KO) | 0.1 - 3 mg/kg/day | Dose-dependent inhibition of atherosclerosis progression over a 12-week study.[1] |
| LXR-623 | LDLR knockout (LDLr-/-) | Not specified | Reduced atheroma burden.[2] |
| BMS-779788 | Not specified in provided results | Not specified in provided results | Potent partial LXR agonist with LXRβ selectivity.[3] |
| AZ876 | APOE*3Leiden | 5 µmol/kg/day | Reduced atherosclerotic lesion area by 47%.[4][5] |
| 20 µmol/kg/day | Strongly decreased lesion area by 91%, lesion number by 59%, and severity.[4][5] |
Table 2: Preclinical Adverse Effect Profile of LXR Agonists in Rodent Models
| Compound | Animal Model | Dose Eliciting Adverse Effects (Hypertriglyceridemia) | Key Adverse Effect Findings |
| This compound (BMS-852927) | Cynomolgus Monkeys | Not specified in provided results | Modest elevation of plasma triglycerides.[6] |
| LXR-623 | LDLR knockout (LDLr-/-) mouse | Not observed at efficacious doses | Did not alter serum or hepatic triglycerides at doses that reduced atheroma burden.[2] |
| BMS-779788 | Cynomolgus Monkeys | Not specified in provided results | 29-fold less potent than a full agonist in elevating plasma triglycerides.[3] |
| AZ876 | APOE*3Leiden mice | 5 µmol/kg/day | No effect on plasma or liver lipids.[4][5] |
| 20 µmol/kg/day | Increased plasma triglycerides by 110%.[4][5] |
Experimental Protocols
The data presented in this guide are derived from preclinical studies employing established animal models of atherosclerosis. The following are generalized methodologies for the key experiments cited.
Murine Atherosclerosis Model
-
Animal Models: Apolipoprotein E-deficient (ApoE-/-) or Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice are commonly used. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.[7][8]
-
Diet: Mice are typically fed a high-fat, high-cholesterol "Western-type" diet to accelerate the development of atherosclerosis.[7][8]
-
Drug Administration: The test compounds (e.g., this compound, AZ876) are administered orally, often mixed with the diet or delivered by gavage, for a specified duration (e.g., 12-20 weeks).[1][4][5]
-
Atherosclerosis Assessment: At the end of the study, the extent of atherosclerosis is quantified. This is typically done by excising the aorta, staining with a lipid-sensitive dye (e.g., Oil Red O), and measuring the lesion area.[8]
Measurement of Plasma Lipids
-
Sample Collection: Blood samples are collected from the mice at specified time points during the study.[9]
-
Lipid Analysis: Plasma is separated from the blood, and the concentrations of total cholesterol and triglycerides are determined using commercial enzymatic kits.[10][11] This allows for the assessment of the impact of the LXR agonists on lipid metabolism.
Signaling Pathways and Experimental Workflows
LXR Signaling Pathway
The activation of Liver X Receptors (LXRs) by agonists like this compound initiates a signaling cascade that leads to the regulation of genes involved in cholesterol metabolism and inflammation.
Caption: LXR agonist activation of the LXR/RXR heterodimer.
Experimental Workflow for Evaluating Therapeutic Index
The process of determining the therapeutic index of a novel LXR agonist in preclinical studies involves a series of integrated experiments.
Caption: Preclinical workflow for LXR agonist evaluation.
Conclusion
The evaluation of preclinical data reveals important distinctions in the therapeutic index of this compound and other LXR agonists. While this compound demonstrated efficacy in reducing atherosclerosis in mice, its therapeutic window appears to be narrow, with the efficacious dose range overlapping with doses that can lead to adverse lipid profiles in preclinical models and, as later observed, in humans. In contrast, compounds like AZ876 have shown a more favorable preclinical profile, with a clear separation between the efficacious anti-atherosclerotic dose and the dose that induces hypertriglyceridemia in mice.[4][5] LXR-623 also showed promise by reducing atheroma burden without affecting triglyceride levels in mice.[2] These findings underscore the critical importance of carefully characterizing the dose-response relationship for both efficacy and toxicity to identify LXR agonists with a clinically viable therapeutic index. The challenge remains to translate these promising preclinical findings into safe and effective therapies for atherosclerosis in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low dose of the liver X receptor agonist, AZ876, reduces atherosclerosis in APOE*3Leiden mice without affecting liver or plasma triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low dose of the liver X receptor agonist, AZ876, reduces atherosclerosis in APOE*3Leiden mice without affecting liver or plasma triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic LXR agonist attenuates plaque formation in apoE-/- mice without inducing liver steatosis and hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synergetic Effect of rHDL and LXR Agonist on Reduction of Atherosclerosis in Mice [frontiersin.org]
- 9. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice | PLOS One [journals.plos.org]
- 10. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating XL041's Mechanism of Action: A Comparative Guide for Novel Cell Types
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of XL041's performance with other Liver X Receptor (LXR) agonists. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the validation of this compound's mechanism of action in new cellular contexts.
This compound, also known as BMS-852927, is a potent and selective agonist of the Liver X Receptor beta (LXRβ), a nuclear receptor that plays a crucial role in regulating cholesterol metabolism, inflammation, and cellular proliferation.[1] Understanding its specific effects in novel cell types is critical for expanding its therapeutic potential. This guide offers a framework for validating this compound's mechanism of action and comparing its efficacy to other well-characterized LXR agonists.
Performance Comparison of LXR Agonists
The following tables summarize the quantitative data on the potency and efficacy of this compound and other LXR agonists across various cell lines.
Table 1: In Vitro Activity of this compound (BMS-852927)
| Cell Line | Assay Type | Parameter | Value |
| CV-1 | LXRβ Transactivation | EC50 | 24 nM |
| CV-1 | LXRα Transactivation | EC50 | 8 nM |
| CV-1 | LXRα Antagonism | IC50 | 69 nM |
| HeLa | ABCA1 Induction | EC50 | 0.6 nM |
| Human Whole Blood | Endogenous Target Gene Activation | Activity | 26% |
Source: MedChemExpress[1]
Table 2: Comparative Potency of LXR Agonists on LXR Isoforms in HEK293 Cells
| Compound | LXRα EC50 (nM) | LXRβ EC50 (nM) |
| ATI-111 | ~60 | ~700 |
| GW3965 | Not specified | Most potent |
| T0901317 | Not specified | ~600 |
Source: Ma et al., 2012[2]
Table 3: Comparative Effects of LXR Agonists on Target Gene Expression in Mouse Peritoneal Macrophages (1 µM)
| Gene | T0901317 (Fold Induction) | GW3965 (Fold Induction) | ATI-111 (Fold Induction) |
| ABCA1 | ~25 | ~30 | ~35 |
| ABCG1 | ~12 | ~15 | ~18 |
| SREBP-1c | ~8 | ~10 | ~6 |
| FAS | ~4 | ~4 | ~2 |
| AIM | ~2 | ~2 | ~2 |
Source: Ma et al., 2012[2]
Table 4: Comparative Anti-Inflammatory Effects of LXR Agonists on LPS-Induced Gene Expression in Mouse Peritoneal Macrophages (10 µM)
| Gene | T0901317 (% Inhibition) | GW3965 (% Inhibition) | ATI-111 (% Inhibition) |
| COX2 | Significant | Significant | Significant |
| IL-1β | Significant | Significant | Significant |
| IL-6 | Significant | Significant | Significant |
| IL-12 | Not Significant | Significant | Significant |
| MCP-1 | Significant | Significant | Significant |
Source: Ma et al., 2012[2]
Signaling Pathways and Experimental Workflows
To facilitate the experimental design for validating this compound's mechanism of action, the following diagrams illustrate the core LXR signaling pathway and a general workflow for assessing LXR agonist activity.
Caption: LXR signaling pathway upon agonist binding.
Caption: Workflow for validating LXR agonist activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the validation of this compound's mechanism of action.
LXR Reporter Gene Assay
This assay is used to determine the potency and efficacy of LXR agonists in activating LXR-mediated transcription.
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293, CV-1) in appropriate media.
-
Co-transfect cells with an LXR expression vector (LXRα or LXRβ), an RXR expression vector, and a luciferase reporter plasmid containing LXR response elements (LXREs). A β-galactosidase or Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with varying concentrations of this compound or other LXR agonists for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to the control reporter activity.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method quantifies the mRNA levels of LXR target genes to confirm the engagement of the LXR signaling pathway.
-
Cell Culture and Treatment:
-
Plate the novel cell type of interest and allow them to adhere.
-
Treat cells with this compound, other LXR agonists, or vehicle control for a specified time (e.g., 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using primers specific for LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c, IDOL) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Cholesterol Efflux Assay
This assay measures the ability of LXR agonists to promote the removal of cholesterol from cells, a key function of the LXR pathway.
-
Cell Labeling:
-
Label cells with [3H]-cholesterol for 24 hours in a serum-containing medium.
-
-
Equilibration:
-
Wash the cells and incubate them in a serum-free medium containing the LXR agonist or vehicle for 18-24 hours to allow for the upregulation of cholesterol transporters.
-
-
Efflux:
-
Incubate the cells with a cholesterol acceptor, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL), for 4-6 hours.
-
-
Measurement:
-
Collect the medium and lyse the cells.
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol efflux as (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.
-
In Vitro Anti-Inflammatory Assay
This assay assesses the ability of LXR agonists to suppress the expression of pro-inflammatory genes.
-
Cell Culture and Pre-treatment:
-
Culture the cells of interest (e.g., macrophages, endothelial cells).
-
Pre-treat the cells with this compound or other LXR agonists for 18-24 hours.
-
-
Inflammatory Challenge:
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a defined period (e.g., 4-6 hours).
-
-
Analysis:
-
Measure the expression of pro-inflammatory genes (e.g., IL-6, TNF-α, MCP-1) using qPCR or measure the secretion of inflammatory cytokines into the culture medium using ELISA.
-
-
Data Analysis:
-
Compare the expression or secretion of inflammatory mediators in agonist-treated cells to vehicle-treated, stimulated cells.
-
By employing these methodologies and utilizing the provided comparative data and pathway diagrams, researchers can effectively validate the mechanism of action of this compound in novel cell types and objectively assess its performance against other LXR agonists. This will contribute to a more comprehensive understanding of this compound's therapeutic potential and guide its further development.
References
A Comparative Analysis of the Side Effect Profiles of LXR Agonists XL041 and T0901317
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side effect profiles of two Liver X Receptor (LXR) agonists, XL041 (BMS-852927) and T0901317. The information presented is based on available preclinical and clinical data to assist researchers in understanding the differential toxicological and metabolic effects of these compounds.
Comparative Summary of Side Effect Profiles
The primary adverse effects associated with both this compound and T0901317 relate to lipid metabolism, a known consequence of systemic LXR activation. However, the available data, originating from different study types (clinical for this compound and preclinical for T0901317), reveal distinct profiles that are critical for translational research.
| Side Effect | This compound (BMS-852927) | T0901317 |
| Hepatic Steatosis (Fatty Liver) | Increased hepatic triglycerides observed in a Phase I human clinical trial[1] | Significant increase in hepatic triglycerides documented in multiple preclinical mouse studies.[2][3] For example, one study reported an increase from 13.7 ± 2.2 mg/g to 21.3 ± 1.7 mg/g of liver tissue in mice.[2] |
| Hypertriglyceridemia (Plasma) | Increased plasma triglycerides observed in a Phase I human clinical trial[1] | Marked elevation of plasma triglycerides in preclinical mouse models.[3][4] One study in ApoE knockout mice showed an 8.9-fold increase in plasma triglyceride levels.[3] |
| Plasma LDL-Cholesterol | Increased plasma LDL-cholesterol (LDL-C) noted in a Phase I human clinical trial[1] | In a study with ApoE knockout mice, T0901317 led to a 1.3-fold rise in LDL-cholesterol.[3] |
| Neutrophil Count | Decreased circulating neutrophils observed in a Phase I human clinical trial[1] | Data on neutrophil-specific effects are less prominent in the reviewed preclinical studies for T0901317. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying the observed side effects and the methods used to assess them, the following diagrams are provided.
References
- 1. Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol Suppresses T0901317-Induced Hepatic Fat Accumulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
Safety Operating Guide
Proper Disposal and Safe Handling of XL041: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of XL041 (also known as BMS-852927), a potent and selective LXRβ agonist. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Chemical and Safety Data Overview
This compound is a synthetic compound used in research to study the roles of Liver X Receptors (LXRs) in various physiological and pathological processes. Understanding its properties is the first step toward safe handling and disposal.
| Property | Value |
| Synonyms | BMS-852927 |
| Chemical Formula | C29H28Cl2F2N2O4S |
| Molecular Weight | 609.51 g/mol [1] |
| Appearance | Solid |
| Primary Hazard | Research chemical with potential biological effects. Specific hazards not fully characterized. General precautions for handling hazardous chemicals should be followed. |
| Storage | Store at -20°C for long-term stability.[1] |
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with the appropriate safety measures to prevent exposure and mitigate risks.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
Handling:
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area or a chemical fume hood.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and seek medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.
Step-by-Step Disposal Procedures for this compound
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as pipette tips, weighing paper, and gloves should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound Contaminated Debris."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The first rinse of any glassware that contained this compound must be collected as hazardous waste.[2]
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
2. Labeling:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (BMS-852927)"
-
The approximate concentration and volume/mass of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) associated with the chemical (e.g., "Research Chemical," "Potentially Bioactive").
-
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.[2]
-
Use secondary containment (e.g., a larger, chemically resistant bin) for liquid waste containers to prevent spills.[2]
4. Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[2] Incineration is often the preferred method for disposing of unused pharmaceuticals and research chemicals.[3]
Experimental Protocol: In Vivo Administration of an LXR Agonist in a Mouse Model
This section provides a detailed methodology for a typical experiment involving the administration of an LXR agonist like this compound to mice, based on established research protocols.
Objective: To assess the in vivo efficacy of an LXR agonist on target gene expression.
Materials:
-
This compound (BMS-852927)
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)[4]
-
C57BL/6 mice (male, 8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory equipment for animal handling, dosing, and sample collection.
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.1 to 10 mg/kg/day) and the number of animals.[4]
-
Prepare the vehicle solution.
-
Dissolve the this compound in a small amount of DMSO first, then add the remaining vehicle components sequentially to achieve the final concentration.[4] Sonication may be used to aid dissolution.[4]
-
-
Dosing:
-
Sample Collection:
-
At the end of the treatment period, collect blood and tissue samples (e.g., liver, peritoneal macrophages) for analysis.[4]
-
-
Analysis:
-
Isolate RNA from the collected tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of LXR target genes, such as ABCA1 and ABCG1, to assess the in vivo activity of this compound.
-
LXR Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound as an LXRβ agonist.
Caption: A typical experimental workflow for in vivo evaluation of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
